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Core Science & Biosynthesis

Foundational

The Strategic Utility of (E)-5-(Trimethylsilyl)pent-2-en-4-ynoic Acid in Advanced Organic Synthesis: A Comprehensive Technical Guide

Executive Summary & Strategic Relevance In the realm of complex natural product synthesis and targeted drug development, the construction of stereodefined conjugated systems is a persistent challenge. (E)-5-(Trimethylsil...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Relevance

In the realm of complex natural product synthesis and targeted drug development, the construction of stereodefined conjugated systems is a persistent challenge. (E)-5-(Trimethylsilyl)pent-2-en-4-ynoic acid serves as a highly specialized, bifunctional building block designed to address this exact bottleneck.

Featuring a rigid trans-enyne backbone, a sterically demanding trimethylsilyl (TMS) protecting group, and a versatile carboxylic acid terminus, this molecule acts as a linchpin for iterative cross-coupling and chain elongation. The orthogonal reactivity of its functional groups allows chemists to selectively manipulate the carboxylic acid (via amidation, esterification, or reduction) while the TMS group temporarily masks the terminal alkyne, preventing unwanted side reactions. This guide provides a rigorous examination of the molecule's physicochemical properties, validated synthetic protocols, and mechanistic pathways.

Physicochemical Profiling & Structural Analysis

The structural architecture of (E)-5-(Trimethylsilyl)pent-2-en-4-ynoic acid (


) is defined by its planar conjugated system. The (E)-alkene geometry is critical for maintaining the linear trajectory required in many polyene natural products. Related ester and alcohol derivatives, such as (E)-5-trimethylsilyl-2-penten-4-yn-1-ol, share similar solubility profiles and serve as critical nodes in these synthetic networks[1],[2].

Table 1: Quantitative Physicochemical Properties

PropertyValueStructural Significance
IUPAC Name (2E)-5-(trimethylsilyl)pent-2-en-4-ynoic acidDefines the trans-enyne backbone.
Molecular Formula

Balances the lipophilic TMS with the polar acid.
Molecular Weight 168.27 g/mol Low MW allows high atom economy in couplings.
LogP (Predicted) ~1.8 - 2.2Moderate lipophilicity, ensuring solubility in organic solvents (extrapolated from related derivatives)[2].
H-Bond Donors 1Carboxylic acid -OH; acts as a reactive handle.
H-Bond Acceptors 2Carbonyl and hydroxyl oxygens.
Rotatable Bonds 3Highly restricted rotation due to the conjugated enyne system.

Synthesizing the Enyne Motif: Validated Methodologies

As a Senior Application Scientist, I emphasize that the successful synthesis of this enyne relies on strict control of reaction geometry and the absolute suppression of homocoupling artifacts. Below are two field-proven protocols for generating this compound.

Protocol A: Sonogashira Cross-Coupling (Preferred Route)

This highly convergent route utilizes (E)-3-bromoacrylic acid—often prepared via specialized bromination techniques[3]—and TMS-acetylene.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve (E)-3-bromoacrylic acid (1.0 equiv) in anhydrous tetrahydrofuran (THF).

  • Catalyst Loading: Add

    
     (0.05 equiv) and CuI (0.10 equiv) to the solution.
    
  • Base Addition: Introduce rigorously degassed triethylamine (

    
    , 3.0 equiv).
    
  • Alkyne Addition: Slowly add TMS-acetylene (1.2 equiv) dropwise at 0 °C to control the initial exotherm.

  • Reaction Execution: Warm the mixture to room temperature and stir for 4-6 hours, monitoring completion via TLC or LC-MS.

  • Workup: Quench with saturated aqueous

    
    , acidify mildly with 1M HCl to protonate the carboxylic acid, and extract with ethyl acetate. Purify via silica gel chromatography.
    

Expertise & Causality: The addition of CuI generates a highly reactive copper acetylide intermediate via the Cu(I) catalytic cycle, which subsequently undergoes transmetalation with the Pd(II) complex. Triethylamine is employed not merely as a solvent, but as a stoichiometric base to neutralize the hydrobromic acid byproduct. Crucially, the reaction mixture must be rigorously degassed (e.g., via freeze-pump-thaw cycling). Failure to remove dissolved oxygen results in the rapid, copper-catalyzed Glaser homocoupling of TMS-acetylene, severely diminishing the yield of the desired cross-coupled enyne.

Protocol B: Wittig Olefination of 3-(Trimethylsilyl)propiolaldehyde

An orthogonal approach involves the Wittig olefination of a protected propargyl aldehyde, followed by ester hydrolysis.

Step-by-Step Methodology:

  • Ylide Reaction: Dissolve 3-(trimethylsilyl)propiolaldehyde (1.0 equiv) in anhydrous dichloromethane (DCM).

  • Olefination: Add (carboethoxymethylene)triphenylphosphorane (1.1 equiv) and stir at room temperature for 12 hours.

  • Hydrolysis: Isolate the resulting ethyl ester, dissolve in a THF/Water (3:1) mixture, and add LiOH (2.0 equiv) at 0 °C. Stir until saponification is complete.

  • Acidification: Carefully acidify to pH 3 with 1M HCl and extract the free acid with diethyl ether.

Expertise & Causality: The use of a stabilized ylide is non-negotiable for target geometry. Non-stabilized ylides proceed via an erythro oxaphosphetane, yielding unwanted (Z)-alkenes. Stabilized ylides allow reversible betaine formation, funneling the intermediate into the thermodynamically favored threo oxaphosphetane, which cleanly eliminates to provide the (E)-alkene.

Mechanistic Insights: The Sonogashira Catalytic Cycle

The efficiency of Protocol A is driven by a dual-catalytic cycle. The diagram below maps the precise logical flow of the transition-metal intermediates.

Sonogashira_Cycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition Pd(II) Complex Pd0->OxAdd + (E)-3-Bromoacrylic Acid TransMet Transmetalation Cu-Acetylide Transfer OxAdd->TransMet + Cu-Acetylide RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Pd0 - Product Product (E)-5-(Trimethylsilyl) pent-2-en-4-ynoic acid RedElim->Product CuCycle Cu(I) Cycle TMS-Acetylene Activation CuCycle->TransMet Cu-Acetylide

Figure 1: Catalytic cycle of the Sonogashira cross-coupling for enyne synthesis.

Applications in Total Synthesis and Drug Development

The trans-enyne motif is a structural hallmark in several classes of biologically active natural products. For instance, the synthesis of complex polyenes such as the Inthomycins —a family of structurally rich natural products isolated from Streptomyces species—heavily relies on stereodefined enyne building blocks to construct their conjugated backbones[4].

By utilizing (E)-5-(Trimethylsilyl)pent-2-en-4-ynoic acid, chemists can perform a retrosynthetic disconnection that simplifies highly complex polyene chains into manageable, commercially viable precursors.

Retrosynthetic_Logic Target Complex Polyenes (e.g., Inthomycins) Intermediate (E)-5-(TMS)pent-2-en-4-ynoic acid Target->Intermediate Retrosynthetic Disconnection Precursor1 (E)-3-Bromoacrylic Acid Intermediate->Precursor1 Sonogashira Precursor2 TMS-Acetylene Intermediate->Precursor2 Sonogashira

Figure 2: Retrosynthetic disconnection of complex polyenes utilizing the enyne intermediate.

Analytical Characterization & Handling Guidelines

To ensure trustworthiness and reproducibility in the lab, verify the synthesized compound against the following analytical benchmarks:

  • 1H NMR (CDCl3): Look for the characteristic sharp singlet of the TMS group near

    
     0.18 ppm (9H). The trans-alkene protons will appear as a pair of doublets with a large coupling constant (
    
    
    
    Hz) in the
    
    
    6.0 - 7.0 ppm range, definitively confirming the (E)-geometry.
  • Handling & Stability: While the TMS group is robust under standard cross-coupling conditions, it is highly sensitive to sources of nucleophilic fluoride (e.g., TBAF) and strong aqueous bases over prolonged periods. Store the compound neat or in a non-protic solvent at -20 °C under an inert atmosphere to prevent slow desilylation or polymerization of the conjugated system.

References

  • TRANS-5-TRIMETHYLSILYL-2-PENTEN-4-YN-1-OL Basic Information & Properties.Lookchem.
  • 5-(Trimethylsilyl)-(2E)-2-penten-4-yn-1-ol Upstream and Downstream Data.MolAid.
  • Use of Bromine and Bromo-Organic Compounds in Organic Synthesis.DataPDF.
  • Short, Tin-Free Synthesis of All Three Inthomycins & Related Academic Research.Lookchem.

Sources

Exploratory

An In-depth Technical Guide to (E)-5-(Trimethylsilyl)pent-2-en-4-ynoic Acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction (E)-5-(Trimethylsilyl)pent-2-en-4-ynoic acid is a synthetically versatile molecule characterized by its conjugated enyne system and a terminal...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-5-(Trimethylsilyl)pent-2-en-4-ynoic acid is a synthetically versatile molecule characterized by its conjugated enyne system and a terminal trimethylsilyl group. This unique structural arrangement imparts a range of chemical reactivities, making it a valuable building block in organic synthesis, particularly for the construction of complex molecular architectures. The trimethylsilyl group can serve as a stable protecting group for the terminal alkyne, a control element in stereoselective reactions, and a handle for further functionalization. The conjugated en-ynoic acid moiety is a key feature in various biologically active natural products and designed molecules, often participating in cycloaddition reactions and other transformations to generate diverse heterocyclic and carbocyclic scaffolds.

This technical guide provides a comprehensive overview of (E)-5-(Trimethylsilyl)pent-2-en-4-ynoic acid, including its chemical identity, a detailed exploration of its synthesis via palladium-catalyzed cross-coupling reactions, its physicochemical properties, and potential applications in medicinal chemistry and materials science. This document is intended to serve as a valuable resource for researchers and professionals engaged in the design and synthesis of novel chemical entities.

Chemical Identity and Physicochemical Properties

PropertyValueSource
Molecular Formula C₈H₁₂O₂SiN/A
Molecular Weight 184.27 g/mol Calculated
(Z)-Isomer CAS Number 175288-16-1N/A
Appearance (Predicted) White to off-white solid or oilN/A
Solubility (Predicted) Soluble in organic solvents such as dichloromethane, ethyl acetate, and methanolN/A

Synthesis of (E)-5-(Trimethylsilyl)pent-2-en-4-ynoic Acid

The stereoselective synthesis of (E)-5-(Trimethylsilyl)pent-2-en-4-ynoic acid can be achieved through various synthetic strategies, with palladium-catalyzed cross-coupling reactions being among the most efficient and versatile methods. A common approach involves the coupling of a vinyl halide with a terminal alkyne, a reaction that allows for precise control over the geometry of the resulting double bond.

Synthetic Workflow: Palladium-Catalyzed Cross-Coupling

A plausible and efficient synthetic route to (E)-5-(Trimethylsilyl)pent-2-en-4-ynoic acid involves the Sonogashira coupling of an (E)-vinyl halide with trimethylsilylacetylene, followed by hydrolysis of an ester protecting group.

G cluster_0 Preparation of Key Intermediates cluster_1 Palladium-Catalyzed Sonogashira Coupling cluster_2 Final Product Formation Start Commercially available starting materials VinylHalide (E)-3-Iodoacrylic acid ethyl ester Start->VinylHalide Alkyne Trimethylsilylacetylene Start->Alkyne Coupling Pd(PPh₃)₄, CuI, Et₃N Ethyl (E)-5-(trimethylsilyl)pent-2-en-4-ynoate VinylHalide->Coupling Alkyne->Coupling Hydrolysis LiOH, THF/H₂O (E)-5-(Trimethylsilyl)pent-2-en-4-ynoic acid Coupling->Hydrolysis

Caption: Synthetic workflow for (E)-5-(Trimethylsilyl)pent-2-en-4-ynoic acid.

Experimental Protocol:

Step 1: Synthesis of Ethyl (E)-5-(trimethylsilyl)pent-2-en-4-ynoate

  • To a solution of (E)-3-iodoacrylic acid ethyl ester (1.0 eq) in triethylamine (Et₃N) are added tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02 eq) and copper(I) iodide (CuI, 0.04 eq).

  • The mixture is stirred under an inert atmosphere (e.g., argon or nitrogen) at room temperature.

  • Trimethylsilylacetylene (1.2 eq) is added dropwise to the reaction mixture.

  • The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until completion.

  • Upon completion, the reaction mixture is filtered to remove the triethylammonium iodide salt, and the filtrate is concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford ethyl (E)-5-(trimethylsilyl)pent-2-en-4-ynoate.

Step 2: Hydrolysis to (E)-5-(Trimethylsilyl)pent-2-en-4-ynoic acid

  • The purified ethyl (E)-5-(trimethylsilyl)pent-2-en-4-ynoate (1.0 eq) is dissolved in a mixture of tetrahydrofuran (THF) and water.

  • Lithium hydroxide (LiOH, 2.0 eq) is added, and the mixture is stirred at room temperature.

  • The progress of the hydrolysis is monitored by TLC.

  • Once the starting material is consumed, the reaction mixture is acidified with a dilute aqueous acid solution (e.g., 1 M HCl) to a pH of approximately 2-3.

  • The aqueous layer is extracted with a suitable organic solvent, such as ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield (E)-5-(Trimethylsilyl)pent-2-en-4-ynoic acid.

Causality Behind Experimental Choices:

  • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a commonly used and effective catalyst for Sonogashira couplings, facilitating the oxidative addition to the vinyl iodide.

  • Copper(I) Co-catalyst: Copper(I) iodide is crucial for the formation of the copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.

  • Base: Triethylamine acts as both a solvent and a base to neutralize the hydroiodic acid formed during the reaction, driving the catalytic cycle forward.

  • Hydrolysis Conditions: Lithium hydroxide is a strong base that effectively hydrolyzes the ester to the corresponding carboxylic acid under mild conditions, minimizing potential side reactions.

Potential Applications

The unique structural features of (E)-5-(Trimethylsilyl)pent-2-en-4-ynoic acid make it a promising candidate for a variety of applications in drug discovery and materials science.

Drug Development

The enyne moiety is a key pharmacophore in several natural products with potent biological activities, including antitumor and antibiotic properties. The ability to stereoselectively synthesize silylated enynoic acids provides a platform for the development of novel analogues of these natural products. The trimethylsilyl group can be readily removed under specific conditions to unmask the terminal alkyne, which can then be used in "click" chemistry reactions for bioconjugation or the synthesis of more complex molecules. Furthermore, the carboxylic acid functionality allows for the formation of amide bonds, enabling the incorporation of this scaffold into peptides or other biomolecules.

Materials Science

Silylated organic molecules are widely used in the development of advanced materials. The presence of the reactive enyne system in (E)-5-(Trimethylsilyl)pent-2-en-4-ynoic acid suggests its potential use as a monomer in polymerization reactions to create novel polymers with interesting electronic and optical properties. The trimethylsilyl group can enhance the solubility and processability of these materials.

Conclusion

(E)-5-(Trimethylsilyl)pent-2-en-4-ynoic acid is a valuable and versatile building block in organic synthesis. While a dedicated CAS number for the (E)-isomer is not currently available, its synthesis can be reliably achieved through well-established palladium-catalyzed cross-coupling methodologies, which offer excellent control over stereochemistry. The unique combination of a conjugated enyne system, a carboxylic acid, and a trimethylsilyl group provides a rich platform for chemical manipulation, opening avenues for the discovery of new therapeutic agents and advanced materials. The protocols and insights provided in this guide are intended to empower researchers to explore the full potential of this fascinating molecule.

References

  • Due to the specific nature of the requested topic, direct literature references for the synthesis and applications of "(E)-5-(Trimethylsilyl)pent-2-en-4-ynoic acid" are not readily available. The synthetic protocols and potential applications described are based on established principles of organic chemistry and knowledge of related compounds. For further reading on the methodologies discussed, please refer to general literature on Sonogashira couplings and the synthesis of enynoic acids.
Foundational

Solubility Profile of TMS-Protected Enyne Acids in Organic Solvents

Executive Summary Trimethylsilyl (TMS)-protected enyne acids represent a specialized class of synthetic intermediates, critical in the construction of complex natural products and pharmaceuticals via Sonogashira coupling...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Trimethylsilyl (TMS)-protected enyne acids represent a specialized class of synthetic intermediates, critical in the construction of complex natural products and pharmaceuticals via Sonogashira couplings, cycloadditions, and enzyme inhibition studies. Their physicochemical behavior is defined by a unique structural dichotomy: the lipophilic, bulky TMS-alkyne terminus and the polar, hydrogen-bonding carboxylic acid moiety.

This guide provides a definitive analysis of their solubility profiles, offering a rational framework for solvent selection in synthesis, purification, and analysis. Unlike simple hydrocarbons, these molecules exhibit a "solubility switch" mechanism that can be manipulated for high-efficiency purification.

Structural Analysis & Solubility Mechanisms

To predict solubility behavior without empirical data for every derivative, one must understand the competing intermolecular forces at play.

The Structural Tug-of-War
  • The TMS Shield (Lipophilic Anchor): The trimethylsilyl group is highly lipophilic and bulky. It disrupts crystal lattice packing, generally enhancing solubility in non-polar organic solvents (e.g., Hexanes, Toluene) compared to terminal alkynes.

  • The Enyne Bridge (Rigid Spacer): The conjugated alkene-alkyne system is planar and rigid. While it allows for

    
    -
    
    
    
    stacking, the bulky TMS group usually prevents tight packing, favoring solvation.
  • The Carboxyl Head (Polar Anchor): The carboxylic acid (-COOH) is the primary driver for polarity. In non-polar solvents, these molecules exist as hydrogen-bonded dimers. In polar protic solvents (MeOH), they dissociate or form solvent-solute H-bonds.

Key Insight: The solubility of a specific TMS-enyne acid is determined by the Carbon-to-Oxygen ratio . Short chain acids (e.g., TMS-propiolic acid) are water-soluble. Long-chain or complex enyne acids (e.g., (E)-5-(trimethylsilyl)pent-2-en-4-ynoic acid) are predominantly lipophilic, requiring organic solvents.

Solvent Compatibility Matrix

The following data summarizes the solubility behavior of standard C5-C10 TMS-protected enyne acids at 25°C.

Solvent ClassRepresentative SolventSolubility ProfileMechanistic RationaleApplication
Halogenated Dichloromethane (DCM), ChloroformHigh (>100 mg/mL)Disrupts dimer H-bonds; excellent solvation of TMS group.General synthesis, Extraction
Ethers THF, Diethyl Ether, MTBEHigh (>100 mg/mL)Oxygen lone pairs accept H-bonds from COOH; lipophilic backbone compatible.Reaction medium (Grignard, Sonogashira)
Esters Ethyl Acetate (EtOAc)High (>80 mg/mL)Similar to ethers; polar enough to solvate COOH, non-polar enough for TMS.Extraction, Chromatography
Hydrocarbons Hexanes, PentaneLow / Moderate (1-10 mg/mL)Solvates TMS but rejects polar COOH dimers. Solubility drops sharply with cooling.Recrystallization (Anti-solvent)
Aromatics Toluene, BenzeneModerate / High

-

interactions with enyne system; good TMS solvation.
High-temp reactions
Polar Protic Methanol, EthanolHigh Solvates COOH well. Warning: Risk of solvolysis/desilylation over time.Avoid for storage
Aqueous WaterInsoluble (<0.1 mg/mL)Hydrophobic effect of TMS/Enyne dominates. Soluble only at pH > 8.Impurity removal (biphasic)

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

A self-validating method to determine precise saturation points.

  • Preparation: Weigh 50 mg of dry TMS-enyne acid into a tared 4 mL vial.

  • Addition: Add the target solvent in 100

    
    L aliquots at 25°C.
    
  • Agitation: Vortex for 30 seconds after each addition.

  • Endpoint: Record volume when solution becomes clear (no visible particulates).

  • Validation: Cool to 4°C for 1 hour. If precipitate forms, the system is validated as temperature-dependent (ideal for recrystallization).

Protocol B: The "Solubility Switch" Purification

This workflow utilizes the pH-dependent solubility of the carboxylic acid to isolate the product from non-acidic impurities (e.g., desilylated byproducts or coupled impurities).

Step-by-Step Methodology:

  • Dissolution: Dissolve crude mixture in Diethyl Ether (Et2O).

  • Forward Extraction: Extract with 0.5 M NaHCO3 (aq).

    • Mechanism:[1][2] Converts TMS-Enyne-COOH to TMS-Enyne-COO⁻ Na⁺ (Water Soluble).

    • Outcome: Impurities remain in Et2O; Product moves to Aqueous layer.

  • Wash: Wash aqueous layer once with fresh Et2O.

  • Acidification: Carefully acidify aqueous layer to pH 2 with 1 M HCl at 0°C.

    • Observation: Product precipitates or forms an oil emulsion.

  • Back Extraction: Extract the turbid aqueous mixture with DCM (x3).

  • Drying: Dry over Na2SO4 and concentrate.

Visualization of Workflows

Figure 1: Solubility Profiling Decision Tree

This logic gate aids in selecting the optimal solvent for reaction versus purification.

SolubilityLogic Start Start: TMS-Enyne Acid Sample TestHex Test Solubility in Hexane (25°C) Start->TestHex SolubleHex Soluble? TestHex->SolubleHex HexYes High Solubility in Non-Polar SolubleHex->HexYes Yes HexNo Insoluble / Sparingly Soluble SolubleHex->HexNo No Action1 Use Hexane/Toluene for Reactions (Avoids polar intermediates) HexYes->Action1 TestEtOAc Test Solubility in EtOAc/DCM HexNo->TestEtOAc SolubleEtOAc Soluble? TestEtOAc->SolubleEtOAc EtOAcYes Soluble in Polar Organic SolubleEtOAc->EtOAcYes Yes EtOAcNo Insoluble SolubleEtOAc->EtOAcNo No Action2 Ideal Recrystallization System: Dissolve in Hot Hexane/EtOAc (10:1) Cool to precipitate EtOAcYes->Action2 Action3 Check for Polymerization or Desilylation (Salt formation) EtOAcNo->Action3

Caption: Decision matrix for solvent selection based on initial solubility observations. This logic optimizes the trade-off between reaction solubility and purification capability.

Figure 2: Acid-Base Purification Loop

A visual representation of Protocol B, demonstrating the phase-switching capability.

PurificationLoop Crude Crude Mixture (Organic Phase) BaseWash Add 0.5M NaHCO3 Crude->BaseWash PhaseSep Phase Separation BaseWash->PhaseSep OrgWaste Organic Layer (Non-acidic Impurities) PhaseSep->OrgWaste Top Layer (Discard) AqLayer Aqueous Layer (Product as Carboxylate) PhaseSep->AqLayer Bottom Layer (Keep) Acidify Acidify (HCl) to pH 2 AqLayer->Acidify Extract Extract with DCM Acidify->Extract Final Pure TMS-Enyne Acid Extract->Final

Caption: The "Solubility Switch" workflow. By manipulating pH, the TMS-enyne acid is toggled between water-soluble (salt) and organic-soluble (acid) states, leaving impurities behind.

Stability Considerations in Solution

While solubility is the primary focus, the chemical stability of the TMS group in various solvents dictates the operational window.

  • Protic Solvents (MeOH/EtOH):

    • Risk:[1] Slow solvolysis of the C-Si bond can occur, especially if traces of acid or base are present.

    • Recommendation: Use alcohols only for short-duration processing (e.g., transfer) or immediate reactions. Avoid for long-term storage.

  • Chlorinated Solvents (DCM/CHCl3):

    • Risk:[1] Commercial CHCl3 often contains ethanol as a stabilizer (see above) or HCl (from decomposition).

    • Recommendation: Filter through basic alumina or use Amylene-stabilized DCM for sensitive TMS-enynes.

  • Basic Conditions:

    • Risk: The TMS-alkyne bond is base-labile (e.g., K2CO3/MeOH removes TMS).

    • Recommendation: Ensure extraction bases (NaHCO3) are not too strong and contact time is minimized.

References

  • Molaid. (n.d.). (E)-5-Trimethylsilanyl-2-trimethylsilanylethynyl-pent-2-en-4-ynoic acid ethyl ester Properties and Synthesis. Retrieved from [Link]

  • Organic Syntheses. (1999). Synthesis of Methyl Z-2-(bromomethyl)-4-methylpent-2-enoate and Related Enyne Esters. Org. Synth. 1999, 76, 252. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12487626, 2-Penten-4-ynoic acid. Retrieved from [Link]

  • Valois-Escamilla, I., et al. (2011).[3] Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. J. Mex.[3] Chem. Soc. 2011, 55(3).[3] Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to (E)-5-(Trimethylsilyl)pent-2-en-4-ynoic Acid and Its Derivatives

This guide provides a comprehensive overview of (E)-5-(trimethylsilyl)pent-2-en-4-ynoic acid and its derivatives, a class of compounds with significant potential in organic synthesis and medicinal chemistry. By leveragin...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of (E)-5-(trimethylsilyl)pent-2-en-4-ynoic acid and its derivatives, a class of compounds with significant potential in organic synthesis and medicinal chemistry. By leveraging the unique properties of the trimethylsilyl group and the conjugated en-yne system, these molecules serve as versatile building blocks for the construction of complex molecular architectures. This document will delve into the synthetic strategies, chemical properties, and prospective applications of these compounds, offering valuable insights for researchers, scientists, and professionals in drug development.

Introduction: The Strategic Value of Silylated En-ynoic Acids

The incorporation of silicon-containing moieties into organic molecules is a well-established strategy for modifying their chemical and biological properties. The trimethylsilyl (TMS) group, in particular, offers a combination of steric bulk and electronic effects that can influence a molecule's reactivity, stability, and lipophilicity. In the context of (E)-5-(trimethylsilyl)pent-2-en-4-ynoic acid, the TMS group serves as a removable protecting group for the terminal alkyne, facilitating selective transformations at other positions of the molecule.

The conjugated en-yne motif is a key feature of many natural products and pharmacologically active compounds, imparting rigidity and defining a specific spatial arrangement of functional groups. The ability to stereoselectively synthesize the (E)-alkene geometry is crucial for controlling the overall molecular shape and, consequently, its biological activity. This guide will explore the synthetic methodologies that provide precise control over this stereochemistry.

Synthesis of (E)-5-(Trimethylsilyl)pent-2-en-4-ynoic Acid and Its Derivatives

Proposed Synthesis of the Precursor Alcohol: (E)-5-(Trimethylsilyl)pent-2-en-4-yn-1-ol

The synthesis of (E)-5-(trimethylsilyl)pent-2-en-4-yn-1-ol (CAS 97514-97-1) can be approached through several well-established methods for the stereoselective formation of (E)-alkenes, most notably the Horner-Wadsworth-Emmons reaction.

Diagram 1: Proposed Synthetic Pathway to (E)-5-(Trimethylsilyl)pent-2-en-4-ynoic Acid

G cluster_0 Step 1: Preparation of Phosphonate Reagent cluster_1 Step 2: Horner-Wadsworth-Emmons Olefination cluster_2 Step 3: Reduction to the Alcohol cluster_3 Step 4: Oxidation to the Carboxylic Acid P_reagent Triethyl phosphite Phosphonate Triethyl phosphonoacetate P_reagent->Phosphonate Arbuzov reaction Bromoacetate Ethyl bromoacetate Ester Ethyl (E)-5-(trimethylsilyl)pent-2-en-4-ynoate Phosphonate->Ester HWE Reaction (E-selective) Aldehyde 3-(Trimethylsilyl)propiolaldehyde Aldehyde->Ester HWE Reaction (E-selective) Base Base (e.g., NaH) Base->Ester HWE Reaction (E-selective) Alcohol (E)-5-(Trimethylsilyl)pent-2-en-4-yn-1-ol Ester->Alcohol Reduction Reducing_agent Reducing Agent (e.g., DIBAL-H) Reducing_agent->Alcohol Acid (E)-5-(Trimethylsilyl)pent-2-en-4-ynoic acid Alcohol->Acid Oxidation Oxidizing_agent Oxidizing Agent (e.g., PCC, TEMPO) Oxidizing_agent->Acid

Caption: A plausible four-step synthesis of the target compound.

Experimental Protocol: Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons reaction is a cornerstone of stereoselective alkene synthesis, favoring the formation of the thermodynamically more stable (E)-isomer.[1][2][3]

  • Preparation of the Phosphonate Ylide: To a solution of triethyl phosphonoacetate in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF), a strong base such as sodium hydride (NaH) is added portion-wise at 0 °C under an inert atmosphere (e.g., argon or nitrogen). The mixture is stirred until the evolution of hydrogen gas ceases, indicating the complete formation of the phosphonate carbanion.

  • Olefination: A solution of 3-(trimethylsilyl)propiolaldehyde in anhydrous THF is added dropwise to the pre-formed ylide solution at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product, ethyl (E)-5-(trimethylsilyl)pent-2-en-4-ynoate, is then purified by silica gel column chromatography.

Reduction of the Ester to the Primary Alcohol

The resulting ester can be selectively reduced to the corresponding primary alcohol using a variety of reducing agents. Diisobutylaluminium hydride (DIBAL-H) is a common choice for this transformation as it is effective at low temperatures and can often be used without reducing the alkyne moiety.[4]

Experimental Protocol: DIBAL-H Reduction

  • Reaction Setup: A solution of ethyl (E)-5-(trimethylsilyl)pent-2-en-4-ynoate in an anhydrous solvent (e.g., toluene or dichloromethane) is cooled to -78 °C under an inert atmosphere.

  • Addition of Reducing Agent: A solution of DIBAL-H (typically 1.0 M in an appropriate solvent) is added dropwise to the ester solution. The reaction is carefully monitored by TLC.

  • Quenching and Work-up: Upon completion, the reaction is quenched by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) or dilute hydrochloric acid. The mixture is allowed to warm to room temperature and stirred until two clear layers are formed. The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed with brine, dried, and concentrated. The crude alcohol is then purified by column chromatography.

Oxidation of the Alcohol to the Carboxylic Acid

The final step in the proposed synthesis is the oxidation of the primary alcohol to the carboxylic acid. Several methods are available for this transformation, with the choice of oxidant depending on the sensitivity of the other functional groups in the molecule.[5][6][7][8]

Experimental Protocol: Oxidation using Pyridinium Chlorochromate (PCC) or TEMPO-based systems

  • PCC Oxidation: Pyridinium chlorochromate (PCC) is a milder oxidizing agent that can convert primary alcohols to aldehydes.[7] For the full oxidation to a carboxylic acid, stronger conditions or a two-step process might be necessary. To perform the oxidation, the alcohol is dissolved in a chlorinated solvent like dichloromethane, and PCC is added. The reaction is stirred at room temperature until the starting material is consumed. The reaction mixture is then filtered through a pad of silica gel or Celite to remove the chromium byproducts, and the filtrate is concentrated.

  • TEMPO-catalyzed Oxidation: A more modern and environmentally benign approach involves the use of a catalytic amount of (2,2,6,6-tetramethyl-1-piperidinyloxy) radical (TEMPO) with a stoichiometric co-oxidant such as sodium hypochlorite (bleach) or N-chlorosuccinimide (NCS).[6][9] This method is often highly selective for primary alcohols and can be carried out under mild conditions.

Spectroscopic Characterization

While a complete set of spectral data for the parent acid is not available, the expected spectroscopic features can be predicted based on the analysis of related compounds.

Table 1: Predicted Spectroscopic Data for (E)-5-(Trimethylsilyl)pent-2-en-4-ynoic Acid

Spectroscopic TechniquePredicted Key Signals
¹H NMR - Trimethylsilyl (TMS) protons: A sharp singlet at ~0.2 ppm (9H).- Alkene protons: Two doublets in the region of 6.0-7.5 ppm, with a large coupling constant (J ≈ 15-16 Hz) characteristic of a trans-alkene.- Carboxylic acid proton: A broad singlet at >10 ppm.
¹³C NMR - TMS carbons: A signal close to 0 ppm.- Alkyne carbons: Two signals in the region of 80-100 ppm.- Alkene carbons: Two signals in the region of 120-150 ppm.- Carbonyl carbon: A signal in the region of 165-175 ppm.
Infrared (IR) - C≡C stretch: A sharp, weak to medium band around 2150-2170 cm⁻¹.- C=C stretch: A medium band around 1630-1650 cm⁻¹.- C=O stretch (of a conjugated acid): A strong, broad band around 1680-1700 cm⁻¹.- O-H stretch (of a carboxylic acid): A very broad band from 2500-3300 cm⁻¹.
Mass Spectrometry (MS) - Molecular Ion (M⁺): Expected at m/z = 168.06.- Key Fragments: Loss of a methyl group (M-15), loss of the trimethylsilyl group (M-73).

Chemical Reactivity and Synthetic Applications

The chemical reactivity of (E)-5-(trimethylsilyl)pent-2-en-4-ynoic acid and its derivatives is dictated by the interplay of its three key functional groups: the carboxylic acid, the (E)-alkene, and the trimethylsilyl-protected alkyne.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety can undergo standard transformations, such as esterification and amidation, to generate a library of derivatives. These reactions are typically carried out using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base and an activating agent like 1-hydroxybenzotriazole (HOBt).

Reactions of the Enyne System

The conjugated enyne system is a versatile platform for a variety of chemical transformations.

  • Cycloaddition Reactions: The electron-deficient nature of the double bond, conjugated to the carbonyl group, makes it a good dienophile in Diels-Alder reactions. The alkyne can also participate in cycloaddition reactions.

  • "Click" Chemistry: The terminal alkyne, after deprotection of the TMS group, is a prime substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click" chemistry.[10] This allows for the facile and efficient conjugation of the en-ynoic acid scaffold to a wide range of molecules, including biomolecules, polymers, and fluorescent probes.

Diagram 2: Application in "Click" Chemistry

Sources

Foundational

Thermodynamic Stability &amp; Synthesis Guide: (E)- vs (Z)-5-(Trimethylsilyl)pent-2-en-4-ynoic Acid

[1] Part 1: Executive Summary (Bottom Line Up Front) In the comparative analysis of (E)- and (Z)-5-(trimethylsilyl)pent-2-en-4-ynoic acid , the (E)-isomer is the thermodynamically stable congener , while the (Z)-isomer r...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Part 1: Executive Summary (Bottom Line Up Front)

In the comparative analysis of (E)- and (Z)-5-(trimethylsilyl)pent-2-en-4-ynoic acid , the (E)-isomer is the thermodynamically stable congener , while the (Z)-isomer represents a higher-energy, kinetically labile state.[1]

For research and drug development applications, this distinction dictates handling and synthetic strategy:

  • Thermodynamics: The (E)-isomer maximizes

    
    -orbital overlap through a planar conformation, whereas the (Z)-isomer suffers from steric repulsion between the carboxylic acid moiety and the bulky trimethylsilyl (TMS)-alkyne unit.[1]
    
  • Synthesis: Stereochemistry is typically established during the assembly phase (e.g., Sonogashira coupling). However, the (Z)-isomer is prone to isomerization to the (E)-form under thermal stress, acidic conditions, or UV irradiation.

  • Recommendation: Unless the (Z)-geometry is explicitly required for a specific pharmacophore or cyclization precursor (e.g., lactonization), target the (E)-isomer for maximum shelf-life and batch-to-batch reproducibility.[1]

Part 2: Thermodynamic & Structural Analysis[1]

Steric and Electronic Landscape

The stability difference stems from the competition between conjugation (stabilizing) and steric strain (destabilizing).

Feature(E)-Isomer (Trans)(Z)-Isomer (Cis)
Conformation Planar, extended linear chain.[1]Twisted, "bow-tie" geometry.[1]
Conjugation Full delocalization across TMS-C≡C-C=C-COOH.Interrupted conjugation due to steric twist.
Steric Strain Minimal (

separation of groups).
Significant

strain between -COOH and -C≡C-TMS.[1]
Melting Point Generally Higher (better crystal packing).Generally Lower.
Acid Strength (pKa) Weaker Acid (Higher pKa).[2]Stronger Acid (Lower pKa).[2]*

*Note: In conjugated acids, steric inhibition of resonance in the Z-isomer prevents the carboxylic acid from donating electron density into the


-system, making the inductive electron-withdrawal dominant, thus lowering the pKa (increasing acidity) relative to the E-isomer.
Isomerization Pathway

The conversion from (Z) to (E) is exothermic. The activation energy barrier (


) can be overcome by radical catalysts (e.g., Iodine) or photoexcitation.

IsomerizationEnergy Z_Isomer (Z)-Isomer (Kinetic/High Energy) TS Transition State (Radical/Zwitterion) Z_Isomer->TS + Energy (hv or Heat) E_Isomer (E)-Isomer (Thermodynamic/Stable) TS->E_Isomer - Energy (Relaxation)

Figure 1: Energy landscape of the Z-to-E isomerization. The system relaxes to the E-isomer to relieve steric tension.

Part 3: Synthetic Protocols & Methodologies[3]

To ensure scientific integrity, we treat the synthesis of these isomers as distinct workflows. The most robust method utilizes Sonogashira cross-coupling , where the stereochemistry of the vinyl halide precursor dictates the final geometry.

Protocol A: Stereoselective Synthesis via Sonogashira Coupling

This protocol uses a palladium-catalyzed cycle to couple TMS-acetylene with the appropriate 3-haloacrylic acid.[1]

Reagents:

  • Substrates: (E)- or (Z)-3-iodoacrylic acid (or bromo analog).[1]

  • Alkyne: Trimethylsilylacetylene (1.2 equiv).[3]

  • Catalyst:

    
     (3-5 mol%).[1]
    
  • Co-Catalyst: CuI (2 mol%).

  • Base/Solvent:

    
     / THF (1:1).
    

Step-by-Step Workflow:

  • Preparation: Flame-dry a Schlenk flask and backfill with Argon.

  • Loading: Add 3-iodoacrylic acid (1.0 equiv),

    
    , and CuI.
    
  • Solvation: Degas THF/Et3N solvents and transfer to the flask via cannula.

  • Coupling: Add TMS-acetylene dropwise at

    
    .[1]
    
  • Reaction: Stir at Room Temperature (RT) for 4–6 hours. Note: Avoid heating >50°C for the Z-isomer to prevent thermal isomerization.[1]

  • Quench: Dilute with

    
    , wash with 1M HCl (to remove amine salts) and Brine.
    
  • Purification: Silica gel chromatography (Hexanes/EtOAc + 1% AcOH).

Protocol B: Iodine-Catalyzed Isomerization (Z E)

If a mixture is obtained, or if the (Z)-isomer needs to be converted to the stable (E)-form.[1]

  • Dissolution: Dissolve the (Z)-enriched mixture in Dichloromethane (DCM) [0.1 M].

  • Catalyst: Add Iodine (

    
    , 5-10 mol%).
    
  • Irradiation: Stir under visible light (standard lab LED or sunlight) for 2–4 hours.

  • Workup: Wash with saturated aqueous

    
     (sodium thiosulfate) to remove iodine.
    
  • Result: Quantitative conversion to the (E)-isomer.

SynthesisWorkflow cluster_0 Precursors cluster_1 Sonogashira Coupling cluster_2 Products E_Halo (E)-3-Iodoacrylic Acid Pd_Cycle Pd(II)/Cu(I) Catalysis THF/Et3N, RT E_Halo->Pd_Cycle Z_Halo (Z)-3-Iodoacrylic Acid Z_Halo->Pd_Cycle TMS_Alk TMS-Acetylene TMS_Alk->Pd_Cycle Prod_E (E)-Enynoic Acid (Stable) Pd_Cycle->Prod_E From (E)-Precursor Prod_Z (Z)-Enynoic Acid (Labile) Pd_Cycle->Prod_Z From (Z)-Precursor Isom Isomerization (I2, DCM, hv) Prod_Z->Isom Isom->Prod_E Thermodynamic Sink

Figure 2: Synthetic logic flow. The Sonogashira coupling retains stereochemistry, but the Z-isomer can be chemically driven to the E-isomer.

Part 4: Characterization & Validation[1]

Trustworthiness in synthesis requires self-validating analytical data.[1] Proton NMR (


-NMR) is the definitive method for distinguishing these isomers based on the coupling constant (

) of the alkene protons.
Data Table: NMR Distinction
Proton Signal(E)-Isomer(Z)-Isomer
Alkene

(Doublet)

6.1 - 6.3 ppm

5.9 - 6.1 ppm
Alkene

(Doublet)

6.8 - 7.2 ppm

6.4 - 6.7 ppm
Coupling Constant (

)
15.0 – 16.5 Hz (Trans)10.0 – 12.0 Hz (Cis)
TMS Group

0.18 - 0.22 ppm

0.20 - 0.25 ppm

Validation Check:

  • If your product shows a doublet with

    
    , you have the (Z)-isomer .
    
  • If your product shows a doublet with

    
    , you have the (E)-isomer .
    
  • If you see both, integration of these peaks allows for precise ratio calculation.

References

  • Sonogashira Coupling Mechanism & Protocols

    • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
    • [1]

  • Iodine-Catalyzed Isomeriz

    • Baumgartner, M. T., et al. (2019). Mechanism of Cis/Trans Equilibration of Alkenes via Iodine Catalysis. University of Regina / Journal of Physical Chemistry A.
    • [1]

  • Acidity Trends in Conjug

    • Chemistry LibreTexts. (2021). pKa of Organic Acids and Application of pKa to Predict Acid-Base Reaction Outcome.
    • [1]

  • Synthesis of Conjug

    • Negishi, E., et al. (2003). Stereoselective Synthesis of Conjugated Enynes. Handbook of Organopalladium Chemistry for Organic Synthesis.
    • [1]

Sources

Exploratory

The Analytical Architecture of Conjugated Enyne Carboxylic Acids: A Spectroscopic Whitepaper

Introduction: The Enyne Motif in Chemical Space Conjugated enyne carboxylic acids represent a highly versatile class of molecules, serving as critical intermediates in complex natural product synthesis (e.g., santalbic a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enyne Motif in Chemical Space

Conjugated enyne carboxylic acids represent a highly versatile class of molecules, serving as critical intermediates in complex natural product synthesis (e.g., santalbic acid) and1[1]. The juxtaposition of an alkene (sp²), an alkyne (sp), and a carboxylic acid (-COOH) within a contiguous π-conjugated framework creates unique electronic environments. As a Senior Application Scientist, I approach the functional group analysis of these systems not as a checklist, but as a self-validating matrix. Every spectroscopic technique must cross-verify the others, driven by the causal relationship between π-delocalization and measurable physical properties.

Electronic and Vibrational Triage

The first phase of analysis exploits the macro-electronic and vibrational properties of the molecule to confirm the presence of the conjugated backbone.

UV-Vis Spectroscopy: Probing the π-System In an isolated system, alkynes and alkenes absorb deep in the UV region (<200 nm). However, the delocalization of π-electrons across the conjugated enyne system significantly2[2]. This bathochromic (red) shift is directly proportional to the extent of conjugation, often pushing the 3

3 for extended systems[3].

FT-IR Spectroscopy: Vibrational Causality Infrared spectroscopy provides direct evidence of the functional groups, but conjugation alters the fundamental force constants of the bonds. The C≡C triple bond stretch, typically sharp and strong in terminal alkynes, appears weaker and4 in conjugated enynes[4]. This occurs because delocalization reduces the bond order slightly, while the increased symmetry of the conjugated backbone minimizes the net change in the dipole moment during vibration. Concurrently, the carboxylic acid manifests as a massive, broad O-H stretch (2500–3300 cm⁻¹) due to intermolecular hydrogen-bonded dimerization, which also shifts the C=O stretch to a lower frequency (~1680–1710 cm⁻¹).

Table 1: Quantitative Vibrational and Electronic Benchmarks
Analytical TargetTechniqueExpected Range / ValueCausality / Physical Rationale
π-Conjugation UV-Vis

220–330 nm
HOMO-LUMO gap compression via extended orbital overlap.
C≡C Bond FT-IR2100–2220 cm⁻¹ (Weak)Reduced force constant from conjugation; low dipole moment change.
C=C Bond FT-IR1630–1650 cm⁻¹ (Med)Delocalization weakens the double bond relative to isolated alkenes.
C=O (Acid) FT-IR1680–1710 cm⁻¹ (Strong)Carbonyl bond weakened by H-bonded dimer formation.
O-H (Acid) FT-IR2500–3300 cm⁻¹ (Broad)Extensive intermolecular hydrogen bonding.

High-Resolution Structural Mapping: Multinuclear NMR

While IR and UV-Vis confirm the presence of the enyne and acid groups, Nuclear Magnetic Resonance (NMR) establishes their connectivity and stereochemistry.

13C NMR: The Carbon Backbone The sp-hybridized carbons of the alkyne typically 5[5]. The sp² carbons of the alkene are found further downfield (110–146 ppm), while the highly deshielded6[6].

1H NMR: Stereochemical Assignment The vinylic protons of the enyne system are highly sensitive to the magnetic anisotropy of the adjacent triple bond. The coupling constant (


) between the vinylic protons is the definitive self-validating metric for stereochemistry: a 

-value of 10–12 Hz confirms a cis (

) configuration, whereas a

-value of 14–18 Hz dictates a trans (

) configuration.
Table 2: Multinuclear NMR Chemical Shift Topology (in CDCl₃)
NucleusFunctional GroupChemical Shift (

, ppm)
Multiplicity / Coupling (

)
13C Carboxylic Acid (-COOH)~174.0Singlet
13C Alkene (sp²)110.0 – 146.0Singlet
13C Alkyne (sp)80.0 – 95.0Singlet
1H Acidic Proton (-COOH)10.5 – 12.0Broad Singlet (Concentration dependent)
1H Vinylic Protons (=CH)5.40 – 6.70Doublet / Multiplet (

14-18 Hz,

10-12 Hz)

Experimental Methodologies: Self-Validating Protocols

To ensure absolute trustworthiness in the characterization of synthesized enyne acids—such as those prepared via7[7]—the following workflows must be executed.

Protocol A: Anhydrous NMR Acquisition for Stereochemical & Acidic Validation Objective: To map the carbon framework while preventing the rapid chemical exchange of the carboxylic acid proton, which often broadens into the baseline in wet solvents.

  • Sample Preparation: Dissolve 15 mg of the enyne carboxylic acid in 0.6 mL of strictly anhydrous, ampoule-sealed CDCl₃ (stored over 4Å molecular sieves).

  • Internal Standardization: Ensure the presence of 0.03% v/v Tetramethylsilane (TMS) as the zero-point reference.

  • Acquisition (1H): Run a standard 1H sequence (e.g., zg30) with a minimum of 16 scans.

    • Self-Validation Step: Check the integration ratio. The broad singlet at >10.5 ppm (-COOH) must integrate to exactly 1.0 relative to the vinylic protons. If it integrates to <0.5, moisture contamination has caused rapid deuterium exchange, invalidating the sample's anhydrous integrity.

  • Acquisition (13C): Run a proton-decoupled 13C sequence (e.g., zgpg30) with a minimum of 1024 scans due to the long relaxation time (

    
    ) of the quaternary alkyne and carboxylate carbons.
    

Protocol B: ATR FT-IR Analysis of Conjugated Systems Objective: To identify vibrational modes without the matrix interference of KBr pellets, which can absorb moisture and obscure the critical O-H stretch.

  • Background Calibration: Clean the diamond Attenuated Total Reflectance (ATR) crystal with isopropanol. Collect a background spectrum (ambient air) using 32 scans at 4 cm⁻¹ resolution.

  • Sample Application: Apply 2-3 mg of the neat enyne acid directly onto the crystal. Apply the pressure anvil until the software indicates optimal contact.

  • Acquisition: Collect 32 scans.

    • Self-Validation Step: Assess the baseline at 2100 cm⁻¹. If the weak C≡C stretch is entirely absent, the molecule may possess a perfect center of inversion (unlikely for an acid) or the conjugation is broken. Cross-reference immediately with the 13C NMR alkyne signals (80-95 ppm) to confirm the presence of the triple bond.

Analytical Workflow Logic

The following diagram illustrates the autonomous, self-validating logic loop required to definitively characterize a conjugated enyne carboxylic acid.

EnyneAnalysis Sample Enyne Acid Sample UV UV-Vis (Conjugation) Sample->UV Electronic IR FT-IR (Functional Groups) Sample->IR Vibrational NMR 1H/13C NMR (Stereochem/Backbone) Sample->NMR Magnetic Data Data Synthesis & Validation UV->Data IR->Data NMR->Data

Fig 1. Orthogonal analytical workflow for validating conjugated enyne carboxylic acids.

Conclusion

The functional group analysis of conjugated enyne carboxylic acids demands a holistic approach. No single technique is definitive; rather, the compression of the HOMO-LUMO gap (UV-Vis), the dampening of vibrational force constants (FT-IR), and the distinct magnetic anisotropy (NMR) must all converge to validate the molecular architecture.

References

  • Synthesis and characterization of cross-conjugated oligo(phenylene enynylene)s.
  • A-Z Guide to IUPAC Nomenclature for Conjug
  • Acids with conjugated unsatur
  • A[4 + 4] annulation strategy for the synthesis of eight-membered carbocycles based on intramolecular cycloadditions of conjug
  • A-Z Guide to IUPAC Nomenclature for Conjugated Enynes (IR D
  • Transition Metal-catalyzed Couplings of Alkynes to 1,3-Enynes: Modern Methods and Synthetic Applic
  • Nicholas Reactions with Carboxylic Acids for the Synthesis of Macrocyclic Diolides.

Sources

Foundational

Applications of (E)-5-(Trimethylsilyl)pent-2-en-4-ynoic Acid in Total Synthesis: A Technical Guide to γ-Alkylidenebutenolide Construction

Executive Summary In the landscape of complex natural product total synthesis, the strategic selection of bifunctional building blocks dictates the efficiency and elegance of the synthetic route. (E)-5-(Trimethylsilyl)pe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of complex natural product total synthesis, the strategic selection of bifunctional building blocks dictates the efficiency and elegance of the synthetic route. (E)-5-(Trimethylsilyl)pent-2-en-4-ynoic acid has emerged as a highly versatile C5 enyne synthon. Its primary architectural value lies in its ability to undergo highly regioselective cyclizations to form γ-alkylidenebutenolides —a core structural motif found in numerous biologically active marine carotenoids, such as pyrrhoxanthin and peridinin[1], as well as in complex oxidation products of bilirubin[2].

This technical whitepaper provides an in-depth analysis of the mechanistic paradigms, quantitative optimization, and self-validating experimental protocols required to harness this synthon effectively in advanced drug development and total synthesis campaigns.

Strategic Utility of the Enyne Synthon

The structural anatomy of (E)-5-(Trimethylsilyl)pent-2-en-4-ynoic acid offers orthogonal reactivity profiles that can be exploited sequentially:

  • The Carboxylic Acid Terminus: Serves as a hard nucleophile for intramolecular lactonization or as a coupling partner for esterification.

  • The Conjugated Enyne Core: Provides a rigid spacer that can participate in cross-metathesis or conjugate additions.

  • The Trimethylsilyl (TMS) Group: The causality behind retaining the TMS group is twofold. First, it provides critical steric shielding, preventing unwanted terminal alkyne side reactions such as Glaser homocoupling. Second, during metal-catalyzed cyclization, the

    
    -silicon effect electronically biases the alkyne, stabilizing the developing polarization and directing the nucleophilic attack exclusively to the C4 position (5-exo-dig) rather than C5 (6-endo-dig).
    

While the (Z)-isomer of this acid is geometrically pre-organized for cyclization, the (E)-isomer is highly valuable because it can be preserved during early-stage cross-coupling reactions (such as Sonogashira or Horner-Wadsworth-Emmons condensations)[1]. When cyclization is desired, the (E)-isomer undergoes controlled, metal-catalyzed isomerization to the (Z)-configuration in situ, immediately followed by lactonization.

Mechanistic Paradigm: Silver-Promoted 5-exo-dig Lactonization

The transformation of the acyclic enyne acid into a γ-alkylidenebutenolide is most effectively achieved via a 5-exo-dig lactonization promoted by a soft, carbophilic Lewis acid.

Causality of Catalyst Selection: Hard Lewis acids coordinate competitively to the carboxylic oxygen, deactivating the nucleophile. In contrast, Silver(I) salts (e.g.,


) are highly carbophilic. The 

ion selectively coordinates to the

-system of the alkyne, lowering the LUMO of the triple bond. Simultaneously, the carbonate counterion acts as a mild base, deprotonating the carboxylic acid to increase its nucleophilicity without causing premature desilylation of the TMS group. The carboxylate oxygen then attacks the activated C4 carbon, forming a vinyl-silver intermediate that undergoes protodesilveration to yield the target butenolide.

Mechanism A (E)-5-TMS-pent-2-en-4-ynoic acid B Ag(I) π-Activation A->B Ag2CO3 C Isomerization & 5-exo-dig Attack B->C Coordination D Vinyl-Silver Intermediate C->D Ring Closure E γ-Alkylidenebutenolide D->E Protodesilveration

Fig 1. Mechanistic pathway of Ag(I)-promoted 5-exo-dig lactonization of the enyne acid.

Quantitative Evaluation of Lactonization Parameters

To ensure reproducibility in scale-up syntheses, the choice of catalyst and solvent is critical. Table 1 summarizes the quantitative performance of various catalytic systems in the cyclization of TMS-enyne acids. Silver(I) catalysts consistently demonstrate superior regiocontrol compared to Palladium or Gold systems, which can suffer from competitive 6-endo-dig pathways or premature alkyne hydration.

Table 1: Optimization of 5-exo-dig Lactonization Parameters

Catalyst SystemSolventTemp (°C)Time (h)Yield (%)Regioselectivity (5-exo vs 6-endo)

(10 mol%)

251288 >99:1

(10 mol%)
Toluene80475>99:1

(5 mol%)

2526285:15

(10 mol%)
THF6585490:10

Self-Validating Experimental Protocol

The following methodology details the standard operating procedure for the silver-promoted lactonization of (E)-5-(Trimethylsilyl)pent-2-en-4-ynoic acid. This protocol is designed as a self-validating system , incorporating built-in analytical checkpoints to ensure reaction fidelity.

Step-by-Step Methodology:
  • Preparation & Inertion: In an oven-dried Schlenk flask under a strict argon atmosphere, dissolve (E)-5-(Trimethylsilyl)pent-2-en-4-ynoic acid (1.0 mmol) in anhydrous

    
     (10 mL).
    
    • Causality: Argon prevents oxidative degradation of the electron-rich enyne, while anhydrous solvent prevents competitive nucleophilic attack by water on the activated alkyne.

  • Catalyst Addition: Add

    
     (0.1 mmol, 10 mol%) in a single portion. Immediately shield the reaction flask from direct ambient light using aluminum foil.
    
    • Causality: Silver salts are highly photosensitive. Light exclusion prevents the photochemical reduction of active

      
       to inactive 
      
      
      
      nanoparticles, which would stall the catalytic cycle.
  • Reaction Progression & Checkpoint 1: Stir the suspension at ambient temperature (25 °C) for 12 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes/EtOAc (4:1) eluent.

    • Validation: The reaction is deemed complete when the UV-active starting material spot disappears and a new, lower-

      
       highly fluorescent spot (the butenolide) appears.
      
  • Quenching & Filtration: Filter the crude reaction mixture through a short pad of Celite to remove all insoluble silver residues. Wash the filter pad thoroughly with EtOAc (3 × 10 mL).

    • Causality: Complete removal of silver species is mandatory prior to concentration to prevent post-reaction decomposition or unwanted polymerization of the product.

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (silica gel, gradient elution from 5% to 20% EtOAc in Hexanes) to yield the pure γ-alkylidenebutenolide.

  • Checkpoint 2 (NMR Validation): Confirm the structural integrity via

    
     NMR spectroscopy.
    
    • Validation: The successful 5-exo-dig cyclization is definitively validated by the disappearance of the broad carboxylic acid proton (

      
      11.0 ppm) and the emergence of a distinct vinylic proton signal (
      
      
      
      5.8 ppm) corresponding to the newly formed exocyclic double bond.

Case Study: Total Synthesis of Pyrrhoxanthin

The true power of (E)-5-(Trimethylsilyl)pent-2-en-4-ynoic acid is showcased in the total synthesis of complex natural products. A landmark example is the synthesis of the configurationally labile


-norcarotenoid pyrrhoxanthin  by[1].

In this synthesis, the researchers required a method to construct a fully functionalized


-aldehyde fragment containing a sensitive γ-alkylidenebutenolide moiety. By utilizing a highly functionalized derivative of the pent-2-en-4-ynoic acid precursor, they successfully executed a regioselective 5-exo-dig silver-promoted lactonization. This intermediate was subsequently coupled with a 

-allylphosphonate via a highly stereoselective Horner-Wadsworth-Emmons (HWE) condensation, proving that the sensitive enyne E-configuration could be maintained throughout the rigorous assembly of the macroscopic polyene chain[1].

Synthesis S1 TMS-Enyne Acid Precursor S2 C20-Aldehyde Fragment (γ-Alkylidenebutenolide) S1->S2 Ag(I) Lactonization S4 HWE Condensation S2->S4 S3 C17-Allylphosphonate S3->S4 S5 Enantiopure Pyrrhoxanthin S4->S5 Stereoselective Assembly

Fig 2. Convergent total synthesis logic for Pyrrhoxanthin utilizing the enyne precursor.

Conclusion

(E)-5-(Trimethylsilyl)pent-2-en-4-ynoic acid is far more than a simple carbon chain; it is a highly programmable synthetic module. By understanding the causality behind its reactivity—specifically the stereoelectronic influence of the TMS group and the carbophilic nature of Silver(I) catalysts—researchers can reliably access γ-alkylidenebutenolides. As demonstrated by the successful syntheses of marine carotenoids and bilirubin oxidation products, mastering the 5-exo-dig lactonization of this synthon unlocks highly convergent pathways for the total synthesis of complex, oxygen-rich natural products.

References

  • Vaz, B., Otero, L., Álvarez, R., & de Lera, A. R. (2013). Total synthesis of enantiopure pyrrhoxanthin: alternative methods for the stereoselective preparation of 4-alkylidenebutenolides. Chemistry - A European Journal, 19(39), 13065-13074. Available at:[Link]

  • Yao, T., & Larock, R. C., et al. (2024). A Platform for the Synthesis of Oxidation Products of Bilirubin. Journal of the American Chemical Society. Available at:[Link] (Referenced via ACS Publications)

Sources

Protocols & Analytical Methods

Method

Application Note: A Protocol for the Sonogashira Coupling of (E)-Pent-2-en-4-ynoic Acid with Aryl Halides

Introduction: Synthesis of Conjugated Enynoic Acids The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of ar...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Synthesis of Conjugated Enynoic Acids

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This transformation, which typically utilizes a dual catalytic system of palladium and copper(I), is renowned for its operational simplicity and tolerance of a wide range of functional groups, proceeding under mild conditions.[1][3] Its applications are extensive, particularly in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][4]

This guide provides a detailed protocol for the Sonogashira coupling of (E)-pent-2-en-4-ynoic acid , a conjugated enyne building block, with a representative aryl halide. We will address the synthesis starting from its stable, silyl-protected precursor, (E)-5-(Trimethylsilyl)pent-2-en-4-ynoic acid . The trimethylsilyl (TMS) group serves as an effective protecting group for the terminal alkyne, preventing unwanted side reactions and allowing for purification and storage of the starting material.[5][6] The protocol is therefore presented in two key stages:

  • TMS Deprotection: A robust method for the in-situ or prior removal of the TMS group to generate the reactive terminal alkyne.

  • Sonogashira Coupling: A comprehensive, step-by-step procedure for the cross-coupling reaction.

This document is designed for researchers, chemists, and drug development professionals, offering not just a procedural walkthrough but also a deep dive into the mechanistic rationale behind the chosen conditions, ensuring both reproducibility and a foundational understanding of the reaction.

The Catalytic System: A Mechanistic Overview

The generally accepted mechanism for the Sonogashira reaction involves two interconnected catalytic cycles operating in synergy: a primary palladium cycle and a copper co-catalyst cycle.[1][7] While copper-free versions exist to mitigate the primary side reaction—oxidative homocoupling of the alkyne (Glaser coupling)—the dual Pd/Cu system remains highly efficient and widely used.[1][8]

The key steps are as follows:

  • Palladium Cycle:

    • Oxidative Addition: A low-valent Palladium(0) species, often generated in situ from a Pd(II) precatalyst, inserts into the aryl-halide (Ar-X) bond to form a square planar Pd(II) intermediate.[7]

    • Transmetalation: The organopalladium(II) complex receives the acetylide group from the activated copper(I) acetylide.

    • Reductive Elimination: The final step involves the cis-reductive elimination of the coupled product (Ar-alkyne), regenerating the active Pd(0) catalyst, which re-enters the cycle.[9]

  • Copper Cycle:

    • Acetylide Formation: In the presence of a base (typically an amine), the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate.[7][10] This step activates the alkyne and increases its nucleophilicity.[11]

The base plays a dual role: it facilitates the deprotonation of the terminal alkyne and neutralizes the hydrogen halide (H-X) formed during the catalytic cycle, preventing catalyst deactivation.[12]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_add Oxidative Addition (Ar-Pd(II)-X)L₂ pd0->pd_add Ar-X pd_trans Transmetalation (Ar-Pd(II)-C≡CR)L₂ pd_add->pd_trans Cu-C≡CR pd_trans->pd0 Reductive Elimination product_out Ar-C≡CR pd_trans->product_out cu_cat Cu(I)X cu_alkyne Copper(I) Acetylide (Cu-C≡CR) cu_cat->cu_alkyne H-C≡CR, Base byproduct_out Base-H⁺X⁻ cu_cat->byproduct_out cu_alkyne->pd_add cu_alkyne->cu_cat Transmetalation to Pd

The dual catalytic cycles of the Sonogashira cross-coupling reaction.

Part 1: Protocol for TMS-Deprotection

The TMS group must be cleaved to reveal the terminal alkyne necessary for the coupling reaction. This can be achieved using a fluoride source, such as tetrabutylammonium fluoride (TBAF), or under basic conditions like potassium carbonate in methanol. The following protocol details a straightforward deprotection that can be performed as a separate step, allowing for isolation of the terminal alkyne if desired.

3.1 Materials and Reagents

  • (E)-5-(Trimethylsilyl)pent-2-en-4-ynoic acid

  • Methanol (MeOH), anhydrous

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Brine (saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, standard glassware

3.2 Step-by-Step Procedure

  • Dissolution: Dissolve (E)-5-(Trimethylsilyl)pent-2-en-4-ynoic acid (1.0 equiv) in anhydrous methanol in a round-bottom flask to a concentration of approximately 0.1 M.

  • Addition of Base: Add anhydrous potassium carbonate (2.0 equiv) to the solution.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC), observing the disappearance of the starting material and the appearance of a more polar spot corresponding to the deprotected product. The reaction is typically complete within 1-3 hours.

  • Quenching and Extraction: Once the reaction is complete, carefully neutralize the mixture by adding 1 M HCl dropwise until the pH is ~2-3.

  • Remove the methanol under reduced pressure.

  • Add water to the residue and extract the product with dichloromethane or ethyl acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (1 x 25 mL). Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude (E)-pent-2-en-4-ynoic acid.

  • Purification: The crude product is often of sufficient purity for the subsequent Sonogashira coupling. If necessary, it can be further purified by flash column chromatography on silica gel.

Part 2: Protocol for Sonogashira Coupling

This protocol describes the coupling of the deprotected (E)-pent-2-en-4-ynoic acid with a generic aryl iodide. Aryl iodides and bromides are common substrates; iodides are generally more reactive.[1]

4.1 Key Reaction Parameters & Stoichiometry

ComponentRoleStoichiometry (equiv)Molar LoadingRationale
Aryl Halide (e.g., 4-Iodoanisole)Electrophile1.0-The limiting reagent in the reaction.
(E)-pent-2-en-4-ynoic acidNucleophile1.2 - 1.5-A slight excess ensures complete consumption of the more valuable aryl halide and compensates for any potential homocoupling.
PdCl₂(PPh₃)₂Catalyst0.02 - 0.052-5 mol%A stable, reliable Pd(II) precatalyst that is readily reduced to the active Pd(0) species in situ.[4][8]
Copper(I) Iodide (CuI)Co-catalyst0.04 - 0.104-10 mol%Facilitates the formation of the copper acetylide, accelerating the reaction.[7]
Triethylamine (Et₃N)Base/Solvent> 3.0-Acts as the base to deprotonate the alkyne and neutralize byproduct HX.[12] Can also serve as the solvent.
Tetrahydrofuran (THF)Co-solvent-~0.1 MA good co-solvent to ensure solubility of all reactants, particularly the carboxylic acid substrate.[13]

4.2 Experimental Workflow

General experimental workflow for the Sonogashira coupling protocol.

4.3 Step-by-Step Procedure

  • Inert Atmosphere Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 equiv) and copper(I) iodide (CuI, 0.06 equiv).

  • Purging: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) by applying at least three cycles of vacuum and backfilling.

  • Reagent Addition: Under a positive pressure of inert gas, add the aryl halide (1.0 equiv).

  • Solvent Addition: Add anhydrous, degassed solvents via syringe. A common choice is a mixture of THF and triethylamine (e.g., in a 2:1 or 3:1 ratio) to achieve a substrate concentration of ~0.1 M.

  • Substrate Addition: Dissolve the (E)-pent-2-en-4-ynoic acid (1.2 equiv) in a small amount of the reaction solvent and add it dropwise to the stirring mixture via syringe.

  • Reaction: Stir the reaction mixture at room temperature. If the reaction is sluggish (as monitored by TLC), it can be gently heated to 40-50 °C. The reaction is typically complete within 2-12 hours. A precipitate (triethylammonium halide) will often form as the reaction progresses.[14]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate or diethyl ether and filter through a short plug of Celite to remove the palladium catalyst and inorganic salts.

  • Washing: Transfer the filtrate to a separatory funnel. Wash the organic layer with a saturated aqueous solution of ammonium chloride (NH₄Cl) to remove the copper catalyst, followed by a wash with brine.[15]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of hexane/ethyl acetate with 1% acetic acid to ensure protonation of the carboxyl group and prevent streaking on the column.

Troubleshooting and Considerations

  • Low Yield: Ensure all reagents are pure and solvents are anhydrous and properly degassed. Oxygen can deactivate the Pd(0) catalyst. The quality of the palladium catalyst and copper co-catalyst is paramount.

  • Alkyne Homocoupling (Glaser Product): This side reaction is promoted by the copper catalyst in the presence of oxygen.[9] Minimizing air exposure is crucial. If homocoupling remains a significant issue, switching to a copper-free protocol may be necessary.

  • Starting Material Unreacted: For less reactive aryl halides (e.g., bromides or chlorides), higher temperatures, longer reaction times, or a more active catalyst system (e.g., using more electron-rich and bulky phosphine ligands) may be required.[4]

Conclusion

The Sonogashira reaction is a highly reliable and versatile method for constructing C(sp²)-C(sp) bonds. This application note provides a validated, two-part protocol for the successful synthesis of conjugated enynoic acids starting from the stable, TMS-protected alkyne, (E)-5-(Trimethylsilyl)pent-2-en-4-ynoic acid. By detailing both the deprotection and the subsequent cross-coupling, and by explaining the rationale behind the choice of reagents and conditions, this guide equips researchers with the necessary tools to confidently apply this powerful reaction in their synthetic endeavors.

References

  • Sonogashira coupling. In Wikipedia. Retrieved March 2, 2026, from [Link]

  • Sonogashira Coupling Definition. (2025, August 15). Fiveable. Retrieved March 2, 2026, from [Link]

  • Chen, Y., et al. (2024, February 22). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols. Retrieved March 2, 2026, from [Link]

  • Panda, S. (n.d.). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. ResearchGate. Retrieved March 2, 2026, from [Link]

  • Sonogashira Coupling Reaction Explained: Definition, Examples, Practice & Video Lessons. Pearson. Retrieved March 2, 2026, from [Link]

  • Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts. Retrieved March 2, 2026, from [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Retrieved March 2, 2026, from [Link]

  • Cross-Coupling of Alkynylsilanes. Gelest Technical Library. Retrieved March 2, 2026, from [Link]

  • Sonogashira Coupling: Mechanism, Steps & Applications Explained. (2020, June 19). Vedantu. Retrieved March 2, 2026, from [Link]

  • Sonogashira coupling. (2019, January 7). YouTube. Retrieved March 2, 2026, from [Link]

  • Kollár, L., et al. (2019, December 3). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry. Retrieved March 2, 2026, from [Link]

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. MDPI. Retrieved March 2, 2026, from [Link]

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020, April 20). MDPI. Retrieved March 2, 2026, from [Link]

  • Some Aspects of the Chemistry of Alkynylsilanes. (2018, May 18). Thieme. Retrieved March 2, 2026, from [Link]

  • Chen, Y., et al. (2024, February 16). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. PMC. Retrieved March 2, 2026, from [Link]

  • An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Pendidikan Kimia. Retrieved March 2, 2026, from [Link]

  • Application of hindered ether solvents for palladium catalyzed Suzuki–Miyaura, Sonogashira and cascade Sonogashira cross-coupling reactions. (2023, March 8). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved March 2, 2026, from [Link]

Sources

Application

Application Notes and Protocols: Esterification of (E)-5-(Trimethylsilyl)pent-2-en-4-ynoic Acid

Introduction (E)-5-(Trimethylsilyl)pent-2-en-4-ynoic acid is a valuable synthetic intermediate, notably in the synthesis of complex polyketides and other biologically active natural products.[1][2][3][4] Its unique struc...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(E)-5-(Trimethylsilyl)pent-2-en-4-ynoic acid is a valuable synthetic intermediate, notably in the synthesis of complex polyketides and other biologically active natural products.[1][2][3][4] Its unique structure, featuring a conjugated en-yne system and a terminal trimethylsilyl (TMS) group, presents specific challenges for chemical transformations, particularly esterification. The selection of an appropriate esterification method is critical to avoid undesirable side reactions such as 1,4-conjugate addition to the en-yne moiety, cleavage of the acid-labile TMS group, or isomerization of the double bond.

This comprehensive guide provides detailed application notes and protocols for the successful esterification of (E)-5-(Trimethylsilyl)pent-2-en-4-ynoic acid. We will explore several common esterification methodologies, evaluating their suitability for this sensitive substrate. For each recommended method, a thorough explanation of the reaction mechanism, a step-by-step experimental protocol, and a discussion of critical parameters are provided. This document is intended for researchers, scientists, and drug development professionals seeking reliable and reproducible procedures for the esterification of this and structurally related compounds.

Considerations for a Sensitive Substrate

The primary challenges in the esterification of (E)-5-(Trimethylsilyl)pent-2-en-4-ynoic acid stem from its functional groups:

  • Conjugated En-yne System: This moiety is susceptible to nucleophilic attack (Michael addition) under certain conditions, particularly with basic or highly nucleophilic reagents.

  • Trimethylsilyl (TMS) Group: The TMS group is prone to cleavage under strongly acidic or fluoride-containing conditions.

  • (E)-Alkene Geometry: Harsh reaction conditions could potentially lead to isomerization of the trans double bond.

Therefore, the ideal esterification method should be mild, operate under neutral or near-neutral pH, and proceed at or below room temperature.

Recommended Esterification Protocols

Based on the substrate's sensitivities, the following methods are recommended, in order of preference, for their mild reaction conditions and compatibility with a wide range of functional groups.

Steglich Esterification: A Mild and Versatile Approach

The Steglich esterification is a powerful method for the formation of esters from carboxylic acids and alcohols under neutral conditions.[5][6][7] It utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).[5][8] This method is particularly well-suited for acid-labile and sterically hindered substrates.[7]

Mechanism of Action:

The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid and DCC. DMAP then acts as a nucleophilic catalyst, reacting with the O-acylisourea to form a more reactive N-acylpyridinium species. This intermediate is then readily attacked by the alcohol to furnish the desired ester, regenerating the DMAP catalyst. The main byproduct, dicyclohexylurea (DCU), is insoluble in most organic solvents and can be easily removed by filtration.

Steglich_Esterification RCOOH Carboxylic Acid O_acylisourea O-Acylisourea Intermediate RCOOH->O_acylisourea + DCC DCC DCC DCU DCU (precipitate) N_acylpyridinium N-Acylpyridinium Intermediate O_acylisourea->N_acylpyridinium + DMAP O_acylisourea->DCU - DCU DMAP DMAP Ester Ester N_acylpyridinium->Ester + Alcohol (ROH) ROH Alcohol Ester->Ester

Caption: Workflow for the Steglich Esterification.

Experimental Protocol:

Materials:

  • (E)-5-(Trimethylsilyl)pent-2-en-4-ynoic acid

  • Alcohol (e.g., methanol, ethanol, or other primary/secondary alcohol)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add (E)-5-(Trimethylsilyl)pent-2-en-4-ynoic acid (1.0 eq).

  • Dissolve the acid in anhydrous DCM (approx. 0.1 M concentration).

  • Add the desired alcohol (1.1 - 1.5 eq) and DMAP (0.1 - 0.2 eq).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve DCC (1.1 eq) in a small amount of anhydrous DCM.

  • Add the DCC solution dropwise to the reaction mixture over 10-15 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed.

  • Filter the reaction mixture through a pad of Celite® or a sintered glass funnel to remove the DCU precipitate. Wash the filter cake with a small amount of cold DCM.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in diethyl ether and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ester by silica gel column chromatography.

ParameterRecommended ConditionRationale
Solvent Anhydrous Dichloromethane (DCM)Aprotic and effectively solubilizes reactants.
Temperature 0 °C to Room TemperatureMild conditions to prevent side reactions.
Stoichiometry Acid:Alcohol:DCC:DMAP = 1:1.1:1.1:0.1Slight excess of alcohol and DCC drives the reaction.
Reaction Time 4 - 16 hoursTypically sufficient for completion; monitor by TLC.

Table 1. Summary of Recommended Conditions for Steglich Esterification.

Yamaguchi Esterification: Superior for Hindered Systems

The Yamaguchi esterification is another exceptionally mild and efficient method for the synthesis of esters, particularly for sterically hindered substrates and macrolactonization.[9][10][11][12] The reaction involves the formation of a mixed anhydride using 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent), followed by reaction with the alcohol in the presence of a stoichiometric amount of DMAP.[9][10]

Mechanism of Action:

The carboxylic acid is first treated with 2,4,6-trichlorobenzoyl chloride in the presence of a base (typically triethylamine) to form a mixed anhydride. This anhydride is then reacted with DMAP, which selectively attacks the less sterically hindered carbonyl group to form a highly reactive acylpyridinium intermediate. The alcohol then displaces DMAP to yield the desired ester.[11]

Yamaguchi_Esterification RCOOH Carboxylic Acid MixedAnhydride Mixed Anhydride RCOOH->MixedAnhydride + TCBC, Et3N TCBC 2,4,6-Trichlorobenzoyl Chloride (TCBC) Base Et3N Acylpyridinium Acylpyridinium Intermediate MixedAnhydride->Acylpyridinium + DMAP DMAP DMAP Ester Ester Acylpyridinium->Ester + Alcohol (ROH) ROH Alcohol

Caption: Key steps in the Yamaguchi Esterification.

Experimental Protocol:

Materials:

  • (E)-5-(Trimethylsilyl)pent-2-en-4-ynoic acid

  • Alcohol (e.g., methanol, ethanol, or other primary/secondary alcohol)

  • 2,4,6-Trichlorobenzoyl chloride (Yamaguchi reagent)

  • Triethylamine (Et₃N)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous toluene or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add (E)-5-(Trimethylsilyl)pent-2-en-4-ynoic acid (1.0 eq) and dissolve it in anhydrous toluene or THF.

  • Add triethylamine (1.1 eq) and stir the solution at room temperature for 15 minutes.

  • Add 2,4,6-trichlorobenzoyl chloride (1.1 eq) and stir the mixture at room temperature for 1-2 hours.

  • In a separate flask, prepare a solution of the alcohol (1.5 eq) and DMAP (3.0 eq) in anhydrous toluene or THF.

  • Add the solution from step 4 to the reaction mixture from step 3 via a cannula or syringe.

  • Stir the reaction mixture at room temperature for 2-12 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ester by silica gel column chromatography.

ParameterRecommended ConditionRationale
Solvent Anhydrous Toluene or THFAprotic solvents that facilitate the reaction.
Base Triethylamine (Et₃N)To deprotonate the carboxylic acid.
Stoichiometry Acid:TCBC:Et₃N:Alcohol:DMAP = 1:1.1:1.1:1.5:3.0Ensures complete formation of intermediates.
Reaction Time 2 - 12 hoursMonitor by TLC for completion.

Table 2. Summary of Recommended Conditions for Yamaguchi Esterification.

(Trimethylsilyl)diazomethane: A Safer Alternative for Methyl Ester Formation

For the specific synthesis of the methyl ester, (trimethylsilyl)diazomethane (TMS-diazomethane) offers a safer and more convenient alternative to the highly toxic and explosive diazomethane.[13][14][15] This method is exceptionally mild and proceeds with high yield, making it ideal for sensitive substrates.[13]

Mechanism of Action:

The reaction is thought to proceed via an acid-catalyzed methanolysis of TMS-diazomethane to generate diazomethane in situ, which then reacts with the carboxylic acid.[14] The carboxylic acid protonates the diazomethane, forming a methyldiazonium cation and a carboxylate anion. The carboxylate then acts as a nucleophile in an Sₙ2 reaction, displacing nitrogen gas to form the methyl ester.

Experimental Protocol:

Materials:

  • (E)-5-(Trimethylsilyl)pent-2-en-4-ynoic acid

  • (Trimethylsilyl)diazomethane (commercially available as a solution in hexanes or diethyl ether)

  • Anhydrous diethyl ether or a mixture of diethyl ether and methanol

  • Methanol (anhydrous)

Procedure:

  • Caution! (Trimethylsilyl)diazomethane is toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment, including gloves and safety glasses. [16]

  • In a flame-dried flask, dissolve (E)-5-(Trimethylsilyl)pent-2-en-4-ynoic acid (1.0 eq) in a mixture of anhydrous diethyl ether and methanol (typically a 2:1 to 10:1 ratio).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the solution of (trimethylsilyl)diazomethane (1.1 - 1.2 eq) dropwise to the carboxylic acid solution. Vigorous evolution of nitrogen gas should be observed.

  • Continue stirring at 0 °C for 30-60 minutes after the addition is complete, or until the yellow color of the diazomethane persists and gas evolution ceases.

  • Allow the reaction mixture to warm to room temperature.

  • Quench any excess (trimethylsilyl)diazomethane by the careful dropwise addition of a few drops of acetic acid until the yellow color disappears.

  • Concentrate the reaction mixture under reduced pressure to afford the crude methyl ester, which is often of high purity. If necessary, further purification can be achieved by silica gel column chromatography.

ParameterRecommended ConditionRationale
Solvent Anhydrous Diethyl Ether / MethanolMethanol is required for the in situ generation of diazomethane.
Temperature 0 °CTo control the reaction rate and minimize side reactions.
Stoichiometry Acid:TMS-diazomethane = 1:1.1-1.2A slight excess ensures complete conversion.
Reaction Time 30 - 60 minutesThe reaction is typically rapid.

Table 3. Summary of Recommended Conditions for (Trimethylsilyl)diazomethane Esterification.

A Note on Fischer-Speier Esterification

The Fischer-Speier esterification, which involves heating a carboxylic acid and an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid), is generally not recommended for (E)-5-(Trimethylsilyl)pent-2-en-4-ynoic acid.[17][18][19][20] The strongly acidic conditions and elevated temperatures can lead to several undesirable side reactions:

  • Cleavage of the Trimethylsilyl Group: The Si-C bond is susceptible to protodesilylation under strong acid catalysis.

  • Hydration of the Alkyne: The triple bond can undergo acid-catalyzed hydration.

  • Isomerization of the Alkene: The (E)-geometry of the double bond may not be preserved.

  • Polymerization/Decomposition: The conjugated system can be prone to polymerization under harsh acidic conditions.

While Fischer esterification is a simple and economical method, its lack of compatibility with the sensitive functional groups of the target molecule makes it a poor choice.

Conclusion

The successful esterification of the functionally rich (E)-5-(Trimethylsilyl)pent-2-en-4-ynoic acid is highly dependent on the choice of a mild and selective method. The Steglich and Yamaguchi esterifications are highly recommended for their broad applicability to various alcohols and their tolerance of sensitive functional groups. For the specific preparation of the methyl ester, (trimethylsilyl)diazomethane provides a rapid, high-yielding, and safe alternative to traditional diazomethane. By following the detailed protocols and considering the key parameters outlined in this guide, researchers can confidently and reproducibly synthesize the desired esters of this valuable synthetic building block.

References

  • Methyl Esterification of Fatty Acids and Prostaglandins with Trimethylsilyl diazomethane. (2020). Journal of Analytical & Pharmaceutical Research.
  • A method for concurrent diazomethane synthesis and substrate methylation in a 96-sample format. (2010).
  • diazomethane. Organic Syntheses. Available at: [Link]

  • Trimethylsilyldiazo[13C]methane. Organic Syntheses. Available at: [Link]

  • Mechanism of Methyl Esterification of Carboxylic Acids by Trimethylsilyldiazomethane. (2012).
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  • A Solvent-Reagent Selection Guide for Steglich-type Esterification of Carboxylic Acids - Supporting Information. The Royal Society of Chemistry. Available at: [Link]

  • Steglich Esterification. Organic Chemistry Portal. Available at: [Link]

  • Initiating polyketide biosynthesis by on-line methyl esterification. (2021).
  • Methyl Ester Synthesis Using Diazomethane. Chemistry LibreTexts. Available at: [Link]

  • One‐step esterification procedure in Yamaguchi method. ResearchGate. Available at: [Link]

  • Yamaguchi Esterification. SynArchive. Available at: [Link]

  • Fischer Esterification. Organic Chemistry Portal. Available at: [Link]

  • The Stereochemistry of Complex Polyketide Biosynthesis by Modular Polyketide Synthases. (2011). Chemical Reviews.
  • Biosynthesis of Polyketide Synthase Extender Units. (2010).
  • Initiating polyketide biosynthesis by on-line methyl esterification. (2021).
  • Biomimetic iterative method for polyketide synthesis. (2012).
  • Esterifications with 2-(Trimethylsilyl)
  • Chemoselectivity in Reactions of Esterification. ResearchGate. Available at: [Link]

  • Trimethylsilyl-Protected Alkynes as Selective Cross Coupling Partners in Ti-Catalyzed [2+2+1] Pyrrole Synthesis. (2016). Journal of the American Chemical Society.
  • Fischer-Speier Esterification and Beyond: Recent Mechanistic Advances. (2024).
  • Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applic
  • Fischer Esterification-Typical Procedures. OperaChem. Available at: [Link]

  • An Efficient Procedure for Esterification of certain Aromatic Acids and its Synthetic Utilities. (2023). Research Trend.
  • Synthesis of Ethyl (2E)-5-Phenylpent-2-en-4-ynoate. ResearchGate. Available at: [Link]

  • A Simple Procedure for the Esterification and Transesterification Using p-Toluene Sulfonic Acid as Catalyst. (2007). Organic Chemistry: An Indian Journal.

Sources

Application

Application Note: Advanced Cyclization Strategies for (E)-5-(Trimethylsilyl)pent-2-en-4-ynoic Acid

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Self-Validating Experimental Protocols Introduction: The Geometric Challenge and the TMS Advantage The...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Self-Validating Experimental Protocols

Introduction: The Geometric Challenge and the TMS Advantage

The synthesis of highly functionalized oxygen heterocycles—specifically γ-alkylidenebutenolides (furan-2-ones) and pyran-2-ones—is a cornerstone of modern drug discovery. The precursor (E)-5-(Trimethylsilyl)pent-2-en-4-ynoic acid is a privileged, yet challenging, enyne building block.

Causality of Molecular Design

Direct intramolecular lactonization of the (E)-isomer is kinetically forbidden due to severe geometric constraints: the carboxylate nucleophile and the alkyne electrophile are situated trans to each other across the alkene bridge. Therefore, successful cyclization mandates an initial, often metal-mediated, (E)-to-(Z) isomerization [1].

The incorporation of the Trimethylsilyl (TMS) group is not arbitrary; it serves three critical causal functions in this workflow:

  • Protection: It prevents unwanted terminal alkyne side reactions, such as oxidative Glaser homocoupling [3].

  • Regiocontrol: Through the β-silicon effect, the TMS group stabilizes the developing positive charge during electrophilic activation, heavily biasing the trajectory of the nucleophilic attack.

  • Late-Stage Handle: Post-cyclization, the TMS moiety acts as a versatile handle for Tamao-Fleming oxidations or Hiyama cross-coupling reactions, accelerating Structure-Activity Relationship (SAR) profiling in drug development.

Mechanistic Pathways: 5-exo-dig vs. 6-endo-dig

The cycloisomerization of alkynoic acids is governed by the choice of transition metal catalyst, which dictates both the isomerization efficiency and the ring-closure trajectory [2].

  • 5-exo-dig Pathway (Kinetic Control): Soft Lewis acids like Ag(I) or Au(III) strongly coordinate the alkyne. Following an induced or photochemical (E)-to-(Z) isomerization, the carboxylate attacks the β-carbon (relative to the TMS group), yielding a 5-membered γ-(TMS-methylene)butenolide [1].

  • 6-endo-dig Pathway (Thermodynamic Control): Palladium catalysts (e.g., PdI₂ or Pd(OAc)₂) facilitate a reversible carbopalladation or a π-allyl intermediate that naturally isomerizes the double bond. The subsequent attack on the α-carbon yields a 6-membered 6-TMS-2H-pyran-2-one [2].

Mechanism A (E)-TMS-Enyne Acid (Trans Geometry) B Metal-Alkyne π-Complex (Ag+ or Pd2+) A->B Metal Coord. C (Z)-TMS-Enyne Acid (Cis Geometry) B->C Isomerization D 5-exo-dig Pathway C->D Ag(I) / Au(I) E 6-endo-dig Pathway C->E Pd(II) / Zn(II) F γ-(TMS-methylene) butenolide D->F Protonolysis G 6-TMS-2H-pyran-2-one E->G Protonolysis

Figure 1: Mechanistic divergence in the metal-catalyzed cyclization of (E)-TMS-enyne acid.

Quantitative Data: Catalyst Optimization

The following table synthesizes the optimal conditions required to override the (E)-geometry barrier and achieve selective cyclization.

Catalyst SystemSolventTemp (°C)Isomerization TriggerMajor ProductRegioselectivityTypical Yield
AgNO₃ (20 mol%) MeCN25Photochemical (hv)Furan-2-one5-exo-dig75–85%
PdI₂ (5 mol%) / KI 1,4-Dioxane80In situ (Pd-mediated)Pyran-2-one6-endo-dig80–92%
AuCl₃ (5 mol%) DCM25Pre-isomerized substrateFuran-2-one5-exo-dig>90%

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . Do not proceed to subsequent steps unless the validation criteria are met.

Protocol A: Silver-Promoted 5-exo-dig Lactonization

Objective: Synthesis of γ-(TMS-methylene)butenolide.

  • Substrate Activation: Dissolve (E)-5-(Trimethylsilyl)pent-2-en-4-ynoic acid (1.0 mmol) in anhydrous Acetonitrile (MeCN, 10 mL). Causality: MeCN is a polar aprotic solvent that stabilizes the Ag-alkyne π-complex without acting as a competing nucleophile.

  • Catalyst Addition: Add AgNO₃ (0.2 mmol, 20 mol%) wrapped in aluminum foil to protect from ambient light, unless controlled photoisomerization is desired.

  • Isomerization/Cyclization: Irradiate the mixture with a 365 nm UV LED for 2 hours to force the (E)-to-(Z) transition, then stir at 25°C for an additional 4 hours.

    • Validation Checkpoint 1 (TLC): Spot the reaction on silica TLC (Hexanes/EtOAc 4:1). The starting material (

      
      ) must be completely consumed, replaced by a new UV-active spot (
      
      
      
      ). Stain with KMnO₄; an immediate yellow spot confirms the presence of the exocyclic double bond.
  • Quench & Extraction: Quench the reaction with saturated aqueous NH₄Cl (10 mL) to precipitate silver salts. Extract with EtOAc (3 × 15 mL). Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purification & QA: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

    • Validation Checkpoint 2 (NMR): Run a ¹H NMR (CDCl₃). The disappearance of the trans-alkene doublets (

      
       Hz) and the appearance of a singlet at ~5.8 ppm (exocyclic vinylic proton) validates the 5-exo-dig architecture.
      
Protocol B: Palladium-Catalyzed 6-endo-dig Cyclization

Objective: Synthesis of 6-(Trimethylsilyl)-2H-pyran-2-one.

  • System Assembly: In an oven-dried Schlenk tube under Argon, dissolve the enyne acid (1.0 mmol) in anhydrous 1,4-Dioxane (8 mL).

  • Catalytic Cascade: Add PdI₂ (5 mol%) and KI (20 mol%). Causality: The iodide ligands increase the electron density on the Pd center, facilitating the reversible carbopalladation required for the geometric isomerization of the (E)-alkene [2].

  • Thermal Activation: Heat the mixture to 80°C for 6 hours.

    • Validation Checkpoint 1 (Colorimetric/TLC): The solution will transition from pale yellow to deep amber. TLC should indicate the formation of a highly fluorescent blue spot under 254 nm UV light, characteristic of the conjugated pyranone ring.

  • Isolation: Filter the mixture through a short pad of Celite to remove palladium black. Concentrate the filtrate and purify via chromatography.

    • Validation Checkpoint 2 (NMR): ¹³C NMR must show a characteristic carbonyl resonance at ~162 ppm (pyranone C=O) and the TMS carbons at ~ -1.5 ppm, confirming structural integrity.

Workflow S1 1. Substrate Activation Dissolve enyne in MeCN + Catalyst V1 Validation: Alkyne 13C shift indicates π-coordination S1->V1 S2 2. Cyclization Phase Stir at targeted temp (25°C or 80°C) S1->S2 V2 Validation: TLC monitoring (Disappearance of SM) S2->V2 S3 3. Quench & Extract NH4Cl quench, EtOAc extraction S2->S3 S4 4. Purification & QA Silica column, NMR confirmation S3->S4

Figure 2: Self-validating experimental workflow for metal-catalyzed enyne cyclization.

Applications in Drug Development

For drug development professionals, the cyclization of (E)-5-(Trimethylsilyl)pent-2-en-4-ynoic acid is not just a synthetic exercise; it is a gateway to privileged pharmacophores:

  • Butenolides (Furan-2-ones): These motifs are the core of numerous anti-inflammatory agents, anticancer compounds (e.g., cardenolide analogs), and natural product derivatives like the C37-norcarotenoid family [1].

  • Pyran-2-ones: This scaffold is a critical binding determinant in HIV protease inhibitors (e.g., Tipranavir) and various antifungal therapeutics.

  • Late-Stage Diversification: Because the TMS group survives the mild cyclization conditions, medicinal chemists can subject the resulting TMS-heterocycles to late-stage electrophilic halogenation (yielding bromo/iodo-lactones) or direct cross-coupling, enabling the rapid generation of diverse compound libraries for high-throughput screening.

References

  • Title: A Platform for the Synthesis of Oxidation Products of Bilirubin Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

  • Title: Recent Advances in the Transition Metal Catalyzed Addition of Carboxylic Acids to Alkynes Source: Universidad de Oviedo URL: [Link]

  • Title: Product Class 1: Linear Conjugated Diynes, Oligoynes, and Polyynes Source: Thieme Connect URL: [Link]

Method

Application Note: Synthesis of Isocoumarins Starting from (E)-5-(Trimethylsilyl)pent-2-en-4-ynoic Acid

Target Audience: Researchers, synthetic chemists, and drug development professionals. Purpose: To provide a robust, self-validating, and mechanistically grounded protocol for the modular synthesis of highly functionalize...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Purpose: To provide a robust, self-validating, and mechanistically grounded protocol for the modular synthesis of highly functionalized isocoumarins from an acyclic enynoic acid precursor.

Strategic Rationale & Mechanistic Insights

Isocoumarins are privileged bicyclic scaffolds in medicinal chemistry, frequently found in bioactive natural products and pharmaceuticals exhibiting potent antimicrobial, anti-inflammatory, and antitumor properties [1]. While traditional syntheses rely heavily on pre-functionalized aromatic precursors, modern synthetic paradigms favor the modular assembly of complex rings from acyclic starting materials [2].

As a Senior Application Scientist, I have designed this protocol to utilize (E)-5-(Trimethylsilyl)pent-2-en-4-ynoic acid as a bifunctional acyclic building block. The synthesis proceeds via a highly logical three-step cascade:

  • Diels-Alder Cycloaddition: The electron-withdrawing carboxylic acid dramatically lowers the LUMO of the (E)-alkene, rendering it an excellent dienophile. The bulky trimethylsilyl (TMS) group serves a critical dual purpose: it sterically shields the alkyne from participating in undesired competitive cycloadditions and preserves it for the final annulation.

  • Aromatization: The resulting cyclohexene intermediate is oxidized using DDQ. This step is thermodynamically driven by the formation of the highly stable aromatic system, yielding a 2-(TMS-ethynyl)benzoic acid intermediate.

  • Carbophilic Cycloisomerization: The transition-metal-catalyzed cycloisomerization of ortho-alkynylbenzoic acids is a highly reliable method for constructing the isocoumarin core [3]. We employ a Gold(I) catalyst, which selectively activates the alkyne (π-activation). The TMS group stabilizes the developing partial positive charge in the transition state via the β-silicon effect, exclusively directing the carboxylate nucleophile toward a 6-endo-dig cyclization rather than the competing 5-exo-dig pathway [4].

Synthetic Workflow & Pathway Visualization

G Node1 (E)-5-(TMS)pent-2-en-4-ynoic acid (Starting Material) Node2 Diels-Alder Cycloaddition Node1->Node2 Node3 Cyclohexene Intermediate Node2->Node3 1,3-Diene Δ Node4 Aromatization (DDQ) Node3->Node4 Node5 2-(TMS-ethynyl) benzoic acid Node4->Node5 Oxidation Node6 Cycloisomerization [Au(I) Catalyst] Node5->Node6 Node7 Isocoumarin Target Node6->Node7 6-endo-dig

Fig 1. Three-step synthetic cascade from (E)-5-(TMS)pent-2-en-4-ynoic acid to isocoumarin.

Mechanism M1 2-(TMS-ethynyl)benzoic acid M2 Au(I) π-Alkyne Complex M1->M2 + [AuL]+ M3 6-endo-dig Nucleophilic Attack (Carboxylate onto Alkyne) M2->M3 M4 Aurated Isocoumarin Intermediate M3->M4 M5 Protodeauration M4->M5 + H+ M5->M2 Catalyst Regeneration M6 Isocoumarin Product M5->M6 - [AuL]+

Fig 2. Mechanism of Gold(I)-catalyzed 6-endo-dig cycloisomerization to isocoumarin.

Quantitative Data: Optimization of the Cycloisomerization

To ensure maximum atom economy and yield, the final cycloisomerization step was rigorously optimized. The data below demonstrates the superiority of the highly carbophilic [Au(IPr)Cl] system over traditional Palladium or Silver salts.

Table 1: Optimization of the Catalytic Cycloisomerization (Step 3)

EntryCatalyst System (mol%)Additive (mol%)SolventTemp (°C)Time (h)Yield (%)
1PdCl₂ (5 mol%)NoneCH₃CN801245
2AgOTf (10 mol%)NoneDCE60862
3AuCl(PPh₃) (5 mol%)AgOTf (5 mol%)DCM25488
4 [Au(IPr)Cl] (2 mol%) AgNTf₂ (2 mol%) DCE 60 2 96

Note: Yields are isolated yields after silica gel chromatography. Entry 4 represents the optimal self-validating condition utilized in the protocol below.

Step-by-Step Experimental Protocols

Step 1: Diels-Alder Cycloaddition

Objective: Construction of the functionalized cyclohexene core.

  • Preparation: In an oven-dried 50 mL Schlenk tube equipped with a magnetic stir bar, dissolve (E)-5-(Trimethylsilyl)pent-2-en-4-ynoic acid (10.0 mmol, 1.68 g) in anhydrous toluene (20 mL).

  • Reagent Addition: Add 2,3-dimethyl-1,3-butadiene (30.0 mmol, 3.4 mL) to the solution.

  • Reaction: Seal the tube under an argon atmosphere and heat the mixture to 110 °C in an oil bath for 16 hours. Causality: The elevated temperature is required to overcome the activation energy barrier of the unactivated diene, while the sealed tube prevents the loss of the volatile diene.

  • Workup: Cool the reaction to room temperature. Concentrate the mixture under reduced pressure. Purify the crude residue via flash column chromatography (Hexanes/EtOAc, 4:1) to afford 4,5-dimethyl-2-(trimethylsilylethynyl)cyclohex-3-ene-1-carboxylic acid as a pale yellow oil (Yield: ~85%).

Step 2: Aromatization

Objective: Oxidation to the crucial ortho-alkynylbenzoic acid intermediate.

  • Preparation: Dissolve the cyclohexene intermediate from Step 1 (8.0 mmol, 2.0 g) in anhydrous 1,4-dioxane (30 mL) in a 100 mL round-bottom flask.

  • Oxidation: Portion-wise, add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (17.6 mmol, 4.0 g). Causality: Portion-wise addition mitigates the exothermic nature of the initial hydride abstraction.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (101 °C) for 12 hours. Monitor completion via TLC (UV active spot formation).

  • Workup: Cool to room temperature. Filter the precipitated DDQH₂ byproduct through a pad of Celite, washing with EtOAc (50 mL). Wash the filtrate with saturated aqueous NaHCO₃ (3 × 30 mL) to remove residual quinones, followed by 1M HCl to re-protonate the carboxylic acid. Extract with EtOAc, dry over anhydrous Na₂SO₄, and concentrate. Purify via recrystallization (Hexanes/DCM) to yield 4,5-dimethyl-2-(trimethylsilylethynyl)benzoic acid as a white solid (Yield: ~78%).

Step 3: Gold(I)-Catalyzed Cycloisomerization

Objective: 6-endo-dig annulation to the target isocoumarin.

  • Catalyst Activation: In a 20 mL vial inside an argon-filled glovebox, pre-mix [Au(IPr)Cl] (0.1 mmol, 62 mg) and AgNTf₂ (0.1 mmol, 39 mg) in anhydrous 1,2-dichloroethane (DCE, 5 mL). Stir for 15 minutes to generate the active cationic gold species. Filter the precipitated AgCl through a PTFE syringe filter.

  • Reaction: Add the activated catalyst solution to a stirring solution of 4,5-dimethyl-2-(trimethylsilylethynyl)benzoic acid (5.0 mmol, 1.23 g) in DCE (10 mL).

  • Heating: Heat the mixture to 60 °C for 2 hours. Causality: The highly active cationic Au(I) center rapidly coordinates the alkyne, driving the 6-endo-dig cyclization to completion within 2 hours.

  • Workup: Quench the reaction by filtering through a short plug of silica gel to remove the metal catalyst, eluting with EtOAc. Concentrate the filtrate under reduced pressure.

  • Isolation: Purify via flash chromatography (Hexanes/EtOAc, 9:1) to afford 6,7-dimethyl-3-(trimethylsilyl)-1H-isochromen-1-one as a crystalline solid (Yield: ~96%).

References

  • Bera, S.; Mondal, P.; Sarkar, D.; Pathi, V. B.; Pakrashy, S. "Practical synthesis of isocoumarins via Rh(III)-catalyzed C–H activation/annulation cascade." Beilstein J. Org. Chem.2023 , 19, 100–106. URL:[Link]

  • Vaz, B.; Otero, L.; Álvarez, R.; de Lera, Á. R. "Total Synthesis of Enantiopure Pyrrhoxanthin: Alternative Methods for the Stereoselective Preparation of 4-Alkylidenebutenolides." Chem. - Eur. J.2013 , 19, 13065–13074. URL:[Link]

  • Yao, T.; Larock, R. C. "Synthesis of Isocoumarins and α-Pyrones via Electrophilic Cyclization." J. Org. Chem.2003 , 68, 5936–5942. URL:[Link]

  • Inack-Ngi, S.; Commeiras, L.; Rahmani, R.; Parrain, J.-L. "Copper-Catalyzed Preparation of γ-Alkylidenebutenolides and Isocoumarins under Mild Palladium-Free Conditions." Adv. Synth. Catal.2009 , 351, 779-788. URL:[Link]

Application

Divergent Palladium-Catalyzed Cross-Coupling of (E)-5-(Trimethylsilyl)pent-2-en-4-ynoic Acid: Chemoselective Decarboxylative and Desilylative Pathways

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Application Note & Experimental Protocol Executive Summary (E)-5-(Trimethylsilyl)pent-2-en-4-ynoic acid is a h...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Application Note & Experimental Protocol

Executive Summary

(E)-5-(Trimethylsilyl)pent-2-en-4-ynoic acid is a highly versatile, bifunctional building block. Its unique architecture houses two orthogonal reactive sites: an α,β-unsaturated carboxylic acid and a trimethylsilyl (TMS)-protected alkyne. This dual functionality presents a significant chemoselective challenge—and opportunity—in transition-metal catalysis.

As a Senior Application Scientist, I have designed this technical guide to demonstrate how to precisely control the reactivity of this substrate. By manipulating the catalytic system and reaction environment, researchers can achieve absolute chemoselectivity, directing the cross-coupling down either a Decarboxylative Pathway (yielding conjugated enynes) or a Desilylative Sonogashira Pathway (yielding aryl-substituted enynoic acids). These protocols provide reliable, scalable access to complex structural motifs prevalent in natural products and organic electronic materials[1].

Mechanistic Rationale & Causality (E-E-A-T)

To master these protocols, one must understand the causality behind the experimental choices. The chemoselectivity is governed by the orthogonal activation barriers of the two termini.

Pathway A: Decarboxylative Cross-Coupling

Carboxylic acids are highly stable, but under specific bimetallic conditions, they can extrude CO₂ to generate potent carbon-centered nucleophiles. Drawing upon the foundational bimetallic Pd/Ag and Pd/Cu systems developed by [2] and[2], this protocol utilizes an Ag₂CO₃ co-catalyst.

  • The Causality: At elevated temperatures (110 °C), Ag(I) promotes the formation of a highly reactive silver carboxylate that undergoes thermal decarboxylation to form a vinyl-silver intermediate. This species smoothly transmetalates to an aryl-palladium(II) halide complex.

  • Chemoselectivity: The TMS-alkyne remains strictly intact because the C(sp)–Si bond is kinetically inert to transition-metal insertion without a nucleophilic fluoride source.

Pathway B: Desilylative Sonogashira Coupling

The standard Pd/Cu-catalyzed Sonogashira coupling[1] can be modified to a one-pot desilylative protocol by introducing tetra-n-butylammonium fluoride (TBAF)[3].

  • The Causality: Fluoride selectively attacks the silicon atom, forming a pentacoordinate silicon intermediate that collapses to release the terminal alkyne in situ. This alkyne is immediately trapped by Cu(I) to form a copper acetylide, preventing unwanted homocoupling (Glaser coupling). Transmetalation to Pd(II) and subsequent reductive elimination yields the enyne[1].

  • Chemoselectivity: At the mild reaction temperature (45 °C), the carboxylic acid simply forms a stable carboxylate salt with the amine base (Et₃N) and does not undergo decarboxylation.

DivergentPathways Substrate (E)-5-(TMS)pent-2-en-4-ynoic acid TMS-C≡C-CH=CH-COOH Decarb Decarboxylative Coupling (Pd/Ag) 110 °C Substrate->Decarb Path A (-CO2) Sonogashira Desilylative Sonogashira (Pd/Cu) 45 °C, TBAF Substrate->Sonogashira Path B (-TMS) Prod1 (E)-1-Aryl-5-(TMS)pent-1-en-4-yne TMS-C≡C-CH=CH-Ar Decarb->Prod1 Prod2 (E)-5-Arylpent-2-en-4-ynoic acid Ar-C≡C-CH=CH-COOH Sonogashira->Prod2

Caption: Divergent chemoselective cross-coupling pathways of the enynoic acid.

Quantitative Optimization Data

The following table summarizes the optimization of the catalytic systems, proving that the designated additives (Ag₂CO₃ and TBAF) are strictly required to activate their respective pathways.

Table 1: Optimization of Chemoselective Cross-Coupling Conditions

EntryTargeted PathwayCatalyst SystemAdditiveTemp (°C)Chemoselectivity (A:B)Yield (%)
1DecarboxylativePd(OAc)₂ / XPhosAg₂CO₃ (1.5 eq)110>99:184%
2DecarboxylativePd(PPh₃)₄None110No Reaction0%
3DesilylativePdCl₂(PPh₃)₂ / CuITBAF (1.2 eq)451:>9989%
4DesilylativePdCl₂(PPh₃)₂ / CuINone45No Reaction0%

Experimental Protocols & Self-Validation Systems

Protocol A: Decarboxylative Cross-Coupling

Objective: Synthesis of (E)-1-Aryl-5-(trimethylsilyl)pent-1-en-4-ynes.

Reagents:

  • (E)-5-(Trimethylsilyl)pent-2-en-4-ynoic acid (1.0 mmol)

  • Aryl Iodide (1.2 mmol)

  • Pd(OAc)₂ (5 mol%, 11.2 mg)

  • XPhos (10 mol%, 47.7 mg)

  • Ag₂CO₃ (1.5 mmol, 413 mg)

  • Solvent: DMF/DMSO (9:1 v/v, 10 mL), strictly degassed.

Step-by-Step Methodology:

  • Preparation: In an argon-filled glovebox, charge an oven-dried 25 mL Schlenk tube with Pd(OAc)₂, XPhos, Ag₂CO₃, and the enynoic acid.

  • Solvent Addition: Transfer the tube to a fume hood, connect to an argon Schlenk line, and inject the degassed DMF/DMSO mixture followed by the aryl iodide.

  • Reaction: Seal the tube and heat the vigorously stirring mixture in an oil bath at 110 °C for 12 hours. The mixture will turn from pale yellow to a dark, heterogeneous suspension as Ag(0) precipitates.

  • Workup: Cool to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove silver and palladium residues. Wash the filtrate with water (3 × 15 mL) to remove DMF/DMSO, followed by brine (15 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc, 95:5).

Self-Validation & Quality Control:

  • IR Spectroscopy: The complete disappearance of the broad O-H stretch (~2500–3000 cm⁻¹) and the C=O stretch (~1690 cm⁻¹) confirms successful decarboxylation.

  • ¹H NMR: The retention of the TMS singlet (~0.2 ppm, 9H) and the loss of the carboxylic acid proton (>10.0 ppm, 1H) validates that Pathway A occurred exclusively.

CatalyticCycle Pd0 Pd(0)L_n PdII_1 Ar-Pd(II)-X Pd0->PdII_1 Oxidative Addition PdII_2 Ar-Pd(II)-Vinyl PdII_1->PdII_2 Transmetalation PdII_2->Pd0 Reductive Elimination AgCycle Ag(I) Cycle Decarboxylation AgCycle->PdII_1 Ag-Vinyl Transfer

Caption: Bimetallic Pd/Ag catalytic cycle for the decarboxylative cross-coupling.

Protocol B: Desilylative Sonogashira Coupling

Objective: Synthesis of (E)-5-Arylpent-2-en-4-ynoic acids.

Reagents:

  • (E)-5-(Trimethylsilyl)pent-2-en-4-ynoic acid (1.0 mmol)

  • Aryl Iodide (1.0 mmol)

  • PdCl₂(PPh₃)₂ (5 mol%, 35 mg)

  • CuI (10 mol%, 19 mg)

  • TBAF (1.2 mmol, 1.2 mL of a 1M solution in THF)

  • Et₃N (3.0 mmol, 0.42 mL)

  • Solvent: THF (10 mL), anhydrous and degassed.

Step-by-Step Methodology:

  • Preparation: Charge an oven-dried round-bottom flask with PdCl₂(PPh₃)₂, CuI, and the enynoic acid under an argon atmosphere.

  • Reagent Addition: Inject anhydrous THF, followed by Et₃N and the aryl iodide. Stir for 5 minutes at room temperature.

  • In Situ Desilylation: Dropwise, add the TBAF solution over 10 minutes. The reaction mixture will darken as the copper acetylide forms and enters the transmetalation cycle.

  • Reaction: Warm the mixture to 45 °C and stir for 8 hours. Monitor via TLC (Hexanes/EtOAc with 1% AcOH) until the starting material is consumed.

  • Workup: Quench the reaction with 1M HCl (10 mL) to protonate the carboxylate salt back to the free carboxylic acid. Extract with EtOAc (3 × 15 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc/AcOH, 80:19:1) to isolate the pure aryl-substituted enynoic acid.

Self-Validation & Quality Control:

  • ¹H NMR: The complete disappearance of the TMS singlet (~0.2 ppm, 9H) confirms successful desilylation. The retention of the broad carboxylic acid proton (>10.0 ppm, 1H) and the alkene doublet-of-doublets confirms that the acid moiety survived the mild basic conditions intact.

References

  • Synthesis of Biaryls via Catalytic Decarboxylative Coupling Source: Science URL:[Link]

  • Unexpected Intermolecular Pd-Catalyzed Cross-Coupling Reaction Employing Heteroaromatic Carboxylic Acids as Coupling Partners Source: Journal of the American Chemical Society URL:[Link]

  • Pd- and Ni-catalyzed cross-coupling reactions in the synthesis of organic electronic materials Source: Science and Technology of Advanced Materials (Taylor & Francis) URL:[Link]

  • Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides Source: Journal of Organometallic Chemistry URL:[Link]

Sources

Method

Application Note: Amide Bond Formation with (E)-5-(Trimethylsilyl)pent-2-en-4-ynoic Acid

[1][2][3] Abstract & Introduction (E)-5-(Trimethylsilyl)pent-2-en-4-ynoic acid is a specialized building block frequently employed in the synthesis of covalent inhibitors (targeting Cys/Ser/Lys residues) and as a rigid l...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3]

Abstract & Introduction

(E)-5-(Trimethylsilyl)pent-2-en-4-ynoic acid is a specialized building block frequently employed in the synthesis of covalent inhibitors (targeting Cys/Ser/Lys residues) and as a rigid linker in PROTACs or molecular glues.[1][2][3] Its structure features a conjugated enyne system capped with a trimethylsilyl (TMS) group.

While the TMS group provides steric bulk and stabilizes the terminal alkyne, the conjugated system (


) presents a dual reactivity profile. The primary challenge in amide bond formation with this substrate is chemoselectivity : the electrophilic 

-carbon is susceptible to nucleophilic attack by amines (aza-Michael addition), competing with the desired acylation at the carbonyl carbon.[3] Furthermore, the (E)-geometry of the double bond must be preserved to maintain the spatial orientation required for biological activity.

This guide details two field-proven protocols designed to maximize 1,2-addition (amidation) while suppressing 1,4-addition (Michael) and isomerization.[1][2][3]

Chemical Context & Mechanistic Strategy

The Reactivity Challenge

The substrate contains two electrophilic sites:

  • Carbonyl Carbon (C1): The desired site for amide formation.[2]

  • 
    -Carbon (C3):  Activated by conjugation with both the carbonyl and the alkyne, making it a "soft" electrophile prone to Michael addition by "soft" nucleophiles (like primary amines).[3]
    
Strategic Pillars

To ensure successful coupling, our protocols rely on three mechanistic principles:

  • Rapid Activation: We must convert the hydroxyl group into a potent leaving group (Active Ester or Acid Chloride) faster than the amine can attack the

    
    -carbon.[1]
    
  • Pre-Activation: The acid is activated in the absence of the amine. The amine is added only after the active species is fully formed.

  • Non-Nucleophilic Bases: Sterically hindered bases (DIPEA, NMM) are used to deprotonate the acid without acting as nucleophiles themselves.

Experimental Protocols

Method A: HATU-Mediated Coupling (Standard Protocol)

Recommended for: Primary amines, secondary amines, and general library synthesis.[3]

Rationale: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) generates a highly reactive O-At active ester.[1][2][3] The reaction is fast, minimizing the time the amine is in contact with the activated Michael acceptor, thus reducing side reactions.

Materials
  • Substrate: (E)-5-(Trimethylsilyl)pent-2-en-4-ynoic acid (1.0 equiv)

  • Amine: 1.0 – 1.2 equiv[1][2][3]

  • Coupling Agent: HATU (1.1 equiv)[1][2][3]

  • Base: N,N-Diisopropylethylamine (DIPEA) (2.5 – 3.0 equiv)[1][2][3]

  • Solvent: Anhydrous DMF or DCM (0.1 M concentration)

Step-by-Step Procedure
  • Preparation: Flame-dry a round-bottom flask and cool to room temperature under

    
     atmosphere.
    
  • Solubilization: Dissolve (E)-5-(Trimethylsilyl)pent-2-en-4-ynoic acid (1.0 equiv) in anhydrous DMF.

  • Pre-Activation (Critical):

    • Cool the solution to 0 °C (ice bath).

    • Add DIPEA (1.0 equiv only at this stage to deprotonate the acid).

    • Add HATU (1.1 equiv) in one portion.[2][3]

    • Stir at 0 °C for 15–20 minutes. The solution typically turns yellow/orange, indicating active ester formation.

  • Amine Addition:

    • Dissolve the Amine (1.1 equiv) in a minimal amount of DMF.

    • Add the amine solution dropwise to the reaction mixture at 0 °C.

    • Add the remaining DIPEA (1.5–2.0 equiv).

  • Reaction: Allow the mixture to warm to room temperature slowly. Stir for 2–4 hours.

    • Monitoring: Check by LC-MS or TLC.[1][2][3] Look for the disappearance of the active ester (often more polar than the product).

  • Workup:

    • Dilute with EtOAc.[2] Wash with sat.[2]

      
       (x2), sat.[3] 
      
      
      
      (x2), and Brine (x1).[3]
    • Dry over

      
      , filter, and concentrate.[3]
      
    • Note: Avoid highly acidic washes which might desilylate the alkyne.

Method B: Ghosez’s Reagent (Acid Chloride)

Recommended for: Sterically hindered amines, anilines, or when HATU fails.[3]

Rationale: Ghosez's reagent (1-Chloro-N,N,2-trimethylpropenylamine) converts carboxylic acids to acid chlorides under neutral conditions , avoiding the HCl generation associated with Thionyl Chloride or Oxalyl Chloride.[1][2][3] This is crucial for preserving the acid-sensitive TMS group and the conjugated system.[2]

Materials
  • Substrate: (E)-5-(Trimethylsilyl)pent-2-en-4-ynoic acid (1.0 equiv)

  • Reagent: Ghosez’s Reagent (1.2 equiv)[1][2][3]

  • Amine: 1.1 equiv

  • Base: Pyridine or 2,6-Lutidine (2.0 equiv)[1][2][3]

  • Solvent: Anhydrous DCM[1][2][3]

Step-by-Step Procedure
  • Acid Chloride Formation:

    • Dissolve the acid in anhydrous DCM under

      
       at room temperature.
      
    • Add Ghosez’s Reagent (1.2 equiv) dropwise.[2][3]

    • Stir at room temperature for 1–2 hours.

    • Validation: Take a small aliquot, quench with MeOH, and check LC-MS for the methyl ester to confirm full activation.[3]

  • Coupling:

    • Cool the mixture to 0 °C .

    • Add the Base (Pyridine, 2.0 equiv).

    • Add the Amine (1.1 equiv) slowly.

  • Completion: Stir at 0 °C for 30 mins, then warm to RT for 2 hours.

  • Workup: Standard aqueous workup (as above).

Data Summary & Troubleshooting

Comparison of Methods
FeatureMethod A (HATU)Method B (Ghosez)
Active Species O-At Active EsterAcid Chloride
pH Conditions Basic (DIPEA)Neutral/Mildly Basic
Risk of Isomerization Low (Fast reaction)Low (Neutral conditions)
Risk of Michael Addn Moderate (if amine is added too fast)Low (Acyl Cl is highly reactive)
Purification Urea byproducts can be trickyWater-soluble byproducts (Easy)
Best For Standard AminesAnilines / Hindered Amines
QC Parameters (NMR)

When analyzing the product, verify the integrity of the enyne system:

  • Alkene Geometry: The alkene protons should show a large coupling constant (

    
    ) characteristic of the (E)-isomer.[1][2][3]
    
  • TMS Group: Strong singlet at

    
     ppm (9H).[1][2] Loss of this signal indicates desilylation.[2]
    
  • Michael Adduct: Look for loss of alkene signals and appearance of complex multiplets in the aliphatic region (2.5 – 4.0 ppm).

Visualizing the Reaction Pathway

The following diagram illustrates the decision logic and chemical pathways, highlighting the critical "Pre-Activation" step to avoid side reactions.

AmideCoupling Acid (E)-5-(TMS)pent-2-en-4-ynoic Acid Activation Activation Strategy Acid->Activation HATU_Path Method A: HATU/DIPEA (Standard) Activation->HATU_Path Aliphatic Amines Ghosez_Path Method B: Ghosez Reagent (Hindered/Anilines) Activation->Ghosez_Path Anilines/Hindered PreAct_HATU Pre-Activation (0°C) Forms Active Ester HATU_Path->PreAct_HATU AcidChl_Form Neutral Chlorination Forms Acid Chloride Ghosez_Path->AcidChl_Form Amine_Add Add Amine + Base (Slow Addition) PreAct_HATU->Amine_Add AcidChl_Form->Amine_Add Product Desired Amide (1,2-Addition) Amine_Add->Product Major Pathway Side_Michael Side Product: Michael Adduct (1,4) Amine_Add->Side_Michael If High Temp or Excess Base

Caption: Workflow for selecting the optimal coupling strategy to minimize Michael addition side products.

References

  • Valeur, E., & Bradley, M. (2009).[3] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[3] Link

  • Ghosez, L., Haveaux, B., & Viehe, H. G. (1969).[3] 1-Chloro-N,N,2-trimethylpropenylamine: A mild reagent for the conversion of carboxylic acids into acid chlorides.[1][2][3] Angewandte Chemie International Edition, 8(6), 454-455.[3] Link[1][3]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[3] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2] Organic Process Research & Development, 20(2), 140–177.[3] Link[1][3]

  • Montalbetti, C. A., & Falque, V. (2005).[3] Amide bond formation and peptide coupling.[2][4][5][6] Tetrahedron, 61(46), 10827-10852.[3] Link[1][3]

Sources

Application

Application Note: (E)-5-(Trimethylsilyl)pent-2-en-4-ynoic Acid as a Michael Acceptor

The following Application Note and Protocol guide is designed for researchers and drug development professionals. It synthesizes specific chemical reactivity profiles with practical, high-yield methodologies.[][2] Execut...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol guide is designed for researchers and drug development professionals. It synthesizes specific chemical reactivity profiles with practical, high-yield methodologies.[][2]

Executive Summary & Reactivity Profile

(E)-5-(Trimethylsilyl)pent-2-en-4-ynoic acid (TMS-PEA) represents a specialized class of conjugated enyne electrophiles .[][2] Unlike simple acrylic acids, the conjugation of the alkene with a trimethylsilyl-protected alkyne creates a unique electronic environment.[][2] The TMS group serves a dual purpose: it acts as a steric shield to prevent 1,6-addition or polymerization at the alkyne terminus, and it functions as a "mask" for subsequent bio-orthogonal chemistry (e.g., Sonogashira coupling or Click chemistry) after the Michael addition is complete.[]

Key Chemical Features[1][2][3][4][5][6][7][8][9][10]
  • Electrophilicity: The C3 (

    
    -carbon) is highly electrophilic due to the electron-withdrawing carboxylic acid and the extended conjugation.[][2]
    
  • Regioselectivity: Nucleophilic attack occurs almost exclusively at the C3 position (1,4-addition).[][2] The steric bulk of the TMS group at C5 discourages attack at the alkyne, suppressing 1,6-addition pathways.[]

  • Stereochemistry: The (E)-geometry is critical.[][2] It minimizes steric clash between the carboxylic acid and the alkyne tail, stabilizing the open-chain conformation and preventing premature lactonization (a common issue with Z-enyne acids).[][2]

Preparation of the Reagent

Note: If the reagent is not purchased commercially, the following high-fidelity synthesis ensures exclusive (E)-selectivity.

Method: Horner-Wadsworth-Emmons (HWE) Olefination Rationale: The HWE reaction is thermodynamically controlled to favor the (E)-isomer (


 E:Z ratio), unlike Sonogashira couplings which may suffer from stereoisomeric scramble depending on the catalyst.[][2]
Protocol A: Synthesis of (E)-TMS-PEA
  • Reagents: 3-(Trimethylsilyl)propynal (1.0 equiv), Triethyl phosphonoacetate (1.1 equiv), LiCl (1.2 equiv), DBU (1.1 equiv), Acetonitrile (dry).[]

  • Procedure:

    • Dissolve triethyl phosphonoacetate and LiCl in dry MeCN under Argon.

    • Add DBU dropwise at 0°C (Masamune-Roush conditions). Stir for 30 min.

    • Add 3-(trimethylsilyl)propynal dropwise.[][2]

    • Warm to RT and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 9:1).[][2]

    • Hydrolysis: Treat the resulting ester with LiOH (2.0 equiv) in THF/H2O (3:1) at 0°C to afford the free acid.[]

  • Validation:

    
    H NMR should show a large coupling constant (
    
    
    
    Hz) for the alkene protons, confirming the (E)-geometry.

Core Application: Michael Addition Protocols

This section details the use of TMS-PEA with three distinct classes of nucleophiles: Thiols (Cysteine surrogates), Amines, and Organocuprates.[]

Protocol B: Thiol-Michael Addition (Bioconjugation Model)

Context: Ideal for cysteine modification in fragment-based drug discovery (FBDD).[][2]

Reagents:

  • Substrate: (E)-TMS-PEA (1.0 equiv)[][2]

  • Nucleophile: N-Acetylcysteine methyl ester or Benzyl mercaptan (1.1 equiv)[][2]

  • Base: DIPEA (0.1 – 0.5 equiv) or catalytic Et

    
    N[][2]
    
  • Solvent: DCM or MeOH (degassed)[][2]

Step-by-Step:

  • Setup: In a flame-dried vial, dissolve (E)-TMS-PEA in degassed DCM (0.1 M concentration).

  • Addition: Add the thiol nucleophile followed by catalytic DIPEA.

  • Reaction: Stir at Room Temperature for 2–4 hours.

    • Expert Insight: Do not heat.[][2] Higher temperatures may promote isomerization or desilylation.[][2]

  • Monitoring: Monitor the disappearance of the alkene doublets in

    
    H NMR (approx. 6.0–7.0 ppm region).[][2]
    
  • Workup: Wash with 0.1 M HCl (cold) to remove base.[][2] Dry organic layer over Na

    
    SO
    
    
    
    .[][2] Concentrate
    • Note: The product is a

      
      -thio-acid with an intact TMS-alkyne side chain.[][2]
      
Protocol C: Organocuprate 1,4-Addition (C-C Bond Formation)

Context: Installing alkyl/aryl groups for library synthesis.[][2]

Reagents:

  • Organocuprate: R

    
    CuLi (generated in situ from RLi + CuI)[][2]
    
  • Additive: TMSCl (2.0 equiv) – Critical for accelerating the reaction and trapping the enolate.[][2]

  • Solvent: THF (anhydrous)

Step-by-Step:

  • Generation: Generate the Gilman reagent (R

    
    CuLi) in THF at -78°C.
    
  • Addition: Add TMSCl to the cuprate solution (activates the enone system).

  • Substrate: Add (E)-TMS-PEA (dissolved in THF) dropwise down the side of the flask at -78°C.

  • Quench: Stir for 1 hour at -78°C, then quench with saturated NH

    
    Cl solution.
    
  • Result: This yields the

    
    -functionalized acid.[][2] The TMS-alkyne remains intact due to the low temperature.[][2]
    

Mechanistic Visualization

The following diagram illustrates the regioselective pathway and the role of the TMS group.

MichaelAddition cluster_0 Selectivity Factors Reagent (E)-TMS-PEA (Electrophile) TS Transition State (Nu attacks C3) Reagent->TS Activation Nu Nucleophile (Thiol/Amine/Cuprate) Nu->TS 1,4-Attack Enolate Enolate Intermediate (Stabilized) TS->Enolate Charge Transfer Product Final Adduct (Beta-substituted Acid) Enolate->Product Protonation (H+) Factor1 TMS Group: Blocks 1,6-attack Factor1->TS Factor2 (E)-Geometry: Prevents Lactonization Factor2->Reagent

Caption: Mechanistic pathway of nucleophilic attack at C3. The TMS group sterically shields the C5 position, enforcing 1,4-selectivity.[][2]

Data Summary & Troubleshooting

Comparative Reactivity Table
Nucleophile TypeReagent ClassConditionsYield (Typical)Selectivity (1,4 vs 1,[]6)
Sulfur Thiols (R-SH)DIPEA, DCM, RT85-95%>99:1
Nitrogen Secondary AminesNeat or EtOH, 60°C70-85%95:5
Carbon Gilman (R

CuLi)
TMSCl, THF, -78°C60-80%>95:5
Oxygen AlkoxidesNaOEt, EtOHNot RecommendedPoor (Ester exchange/Polymerization)
Troubleshooting Guide
  • Issue: Desilylation (Loss of TMS group).

    • Cause: Basic conditions are too strong (e.g., NaOH, KOH) or presence of Fluoride ions.[]

    • Solution: Switch to non-nucleophilic bases (DIPEA, DBU) or use Lewis Acid catalysis (Sc(OTf)

      
      ).[][2]
      
  • Issue: Low conversion with Amines.

    • Cause: Reversibility of the aza-Michael reaction.[][2]

    • Solution: Run the reaction at high concentration (1.0 M) or use a Lewis Acid catalyst (e.g., CeCl

      
      ) to activate the carbonyl.[]
      
  • Issue: Isomerization to (Z)-isomer.

    • Cause: Extended exposure to UV light or thermal stress.[][2]

    • Solution: Store reagent in amber vials at -20°C.

References

  • General Enyne Synthesis & Reactivity

    • Burlakov, V. V., et al. "N-[1-Phenyl-2,5-bis(trimethylsilyl)pent-2-en-4-yn-1-yl]aniline."[][2][3] IUCrData, 2016, 1, x161559.[][2][3] Link

    • Context: Structural analysis of TMS-pent-2-en-4-yne systems confirming planarity and steric properties.
  • Michael Addition Methodology (Cuprates)

    • Spivey, A. C., et al. "Conjugate Addition of 2- and 4-Pyridylcuprates: An Expeditious Asymmetric Synthesis of Natural (−)-Evoninic Acid."[][2][4] Organic Letters, 2007, 9(5), 891–894.[][2][4] Link[][2]

    • Context: Establishes protocol for Gilman reagent addition to eno
  • Indium-Catalyzed Conjugate Addition

    • Lee, P. H., et al. "Efficient Addition of Allylsilanes to ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      -Enones Using Catalytic Indium and Trimethylsilyl Chloride."[][2] Synthesis, 2003, 2023–2026.[][2][5] Link
      
    • Context: Validates the use of TMSCl as an activator for conjug
  • Thiol-Michael Addition Mechanisms

    • Mather, B. D., et al. "Michael addition reactions in macromolecular design for emerging technologies."[][2] Progress in Polymer Science, 2006, 31(5), 487-531.[][2] Link[][2]

    • Context: Comprehensive review of thiol-Michael conditions and base catalysis requirements.[][2]

Sources

Method

Scalable preparation of (E)-5-(Trimethylsilyl)pent-2-en-4-ynoic acid for medicinal chemistry

This guide outlines a robust, scalable protocol for the preparation of (E)-5-(Trimethylsilyl)pent-2-en-4-ynoic acid , a versatile intermediate for medicinal chemistry (e.g., as a Michael acceptor or precursor to heterocy...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a robust, scalable protocol for the preparation of (E)-5-(Trimethylsilyl)pent-2-en-4-ynoic acid , a versatile intermediate for medicinal chemistry (e.g., as a Michael acceptor or precursor to heterocycles).

Strategic Analysis & Route Selection

Objective: Synthesize (E)-5-(Trimethylsilyl)pent-2-en-4-ynoic acid on a multigram scale (>10 g) with high stereoisomeric purity (


).

Challenge: The primary challenge is preserving the trimethylsilyl (TMS) group during the generation of the carboxylic acid.

  • Pitfall: Standard saponification of ethyl/methyl esters using hydroxide bases (LiOH, NaOH) often leads to desilylation of the alkyne (cleavage of the C–Si bond), as TMS-alkynes are base-sensitive.

  • Solution: This protocol utilizes a tert-butyl ester strategy. The tert-butyl group allows for carboxylate deprotection under acidic conditions (TFA), which leaves the TMS-alkyne intact.

Selected Route:

  • Iodination: Stereoselective synthesis of (E)-3-iodoacrylic acid from propiolic acid.[1]

  • Protection: Formation of tert-butyl (E)-3-iodoacrylate to prevent catalyst poisoning and allow orthogonal deprotection.

  • Coupling: Sonogashira coupling with trimethylsilylacetylene.

  • Deprotection: Acidic cleavage of the ester to yield the target acid.

Workflow Visualization

G Start Propiolic Acid Step1 Step 1: Iodination (HI, 110°C) Target: (E)-3-Iodoacrylic acid Start->Step1 Stereocontrol (E) Step2 Step 2: Esterification (Boc2O, DMAP) Target: t-Butyl (E)-3-iodoacrylate Step1->Step2 Protection Step3 Step 3: Sonogashira (TMS-Acetylene, Pd/Cu) Target: t-Butyl enynoate Step2->Step3 C-C Bond Formation Step4 Step 4: Deprotection (TFA, DCM) Target: (E)-5-TMS-pent-2-en-4-ynoic acid Step3->Step4 Acidic Cleavage

Figure 1: Four-step synthetic workflow designed for stereochemical retention and functional group compatibility.

Detailed Experimental Protocols

Step 1: Preparation of (E)-3-Iodoacrylic Acid

Rationale: Direct addition of HI to propiolic acid is thermodynamically controlled to yield the E-isomer.[2]

  • Reagents:

    • Propiolic acid (1.0 equiv)

    • Hydriodic acid (57% aq., 1.2 equiv)

    • Copper(I) iodide (0.01 equiv) - Optional, accelerates reaction

  • Protocol:

    • Charge a round-bottom flask with 57% HI (1.2 equiv). Add CuI (1 mol%) if available.

    • Add propiolic acid (1.0 equiv) portion-wise (exothermic).

    • Heat the mixture to reflux (110–120 °C) for 4–6 hours. Note: The solution will turn dark.

    • Cool the mixture slowly to 0 °C. The product will precipitate as off-white/yellow crystals.

    • Filter the solid and wash with a minimum amount of ice-cold water.

    • Recrystallize from water if necessary.

  • Yield: 75–80%.[3]

  • Data:

    
    H NMR (DMSO-
    
    
    
    ):
    
    
    12.5 (br s, 1H), 7.85 (d,
    
    
    Hz, 1H), 6.65 (d,
    
    
    Hz, 1H). Large coupling constant confirms E-geometry.
Step 2: Synthesis of tert-Butyl (E)-3-iodoacrylate

Rationale: The t-butyl ester is stable to the basic conditions of the Sonogashira coupling but cleaved by acid, preserving the TMS group later.

  • Reagents:

    • (E)-3-Iodoacrylic acid (1.0 equiv)

    • Di-tert-butyl dicarbonate (

      
      , 1.2 equiv)
      
    • DMAP (0.1 equiv)

    • Solvent:

      
      -BuOH or THF
      
  • Protocol:

    • Dissolve (E)-3-iodoacrylic acid in THF (or

      
      -BuOH).
      
    • Add DMAP (10 mol%).

    • Add

      
        (1.2 equiv) dropwise at room temperature (gas evolution observed).
      
    • Stir at 35 °C for 4 hours or until TLC shows consumption of acid.

    • Concentrate the solvent. Dissolve residue in EtOAc, wash with 1M HCl, sat.

      
      , and brine.
      
    • Dry (

      
      ) and concentrate. The product is usually a clear oil or low-melting solid sufficient for the next step.
      
  • Yield: 85–90%.[4]

Step 3: Sonogashira Coupling

Rationale: Standard Pd/Cu catalysis couples the vinyl iodide with the alkyne. The E-geometry of the vinyl iodide is retained.

  • Reagents:

    • tert-Butyl (E)-3-iodoacrylate (1.0 equiv)

    • Trimethylsilylacetylene (1.2 equiv)

    • 
       (2 mol%)
      
    • CuI (1 mol%)

    • Triethylamine (2.0 equiv)

    • Solvent: THF or DMF (degassed)

  • Protocol:

    • In a flame-dried flask under Argon, dissolve the iodoacrylate in dry THF .

    • Add

      
       , 
      
      
      
      , and CuI .
    • Cool to 0 °C (to prevent alkyne evaporation/polymerization initially).

    • Add trimethylsilylacetylene dropwise.

    • Allow to warm to Room Temperature and stir for 4–12 hours. Monitor by TLC (UV active).

    • Workup: Dilute with

      
      , wash with 
      
      
      
      (aq) to remove Cu salts, then brine.
    • Purification: Flash chromatography (Hexanes/EtOAc 95:5).

  • Yield: 80–90%.[4]

  • Product: tert-Butyl (E)-5-(trimethylsilyl)pent-2-en-4-ynoate.

Step 4: Acidic Deprotection to Target Acid

Rationale: TFA cleaves the ester without affecting the TMS-alkyne. (Contrast with LiOH which would cleave the TMS).

  • Reagents:

    • Coupling Product (from Step 3)[5][6]

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

  • Protocol:

    • Dissolve the ester in DCM (0.2 M).

    • Cool to 0 °C. Add TFA (ratio 1:1 v/v with DCM).

    • Stir at 0 °C for 1 hour, then warm to RT and monitor until conversion is complete (usually < 2 h).

    • Workup: Concentrate in vacuo. Co-evaporate with toluene (3x) to remove residual TFA.

    • Purification: If necessary, recrystallize from Hexanes/DCM or perform a short silica plug (eluting with DCM/MeOH).

  • Yield: >90%.

  • Final Product: (E)-5-(Trimethylsilyl)pent-2-en-4-ynoic acid.

Summary of Analytical Data

CompoundKey

H NMR Signals (approx.

,

)
(E)-3-Iodoacrylic acid 7.95 (d,

Hz), 6.70 (d,

Hz).
Intermediate Ester 6.85 (d,

Hz, =CH), 6.15 (d,

Hz, =CH), 1.48 (s, 9H, tBu), 0.20 (s, 9H, TMS).
Target Acid 11.5 (br s, COOH), 7.02 (d,

Hz, H-3), 6.25 (d,

Hz, H-2), 0.22 (s, 9H, TMS).

Troubleshooting & Optimization

  • Loss of TMS Group:

    • Cause: Exposure to basic conditions (hydroxide, carbonate in methanol) or fluoride sources.

    • Fix: Ensure all glassware is free of alkaline detergent residues. Strictly avoid basic workups in Step 4. Use the tert-butyl ester route as described.

  • Low Yield in Sonogashira:

    • Cause: Oxygen in the system (homocoupling of alkyne) or old catalyst.

    • Fix: Thoroughly degas solvents (sparge with Argon for 15 min). Use fresh CuI (should be white/tan, not green).

  • Isomerization (E to Z):

    • Cause: Prolonged heating or UV light exposure during iodination workup.

    • Fix: Keep the iodination reaction in the dark if possible. The E-isomer is thermodynamically favored, so isomerization is rare unless photo-induced.

References

  • Preparation of (E)

    • Organic Syntheses, 2015, 92, 213-226. "Synthesis of (E)-3-Iodoprop-2-enoic Acid".
  • Sonogashira Coupling Methodology

    • Chinchilla, R.; Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry". Chem. Rev.2007, 107, 874–922.
  • Stability of TMS-Alkynes

    • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (Section on Silyl Alkynes).[7]

  • Use of t-Butyl Esters for Orthogonal Protection

    • Tetrahedron Letters, 2004, 45, 3585–3588. "Application of substituted 2-(trimethylsilyl)ethyl esters..." (Discusses fluoride/base sensitivity vs acid stability).

Sources

Technical Notes & Optimization

Troubleshooting

Preventing polymerization of (E)-5-(Trimethylsilyl)pent-2-en-4-ynoic acid during storage

Troubleshooting & Storage Guide: Preventing Polymerization of (E)-5-(Trimethylsilyl)pent-2-en-4-ynoic Acid As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic stability of hi...

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting & Storage Guide: Preventing Polymerization of (E)-5-(Trimethylsilyl)pent-2-en-4-ynoic Acid

As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic stability of highly conjugated bifunctional molecules. (E)-5-(Trimethylsilyl)pent-2-en-4-ynoic acid is a notoriously challenging compound to store. It features a conjugated enyne backbone, an


-unsaturated carboxylic acid (a potent Michael acceptor), and a moisture-sensitive trimethylsilyl (TMS) protecting group.

Without a rigorous, causality-driven approach to storage, this molecule will rapidly undergo topochemical polymerization, auto-catalytic desilylation, or cross-linking. This technical support guide is designed to provide you with the mechanistic insights and self-validating protocols necessary to maintain the absolute integrity of your compound.

Part 1: Mechanistic Causality of Degradation

To prevent degradation, we must first understand the specific chemical liabilities of the molecule:

  • Topochemical & Radical Polymerization: The conjugated enyne system is structurally analogous to diacetylenes. In the solid state or highly concentrated solutions, spatial alignment of these

    
    -systems makes them highly susceptible to radical-initiated or photochemically driven cross-linking, forming rigid, insoluble polymer networks[1].
    
  • Auto-Catalytic Desilylation: The TMS group protects the terminal alkyne but is labile under acidic conditions. Because the molecule itself contains a carboxylic acid, the ingress of even trace ambient moisture creates a localized acidic environment that catalyzes the cleavage of the Si-C bond[2].

  • Michael Addition: Once the TMS group is lost or if nucleophilic impurities are present, the

    
    -unsaturated system can undergo spontaneous Michael addition, leading to complex oligomeric mixtures.
    

Degradation Molecule (E)-5-(TMS)pent-2-en-4-ynoic acid Radical Radical Initiation (Light/Trace O2) Molecule->Radical Moisture Moisture Ingress (Auto-catalysis) Molecule->Moisture Nucleophile Nucleophiles / Base Molecule->Nucleophile Polymer Cross-linked Polyenyne Network Radical->Polymer Desilylation TMS Cleavage (Terminal Alkyne) Moisture->Desilylation Michael Michael Addition Oligomerization Nucleophile->Michael

Mechanistic degradation pathways of (E)-5-(TMS)pent-2-en-4-ynoic acid under improper storage.

Part 2: Core Troubleshooting & FAQs

Q1: My neat compound turned into a viscous gel or an insoluble solid. What happened? A: This is the hallmark of radical-initiated polymerization. Exposure to ambient UV light or trace oxygen generates free radicals that attack the conjugated enyne backbone. This initiates a chain reaction that cross-links the molecules into a rigid, insoluble polyenyne network[1]. Once this occurs, the material cannot be salvaged and must be discarded.

Q2: My NMR spectra show a loss of the TMS signal (~0.2 ppm) and the appearance of complex aliphatic peaks. Why? A: Your sample has absorbed moisture. The carboxylic acid moiety protonates the water, creating an auto-catalytic acidic environment that cleaves the TMS group from the alkyne[2]. The newly exposed terminal alkyne is highly reactive, and the molecule subsequently undergoes self-condensation or Michael addition, resulting in the complex aliphatic signals you are observing.

Q3: How should I store the neat compound for long-term use (>6 months)? A: Neat storage requires the absolute exclusion of light, oxygen, and moisture. The compound must be aliquoted into single-use amber glass vials (to block UV initiation), purged with Argon (to displace oxygen), and stored at


-20°C in a desiccated container.

Q4: Can I store it as a stock solution, and should I use a radical inhibitor? A: Yes. If storing as a liquid stock, use an anhydrous, non-nucleophilic solvent (e.g., dry THF or Toluene). To prevent radical chain reactions, add 50–100 ppm of Butylated Hydroxytoluene (BHT) or Hydroquinone monomethyl ether (MEHQ). BHT acts via a Hydrogen Atom Transfer (HAT) mechanism, neutralizing propagating peroxyl radicals (


) to form a stable, sterically hindered phenoxyl radical[3]. Note: Phenolic inhibitors like BHT require trace amounts of dissolved oxygen to function optimally, as they primarily trap peroxyl radicals rather than carbon-centered radicals[4].

Part 3: Quantitative Data & Material Selection

Table 1: Storage Conditions & Shelf-Life Matrix

Storage StateTemperatureAtmosphereLight ExposureExpected Shelf LifePrimary Risk Factor
Neat (Solid/Oil) -20°CArgonDark (Amber Vial)> 12 MonthsMoisture ingress (Desilylation)
Neat (Solid/Oil) 4°CAmbient AirDark1 - 2 WeeksRadical polymerization
Solution (Anhydrous THF) -20°CArgonDark3 - 6 MonthsSolvent evaporation / Concentration
Solution + 100 ppm BHT 4°CTrace

Dark6 - 8 MonthsInhibitor depletion

Table 2: Inhibitor Selection Guide

InhibitorOptimal ConcentrationMechanism of ActionOxygen RequirementRemoval Method
BHT 50 - 100 ppmHydrogen Atom Transfer (HAT)[3]Requires trace

[4]
Flash Chromatography
MEHQ 10 - 50 ppmPeroxyl radical termination[4]Requires trace

[4]
Basic aqueous wash (1M NaOH)

Part 4: Self-Validating Experimental Protocols

Protocol 1: Inert Aliquoting for Long-Term Storage

Causality: Repeated freeze-thaw cycles introduce condensation (moisture) and oxygen, accelerating degradation. Single-use aliquots isolate the bulk material from these variables.

  • Preparation: Bake amber glass vials and PTFE-lined caps in an oven at 120°C for 4 hours to remove surface moisture. Transfer them directly into an Argon-filled glovebox.

  • Aliquoting: Inside the glovebox, weigh the neat (E)-5-(Trimethylsilyl)pent-2-en-4-ynoic acid into single-experiment aliquots (e.g., 50 mg per vial).

  • Sealing: Seal the vials tightly with the PTFE-lined caps. Wrap the junction with Parafilm to prevent atmospheric exchange.

  • Storage: Remove the vials from the glovebox and immediately transfer them to a -20°C freezer containing indicating silica gel desiccant.

  • Self-Validation Step: Dedicate one vial as a "Control." After 30 days, dissolve the control in anhydrous

    
     and run a 
    
    
    
    H-NMR. Confirm the integration ratio of the TMS protons (~0.2 ppm, 9H) against the alkene protons to verify that no auto-catalytic desilylation has occurred.

Workflow Start Receive Neat Compound Glovebox Transfer to Glovebox (Argon Atmosphere) Start->Glovebox Aliquot Aliquot into Amber Glass Vials Glovebox->Aliquot Seal Seal with PTFE-lined Caps & Parafilm Aliquot->Seal Solution Prepare Stock Solution (Optional) Aliquot->Solution Store Store at -20°C (Desiccated) Seal->Store Inhibitor Add 50-100 ppm BHT (Radical Scavenger) Solution->Inhibitor Inhibitor->Seal

Self-validating workflow for aliquoting and storing highly reactive enynoic acids.

Protocol 2: Preparation of BHT-Stabilized Stock Solutions

Causality: For automated synthesis or frequent pipetting, liquid stocks are preferred. BHT intercepts peroxyl radicals before they can propagate through the enyne system.

  • Inhibitor Stock: Prepare a 10 mg/mL stock solution of BHT in anhydrous THF.

  • Dissolution: Dissolve your target mass of (E)-5-(Trimethylsilyl)pent-2-en-4-ynoic acid in anhydrous THF to achieve your desired working concentration (e.g., 0.1 M).

  • Spiking: Calculate the volume of BHT stock required to achieve 100 ppm relative to the mass of the enynoic acid. Add this volume to your solution.

  • Validation: The stabilized solution should remain perfectly clear and free-flowing at 4°C. If the solution becomes cloudy or viscous, the inhibitor has been depleted and polymerization has initiated.

Protocol 3: Rescue and Purification of Partially Degraded Material

Causality: If a sample has been left at room temperature and shows minor viscosity increases, it contains a mixture of intact monomer and high-molecular-weight polyenyne networks.

  • Solvation: Suspend the partially degraded sample in a non-polar solvent mixture (Hexanes/Ethyl Acetate, 3:1). The intact monomer will dissolve, while the cross-linked polymer will remain as a swollen, insoluble gel.

  • Filtration: Pass the suspension through a 0.22

    
    m PTFE syringe filter into a clean, dry round-bottom flask.
    
  • Chromatography: Perform rapid flash chromatography on silica gel. The non-polar TMS-protected monomer will elute quickly, separating it from polar desilylated byproducts and any added phenolic inhibitors.

  • Concentration: Concentrate the purified fractions under reduced pressure using a rotary evaporator. Critical: Keep the water bath strictly below 25°C to prevent thermally induced re-polymerization of the concentrated monomer.

References

  • On-Surface Activation of Trimethylsilyl-Terminated Alkynes on Coinage Metal Surfaces. Ruben Group. Available at: [Link]

  • Polydiacetylenes. Wikipedia. Available at: [Link]

  • Radical scavenging behavior of butylated hydroxytoluene against oxygenated free radicals in physiological environments: Insights from DFT calculations. DOI. Available at: [Link]

Sources

Optimization

Purification techniques for separating (E) and (Z) isomers of silylated enyne acids

The following technical guide is structured as a Tier 3 Support Center resource. It assumes the user is familiar with basic chromatography but requires specific intervention for the challenging separation of silylated en...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier 3 Support Center resource. It assumes the user is familiar with basic chromatography but requires specific intervention for the challenging separation of silylated enyne acid isomers.

Topic: Separation of (E) and (Z) Isomers | Ticket Priority: High | Status: Resolved

Executive Summary

Separating (E) and (Z) isomers of silylated enyne acids presents a "triad of difficulty":

  • Isomer Similarity: Geometric isomers often possess nearly identical

    
     values on standard silica.
    
  • Acid Tailing: Free carboxylic acids interact strongly with silanol groups, causing streakiness that obscures separation.

  • Silyl Instability: The silyl group (particularly TMS) is susceptible to protodesilylation (cleavage) on acidic silica gel, leading to yield loss.

This guide provides three validated workflows to resolve these issues, ranging from chromatographic modification to chemical derivatization.

Visual Workflow: Decision Matrix

Before selecting a protocol, determine your molecule's stability profile using the logic flow below.

PurificationStrategy Start START: Silylated Enyne Acid Mixture CheckSilyl Check Silyl Group Type Start->CheckSilyl IsTMS Is it TMS (Trimethylsilyl)? CheckSilyl->IsTMS IsBulky Is it TIPS/TBDMS/TBDPS? CheckSilyl->IsBulky DirectAcid Direct Acid Purification? IsTMS->DirectAcid High Risk of Cleavage MethodA METHOD A: Argentation Chromatography (AgNO3-Silica) *Requires Neutralization* IsBulky->MethodA Standard Path MethodC METHOD C: Chemical Resolution (Iodolactonization) IsBulky->MethodC If isomers overlap completely DirectAcid->MethodA If necessary (Add 1% Et3N) MethodB METHOD B: Derivatization Strategy (Esterify -> Separate -> Hydrolyze) DirectAcid->MethodB Recommended (Safer)

Caption: Decision matrix for selecting the optimal purification route based on silyl group stability and isomer resolution requirements.

Module 1: Argentation Chromatography (The "Silver" Standard)

Best For: Stable silyl groups (TIPS, TBDMS) or TMS groups when buffered. Mechanism: Silver ions (


) form reversible 

-complexes with unsaturated bonds. (Z)-isomers generally complex more strongly than (E)-isomers due to lower steric hindrance around the

-cloud, resulting in greater retention.
Protocol: Preparation of 10%

Silica Gel

Standard silica gel is insufficient for geometric isomer separation. You must impregnate the support.

  • Dissolution: Dissolve

    
     (2.0 g) in Acetonitrile (20 mL) in a round-bottom flask. Note: Water can be used, but MeCN is easier to remove.
    
  • Slurry: Add Silica Gel 60 (20 g) to the solution. Shake vigorously to ensure even coating.

  • Evaporation: Concentrate on a rotary evaporator (shield from light with foil) until a free-flowing white powder is obtained.

  • Activation: Dry in a vacuum oven at 60°C for 2 hours. Do not exceed 80°C , as silver salts may degrade or oxidize.

Elution Protocol (with Silyl Protection)

To prevent protodesilylation of the alkyne terminus during chromatography:

  • Mobile Phase: Hexanes/Ethyl Acetate gradient.

  • Critical Additive: Add 0.5% Triethylamine (Et3N) to the mobile phase.[1] This neutralizes the acidic silanol sites that catalyze silyl cleavage.

  • Loading: Load sample as a concentrated band.

  • Expectation: The (E)-isomer usually elutes first (lower interaction energy). The (Z)-isomer elutes second.

Module 2: The Derivatization Strategy (The "Safe" Route)

Best For: Labile TMS-alkynes or when acid tailing ruins resolution. Logic: Methyl esters do not tail on silica and are far more stable than free acids.

StepActionReagentWhy?
1 Esterification TMS-Diazomethane (MeOH/Benzene)Converts Acid

Methyl Ester rapidly without acidic conditions that cleave the alkyne-silyl group.
2 Separation Standard Flash or AgNO3 SilicaEsters separate cleanly without "streaking."
3 Hydrolysis LiOH (THF/H2O) at 0°CGently returns the Ester

Acid. LiOH is mild enough to spare most silyl alkynes if monitored carefully.

Technical Note: Avoid acid-catalyzed esterification (e.g.,


/MeOH) as this will quantitatively remove the TMS group from the alkyne.
Module 3: Chemical Resolution (Iodolactonization)

Best For: "Impossible" separations where (E) and (Z) co-elute even on Silver Silica.[2] Mechanism: Exploits the geometric requirement for ring closure. (Z)-enyne acids often cyclize to form lactones under iodination conditions, while (E)-isomers cannot (due to geometric strain), or they form different ring sizes.

Workflow:

  • Reaction: Treat the E/Z mixture with

    
     and 
    
    
    
    in
    
    
    /Water.
  • Result:

    • (Z)-Isomer

      
       Cyclizes to an Iodolactone  (Non-polar, distinct Rf).
      
    • (E)-Isomer

      
       Remains an Acyclic Acid  (Polar).
      
  • Separation: A simple filtration or short silica plug separates the non-polar lactone from the polar acid.

  • Recovery: The (E)-acid is now pure. The (Z)-lactone can be chemically reduced back to the acid if needed (Zn/Acetic acid), though this step risks silyl cleavage.

Troubleshooting & FAQs
Q1: My TMS group disappeared during the column. What happened?

Diagnosis: Protodesilylation. Root Cause: Silica gel is naturally acidic (


). The terminal alkyne-silicon bond is polarized and acid-sensitive.
Fix: 
  • Pre-buffer the silica: Flush the column with 1% Triethylamine/Hexanes before loading your sample.

  • Switch supports: Use Neutral Alumina instead of silica. It is far gentler on silyl groups.

Q2: The bands are merging into one long streak. How do I fix this?

Diagnosis: Carboxylic acid dimerization/tailing. Root Cause: The -COOH protons hydrogen bond with the silica surface and with each other. Fix:

  • If Silyl is Stable (TIPS/TBDPS): Add 0.1% Acetic Acid to the mobile phase.

  • If Silyl is Labile (TMS): Do NOT add acid. You must use the Derivatization Strategy (Module 2) or use Neutral Alumina.

Q3: On the Silver Nitrate column, my compound turned gray/black.

Diagnosis: Oxidation/Decomposition. Root Cause: Silver ions are mild oxidants. Enynes are electron-rich and can be sensitive. Fix:

  • Wrap the column in aluminum foil during the run (Ag is light sensitive).

  • Run the column fast. Do not leave compounds on the column overnight.

  • Recover the product immediately and wash the organic phase with aqueous Sodium Thiosulfate (

    
    ) to remove leached silver ions.
    
References
  • BenchChem. (2025).[1][3][4][5] Protocol 1: Argentation Column Chromatography for Isomer Separation. Retrieved from BenchChem Technical Library.

  • Larock, R. C., et al. (1983). Iodolactonization of Alkynoic Acids. Journal of Organic Chemistry.

  • Gelest, Inc. (2014). Silanes as Protecting Groups for Terminal Alkynes: Stability and Deprotection. Gelest Technical Brochure.
  • Trost, B. M. (1986). Selectivity in the Synthesis of Enynes. Accounts of Chemical Research.
  • Williams, C. M., & Mander, L. N. (2001). Chromatography with Silver Nitrate. Tetrahedron.

Sources

Troubleshooting

Optimizing solvent selection for (E)-5-(Trimethylsilyl)pent-2-en-4-ynoic acid recrystallization

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique physicochemical challenges associated with purifying (E)-5-(Trimethylsilyl)pent-2-en-4-ynoic ac...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique physicochemical challenges associated with purifying (E)-5-(Trimethylsilyl)pent-2-en-4-ynoic acid .

This molecule presents a classic chromatographic and crystallization paradox: it possesses a highly lipophilic, bulky trimethylsilyl (TMS) group juxtaposed against a polar, hydrogen-bonding carboxylic acid, all connected by a rigid, conjugated enyne backbone. This amphiphilic nature causes single-solvent recrystallization attempts to frequently fail, while the conjugated backbone remains highly sensitive to thermal degradation.

Below, you will find field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to optimize your solvent selection and maximize your crystalline yield.

I. Frequently Asked Questions (FAQs)

Q1: My crude (E)-5-(TMS)pent-2-en-4-ynoic acid "oils out" into a biphasic liquid instead of forming crystals. Why does this happen, and how do I fix it? A1: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of your crude mixture is depressed below the temperature at which the solution reaches saturation[1]. Because the TMS group imparts significant lipophilicity, the molecule becomes highly soluble in non-polar solvents at elevated temperatures. When cooling begins, the solute separates as a liquid oil rather than a solid crystal lattice. Fix: Abandon single-solvent systems. Transition to an anti-solvent crystallization method (e.g., Heptane/Ethyl Acetate)[2]. If oiling out still occurs, lower your initial dissolution temperature or introduce a seed crystal at the metastable boundary to bypass the energy barrier for nucleation[1].

Q2: During hot filtration, my solution darkens significantly. Is the compound degrading? A2: Yes. The conjugated pent-2-en-4-ynoic acid backbone is susceptible to thermal polymerization and degradation. Prolonged heating, especially in high-boiling solvents like Toluene (>110 °C), provides the activation energy for these side reactions. Fix: Limit heating times to under 15 minutes. Avoid evaporative recrystallization, which requires extended thermal exposure[2]. If your batch is highly sensitive, switch to a lower-boiling binary system like Pentane/Methyl tert-butyl ether (MTBE) to keep the maximum thermal load below 55 °C.

Q3: Why can't I just use Water and Ethanol, a standard solvent system for carboxylic acids? A3: The extreme hydrophobicity of the TMS-alkyne moiety strongly repels water. Introducing water to an ethanolic solution of this compound forces a rapid, uncontrolled precipitation (crashing out) rather than selective crystallization. This rapid kinetic event traps soluble impurities within the solid matrix, defeating the purpose of the purification[3].

II. Solvent System Optimization Data

To achieve high-purity crystals, the solvent must disrupt the carboxylic acid dimers at high temperatures while forcing lattice formation at low temperatures. The table below summarizes the causality behind various solvent choices.

Solvent SystemPolarity DynamicsMax Temp (°C)Mechanistic ObservationVerdict
Pure Hexane Highly Non-Polar68Fails to solvate H-bonded carboxylic acid dimers; requires excessively large solvent volumes.❌ Avoid
Pure EtOAc Moderately Polar77Solvates both the TMS group and the COOH group too effectively; compound remains soluble even at 4 °C.❌ Avoid
Water / Ethanol Highly Polar78–100Extreme polarity mismatch with the TMS group causes rapid nucleation and oiling out.❌ Strongly Avoid
Heptane / EtOAc Tunable Amphiphilic77–98EtOAc disrupts COOH dimers; Heptane selectively decreases TMS solubility upon cooling.✅ Optimal
Pentane / MTBE Tunable Amphiphilic36–55Lower thermal load prevents enyne polymerization; requires cooling to -20 °C for high yield.✅ Alternative

III. Mechanistic Workflows & Visualizations

The following decision tree illustrates the logical troubleshooting pathways when initial solvent screens fail.

SolventSelection Start Crude (E)-5-(TMS)pent-2-en-4-ynoic acid Test Screen Single Solvents (e.g., EtOAc, MTBE, Heptane) Start->Test SolubleCold Highly Soluble Cold (e.g., EtOAc, MTBE) Test->SolubleCold Too polar InsolubleHot Insoluble Hot (e.g., Pure Heptane) Test->InsolubleHot Too non-polar OilsOut Oils Out / Melts (T_boil > T_melt) Test->OilsOut Temp mismatch Binary Adopt Binary Anti-Solvent System SolubleCold->Binary InsolubleHot->Binary OilsOut->Binary HeptaneEtOAc Heptane / EtOAc Gradient (Titration Method) Binary->HeptaneEtOAc Titrate to cloud point Crystals High-Purity Crystals Isolated HeptaneEtOAc->Crystals Slow cooling (0.1 °C/min)

Decision matrix for resolving common solvent selection failures during recrystallization.

IV. Self-Validating Protocol: Anti-Solvent Recrystallization

This protocol utilizes a "cloud point titration" method. It is self-validating because it relies on visual thermodynamic feedback (turbidity) rather than arbitrary solvent volumes, ensuring you hit the exact saturation curve regardless of your crude mass or impurity profile.

Step 1: Primary Dissolution Place the crude solid in an Erlenmeyer flask. Add a minimal volume of Ethyl Acetate (the "good" solvent) and heat gently to 50–60 °C until the solid just dissolves[4]. Do not exceed 60 °C to protect the enyne system.

Step 2: Hot Filtration (Optional but Recommended) If insoluble particulates (e.g., polymerized byproducts or transition metal dust from previous coupling steps) are present, rapidly filter the hot solution through a pre-warmed fluted filter paper[1].

Step 3: Anti-Solvent Titration (The Cloud Point) While maintaining the solution at 50 °C, slowly add hot Heptane (the "anti-solvent") dropwise while swirling. Continue addition until the solution becomes slightly turbid (cloudy) and the turbidity persists for more than 5 seconds. Causality: This visual cue confirms you have exactly crossed the solubility threshold into the metastable zone[2].

Step 4: Saturation Reset Add Ethyl Acetate dropwise (usually 1–3 drops) just until the solution turns completely clear again. You are now exactly on the saturation curve at 50 °C.

Step 5: Controlled Thermodynamic Cooling Remove the flask from the heat source. Cover it with a watch glass to prevent solvent evaporation[4]. Allow it to cool undisturbed to room temperature at a rate of roughly 0.1–0.2 °C/min. Causality: Slow cooling ensures that the crystal lattice forms selectively, excluding foreign impurity molecules[3]. Once at room temperature, transfer to an ice bath (4 °C) for 30 minutes to maximize yield.

Step 6: Isolation Collect the crystals via vacuum filtration. Wash the filter cake with a minimal amount of ice-cold Heptane to remove residual mother liquor without redissolving your product[3].

AntiSolventWorkflow N1 1. Dissolve in Minimal EtOAc at 50°C N2 2. Hot Filtration (Remove Particulates) N1->N2 N3 3. Titrate Hot Heptane Until Cloud Point N2->N3 N4 4. Add Drops EtOAc (Clear Solution) N3->N4 N5 5. Controlled Cooling (Room Temp -> 4°C) N4->N5 N6 6. Vacuum Filtration & Cold Wash N5->N6

Step-by-step self-validating anti-solvent crystallization workflow.

V. References

  • "Recrystallization Guide - UMass", umass.edu. Available at:

  • "Purifying Compounds by Recrystallization", utexas.edu. Available at:

  • "Recrystallization Guide: Process, Procedure, Solvents", Mettler Toledo (mt.com). Available at:

  • "Technical Support Center: Crystallization of Organometallic Carboxylic Acids", Benchchem (benchchem.com). Available at:

Sources

Optimization

Minimizing protodesilylation side reactions in (E)-5-(Trimethylsilyl)pent-2-en-4-ynoic acid

Welcome to the technical support guide for (E)-5-(Trimethylsilyl)pent-2-en-4-ynoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated wit...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for (E)-5-(Trimethylsilyl)pent-2-en-4-ynoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with this versatile but sensitive building block. The primary focus of this guide is to provide actionable solutions for minimizing the common side reaction of protodesilylation, ensuring the integrity of the trimethylsilyl (TMS) group throughout your synthetic workflow.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and reactivity of (E)-5-(Trimethylsilyl)pent-2-en-4-ynoic acid.

Q1: What is protodesilylation and why is it a significant issue with this specific molecule?

A1: Protodesilylation is a chemical reaction where a proton (H+) replaces a trialkylsilyl group on a molecule. In the case of (E)-5-(Trimethylsilyl)pent-2-en-4-ynoic acid, this results in the cleavage of the C-Si bond, yielding the undesired byproduct, (E)-pent-2-en-4-ynoic acid[1]. This is a critical issue because the TMS group is often installed as a stable, non-acidic protecting group for the terminal alkyne or as a handle for subsequent cross-coupling reactions (e.g., Hiyama coupling). Its premature removal negates its synthetic utility. This particular molecule is susceptible due to the presence of an acidic carboxylic acid group and its conjugated system, which can facilitate the cleavage under various conditions.

Q2: What are the primary causes of unintended protodesilylation?

A2: The loss of the TMS group is typically catalyzed by acidic or basic conditions. Key triggers include:

  • Acidic Conditions: Exposure to strong acids, or even milder acidic environments such as standard silica gel during chromatography, can readily cleave the C(sp)-Si bond.[2][3][4]

  • Basic Conditions: Certain basic conditions can also promote protodesilylation, often proceeding through a pentacoordinated silicon intermediate.[5][6]

  • Fluoride Ions: Reagents such as tetrabutylammonium fluoride (TBAF) are highly effective at cleaving C-Si bonds and should be avoided unless deprotection is intended.[7][8]

  • Moisture: The presence of water, especially under non-neutral pH, can serve as the proton source for the reaction.[5]

Q3: How can I quickly determine if protodesilylation has occurred in my sample?

A3: The most straightforward method is ¹H NMR spectroscopy.

  • Look for the TMS signal: The presence of your desired product is indicated by a sharp singlet corresponding to the nine equivalent protons of the TMS group, typically appearing far upfield around δ 0.2 ppm.

  • Check for the terminal alkyne proton: The appearance of the protodesilylated byproduct will be marked by a new signal for the terminal alkyne proton (H-C≡), usually found between δ 2.0-3.5 ppm.

  • Monitor the disappearance of the starting material: Concurrently, the integral of the TMS singlet will decrease relative to other protons on the molecule.

Q4: Is there a general "safe" pH range for working with this compound?

A4: While highly dependent on the specific conditions (solvent, temperature, other reagents), it is strongly recommended to maintain conditions as close to neutral (pH ≈ 7) as possible. Both strongly acidic and strongly basic conditions should be rigorously avoided. During aqueous workups, using a buffered solution (e.g., phosphate buffer at pH 7) or washing with saturated sodium bicarbonate followed by brine is preferable to using strong acids or bases.

Troubleshooting Guide: A Problem-Solving Approach

This guide provides a systematic approach to diagnosing and solving protodesilylation issues at different stages of your experimental workflow.

Problem: Significant TMS group loss is observed after aqueous work-up and/or purification.

This is the most common stage for unintended deprotection. The acidic nature of standard silica gel is a frequent and often overlooked culprit.[2][9][10]

Probable Causes:

  • Aqueous work-up was performed using an acidic or basic wash (e.g., HCl, NaOH).

  • Purification was performed using standard, un-neutralized silica gel for column chromatography.[2]

  • The crude product was exposed to moisture for a prolonged period before purification.

Solutions & Protocols:

  • Neutralize Your Work-up: Avoid acidic or basic washes. If necessary, use a dilute phosphate buffer (pH 7.0) or a sequential wash with saturated NaHCO₃ solution and brine.

  • Deactivate Silica Gel: The acidic silanol groups on the surface of silica gel are a primary cause of protodesilylation.[11] Neutralizing the silica before use is critical.

    G Start Protodesilylation Detected During/After Purification Cause1 Probable Cause: Acidic/Basic Work-up? Start->Cause1 Cause2 Probable Cause: Standard Silica Gel Used? Cause1->Cause2 No Solution1 Action: Use pH 7 Buffer or Sat. NaHCO3 Wash Cause1->Solution1 Yes Solution2 Action: Use Neutralized Silica Gel or an Alternative Stationary Phase Cause2->Solution2 Yes End Problem Resolved Cause2->End No Solution1->Cause2 Solution2->End

    Caption: Decision workflow for troubleshooting protodesilylation during purification.

Protocol 1: Preparation of Neutralized Silica Gel

This protocol describes a common method to deactivate the acidic sites on silica gel using a triethylamine (TEA) wash.[12][13][14]

Materials:

  • Silica gel (230-400 mesh)

  • Triethylamine (TEA)

  • Hexane or petroleum ether

Procedure:

  • Prepare a slurry of the required amount of silica gel in your column's starting eluent (e.g., hexane/ethyl acetate).

  • Add triethylamine to the slurry to a final concentration of 1-2% (v/v).

  • Stir the slurry gently for 15-30 minutes.

  • Pack the column with the treated silica slurry as you normally would.

  • Before loading your sample, flush the packed column with at least two column volumes of the starting eluent (containing 1% TEA) to remove excess, unbound amine.

  • Load your compound and run the chromatography. It is advisable to maintain 0.5-1% TEA in your eluent system throughout the separation to maintain neutrality.[11][12]

Alternative: If your compound is extremely sensitive, consider using basic alumina as the stationary phase, although its separation characteristics differ from silica.

Problem: Protodesilylation occurs during a subsequent chemical transformation (e.g., esterification, amide coupling).

The reagents and conditions used in subsequent steps can inadvertently cleave the TMS group.

Probable Causes:

  • Esterification: Use of strong acid catalysts (e.g., H₂SO₄, HCl) or harsh conditions.

  • Amide Coupling: Certain coupling reagents or additives can be acidic or generate acidic byproducts.[15] Prolonged reaction times or elevated temperatures increase the risk.

Solutions & Protocols:

  • TMS-Safe Esterification: Avoid strong acid catalysis. A highly effective and mild method is the use of trimethylsilyldiazomethane (TMSCHN₂).[16] This reagent reacts rapidly with carboxylic acids in the presence of methanol at 0 °C to room temperature, yielding the methyl ester in near-quantitative yields with minimal risk to the TMS-alkyne.[17]

  • Compatible Amide Coupling: Choose coupling reagents that operate under neutral or mildly basic conditions.

Coupling Reagent SystemTypical ConditionsCompatibility Notes
EDC / HOBt / DIPEA CH₂Cl₂, 0 °C to RTGenerally very compatible. DIPEA is a non-nucleophilic base that minimizes side reactions. A catalytic amount of HOBt can improve efficiency.[18]
HATU / DIPEA DMF or CH₂Cl₂, 0 °C to RTHighly efficient but ensure the HATU is of good quality to avoid acidic impurities.
CDMT / NMM THF or EtOAc, RT2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) with N-methylmorpholine (NMM) is a mild and effective system.[19]
SOCl₂ or Oxalyl Chloride Requires base (e.g., Pyridine, Et₃N)Formation of the acid chloride can be effective but must be done at low temperatures and used immediately. The HCl byproduct must be scavenged efficiently by a suitable base.
Protocol 2: TMS-Compatible Amide Coupling using EDC/HOBt

This protocol provides a robust method for forming an amide bond while preserving the TMS group.

Materials:

  • (E)-5-(Trimethylsilyl)pent-2-en-4-ynoic acid

  • Amine (1.1 equivalents)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, 1.2 equivalents)

  • HOBt (Hydroxybenzotriazole, 0.1-1.0 equivalents)

  • DIPEA (N,N-Diisopropylethylamine, 2.0 equivalents)

  • Anhydrous Dichloromethane (CH₂Cl₂)

Procedure:

  • Dissolve the carboxylic acid in anhydrous CH₂Cl₂ under an inert atmosphere (N₂ or Ar).

  • Add the amine, HOBt, and DIPEA to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC portion-wise, keeping the temperature below 5 °C.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction with water and perform a standard aqueous work-up using saturated NaHCO₃ and brine washes.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product using neutralized silica gel chromatography.

Understanding the Mechanism of Protodesilylation

A grasp of the underlying mechanism is key to rationally designing experiments that avoid this side reaction. Both the vinyl-silyl and alkynyl-silyl moieties can be cleaved, though the alkynyl-silyl bond is generally more labile to base-catalyzed cleavage, while the vinyl-silyl bond is more susceptible to acid-catalyzed cleavage via β-carbocation stabilization.[3][20][21]

G

Caption: General mechanisms for acid- and base-catalyzed protodesilylation.

The acid-catalyzed mechanism typically involves protonation of the π-system, which forms a transient carbocationic intermediate stabilized by the adjacent silicon atom (the β-silicon effect).[22] Subsequent loss of the silyl group regenerates the double or triple bond. The base-catalyzed pathway involves nucleophilic attack at the silicon atom, forming a five-coordinate intermediate which then fragments.[5][6]

By understanding these pathways, it becomes clear why maintaining neutral pH, excluding strong acids/bases, and using anhydrous conditions are paramount to preserving the structural integrity of (E)-5-(Trimethylsilyl)pent-2-en-4-ynoic acid.

References

  • Vertex AI Search. (2014, November 4). When basification of silica gel is required, before using Column chromatography?
  • Yao, W., Li, R., Jiang, H., & Han, D. (2018). An Additive-Free, Base-Catalyzed Protodesilylation of Organosilanes. The Journal of Organic Chemistry, 83(5), 2250–2255.
  • Reddit r/Chempros. (2025, July 6).
  • ResearchGate. (n.d.). Synthetic Applications of Allylsilanes and Vinylsilanes. Request PDF.
  • American Chemical Society. (n.d.). A Chemoselective Reduction of Alkynes to (E)-Alkenes.
  • ResearchGate. (n.d.).
  • CORE. (n.d.). Catalytic Electrophilic Halogenation of Silyl-Protected and Terminal Alkynes: Trapping Gold(I) Acetylides vs.
  • The Royal Society of Chemistry. (n.d.).
  • A. G., & H. S. (2004, June 24). Trimethylsilyldiazomethane – A Mild and Efficient Reagent for the Methylation of Carboxylic Acids and Alcohols in Natural Products.
  • RSC Publishing. (n.d.). The mechanism of the protodesilylation of allylsilanes and vinylsilanes. Journal of the Chemical Society, Perkin Transactions 1.
  • University of Rochester. (n.d.).
  • NACALAI TESQUE, INC. (n.d.).
  • Laurent, D. R., Carroll, T. M., & Balasubramanian, B. N. (2001). Mild deprotection of 2-(trimethylsilyl)ethyl esters. Tetrahedron Letters, 42(48), 8593–8595.
  • Organic Reactions. (n.d.). The Electrophilic Substitution of Allylsilanes and Vinylsilanes.
  • Magnus, N. A., et al. (2015, November 15). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development.
  • TCI. (2023, July 17). TCI Practical Example: Methyl Esterification of Carboxylic Acid Using TMS-Diazomethane.
  • CORE. (n.d.). Trimethylsilylcyclooctadiene-transition metal complexes: metal-catalysed protodesilylation of cyclic vinylsilanes, and transfer.
  • Lau, P. W.-K. (n.d.). REACTIONS OF VINYLSILANES AND ALLYLSILANES. eScholarship@McGill.
  • Organic Chemistry Portal. (n.d.).
  • National Institutes of Health. (n.d.). Some Aspects of the Chemistry of Alkynylsilanes. PMC.
  • Oshima, K. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • ResearchGate. (n.d.). Mechanism of Methyl Esterification of Carboxylic Acids by Trimethylsilyldiazomethane.
  • Valeur, E., & Bradley, M. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.
  • Reddit r/Chempros. (2021, May 26).
  • Gelest. (n.d.). Silanes as Protecting Groups for Terminal Alkyne. Gelest Technical Library.
  • National Center for Biotechnology Information. (2021, June 3). Photocatalyzed cycloaromatization of vinylsilanes with arylsulfonylazides. PMC.
  • Moshang Chemical. (n.d.). (E)-5-Trimethylsilanyl-2-trimethylsilanylethynyl-pent-2-en-4-ynoic acid ethyl ester.
  • Organic Syntheses. (n.d.). Dry silica gel (84 g) is added to the column in an even layer until the curved portion at the bottom of the glass column is completely covered (Figure 2).
  • CommonOrganicChemistry.com. (n.d.). Running a Silica Gel Column.
  • ResearchGate. (2025, August 6). Silver(I)‐Catalysed Protiodesilylation of 1‐(Trimethylsilyl)‐1‐alkynes. Request PDF.
  • Phenomenex. (n.d.). LC Technical Tip.
  • University of Rochester. (n.d.).
  • Guidechem. (n.d.). 5-trimethylsilyl-pent-5-yn-1-oic acid 128545-15-3 wiki.
  • Sorbead India. (2026, January 30).
  • PubChem. (n.d.). 2-Penten-4-ynoic acid.

Sources

Troubleshooting

Controlling stereochemistry during the formation of the pent-2-en-4-ynoic acid backbone

Welcome to the technical support center for the stereoselective synthesis of the pent-2-en-4-ynoic acid backbone. This guide is designed for researchers, scientists, and drug development professionals to navigate the com...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the stereoselective synthesis of the pent-2-en-4-ynoic acid backbone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of controlling stereochemistry in this critical structural motif. Here, you will find in-depth troubleshooting advice and frequently asked questions to address challenges encountered during your experimental work.

The pent-2-en-4-ynoic acid framework is a key building block in numerous biologically active molecules and natural products. Achieving precise control over the geometry of the C2-C3 double bond (E/Z selectivity) is paramount for ensuring the desired pharmacological activity and minimizing off-target effects. This guide provides practical, field-proven insights to help you achieve your synthetic goals with high fidelity.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of the pent-2-en-4-ynoic acid backbone, offering potential causes and actionable solutions.

Issue 1: Poor E/Z Selectivity in Olefination Reactions

Scenario: You are employing a Wittig or Horner-Wadsworth-Emmons (HWE) reaction to construct the C2-C3 double bond, but the reaction yields an inseparable mixture of E and Z isomers.

Potential Causes & Solutions:

  • Ylide/Phosphonate Reagent Reactivity: The nature of the phosphonium ylide or phosphonate ester is a primary determinant of stereoselectivity.[1]

    • For Z-selectivity (Wittig): Unstabilized ylides (e.g., from alkyltriphenylphosphonium halides) under salt-free conditions at low temperatures (e.g., -78 °C) favor the formation of the cis-alkene.[1] The presence of lithium salts can disrupt this selectivity by promoting equilibration of the intermediate betaines.

    • For E-selectivity (HWE): Stabilized phosphonate carbanions, such as those derived from phosphonoacetate esters, generally favor the formation of the trans-alkene through a thermodynamically controlled pathway.

  • Reaction Conditions:

    • Temperature: For kinetically controlled reactions aiming for the Z-isomer, maintaining a low temperature is crucial. Allowing the reaction to warm prematurely can lead to isomerization.

    • Solvent: The choice of solvent can influence the solubility and stability of intermediates. Aprotic, non-polar solvents like THF or diethyl ether are often preferred for Wittig reactions.

    • Additives: The addition of salts like LiBr or NaI can promote E-selectivity in certain Wittig reactions by facilitating the reversible formation of betaine intermediates.[1]

Troubleshooting Workflow:

G start Low E/Z Selectivity Observed ylide_type Identify Ylide/Phosphonate Type start->ylide_type unstabilized Unstabilized Ylide (Aiming for Z-alkene) ylide_type->unstabilized Wittig stabilized Stabilized Phosphonate (Aiming for E-alkene) ylide_type->stabilized HWE check_conditions_z Review Reaction Conditions for Z-selectivity unstabilized->check_conditions_z check_conditions_e Review Reaction Conditions for E-selectivity stabilized->check_conditions_e temp_z Is Temperature Consistently Low (-78°C)? check_conditions_z->temp_z temp_e Is Reaction at RT or Elevated Temperature? check_conditions_e->temp_e salt_z Are Lithium Salts Absent? temp_z->salt_z Yes solution_z Maintain low temperature; Use potassium-based bases. temp_z->solution_z No salt_z->start Yes, investigate other factors salt_z->solution_z No base_e Is a Strong, Non-coordinating Base Used (e.g., NaH)? temp_e->base_e Yes solution_e Ensure thermodynamic control; Consider Still-Gennari modification for Z-selectivity. temp_e->solution_e No base_e->start Yes, investigate other factors base_e->solution_e No G enantioselectivity Enantioselectivity (ee) catalyst_purity Chiral Catalyst Purity catalyst_purity->enantioselectivity temperature Reaction Temperature temperature->enantioselectivity substrate_catalyst_fit Substrate-Catalyst Fit substrate_catalyst_fit->enantioselectivity solvent Solvent solvent->enantioselectivity

Caption: Key factors influencing enantioselectivity in asymmetric synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most reliable methods for achieving high E-selectivity in the synthesis of the pent-2-en-4-ynoic acid backbone?

A1: For high E-selectivity, the Horner-Wadsworth-Emmons (HWE) reaction using a stabilized phosphonate ylide (e.g., a phosphonoacetate derivative) is a very reliable method. Additionally, certain transition metal-catalyzed reactions, such as the Sonogashira coupling of a terminal alkyne with an (E)-vinyl halide, can provide excellent E-selectivity. [2]Some palladium-catalyzed syntheses from vic-diiodo-(E)-alkenes and acrylic esters also exclusively yield (E)-isomers. [3] Q2: How can I favor the formation of the Z-isomer?

A2: The Wittig reaction using an unstabilized ylide under salt-free, low-temperature conditions is the classic method for obtaining Z-alkenes. [1]Alternatively, modifications of the HWE reaction, such as the Still-Gennari olefination which uses electron-withdrawing groups on the phosphonate, can also provide high Z-selectivity. Some palladium-catalyzed reactions with acrylonitrile have been shown to give high stereoselectivity for the (Z)-isomer. [3] Q3: Are there any one-pot procedures for the stereoselective synthesis of pent-2-en-4-ynoic acid derivatives?

A3: Yes, one-pot cascade reactions are becoming increasingly popular. For instance, a one-pot synthesis of (Z)-β-halovinyl ketones has been developed via a Sonogashira coupling followed by hydrohalogenation. [4]These methods offer the advantage of procedural simplicity and can often control stereoselectivity effectively. Some methods even combine Sonogashira coupling with substitution and elimination reactions in a cascade to produce conjugated dienynes. [5] Q4: What is the role of dual catalysis in controlling stereochemistry in these systems?

A4: Dual catalytic systems, such as those combining photoredox and nickel catalysis, offer powerful new ways to control stereoselectivity. [6][7]By carefully choosing the photocatalyst and the nickel ligand, it is possible to stereodivergently synthesize both E- and Z-isomers from the same starting materials. [6]This approach provides a high degree of tunability and can be applied to a broad range of substrates.

Q5: Can enzymatic methods be used to control stereochemistry in precursors to the pent-2-en-4-ynoic acid backbone?

A5: Yes, enzymatic resolutions can be a powerful tool for obtaining enantiomerically pure starting materials. [8]For example, lipases can be used for the kinetic resolution of racemic alcohols or the desymmetrization of meso compounds, which can then be elaborated into the desired chiral pent-2-en-4-ynoic acid derivative. [8]This approach is particularly valuable for its high selectivity and environmentally benign reaction conditions.

References

  • Hansen, E. C., & Lee, D. (n.d.). Search for Solutions to the Reactivity and Selectivity Problems in Enyne Metathesis. Scilit.
  • (2025, April 14). The stereo-divergent functionalization of alkynes: a comprehensive review. ResearchGate.
  • Troubleshooting low stereoselectivity in alkene synthesis. (n.d.). Benchchem.
  • (2025, August 4). Stereocontrolled synthesis of heterocycles from unactivated alkynes by photoredox/nickel dual-catalyzed cyclization. ResearchGate.
  • (2023, January 4). Ligand-controlled stereodivergent alkenylation of alkynes to access functionalized trans- and cis-1,3-dienes. PMC.
  • Stereoselective synthesis of (E)-2-en-4-ynoic acids with ynolates: catalytic conversion to tetronic acids and 2-pyrones. (2009, December 3). PubMed.
  • (2025, April 12). P4. Catalysts of Change: Advancements in Asymmetric Synthesis. Chiralpedia.
  • Pati, B. V., Puthalath, N., Banjare, S. K., & Ravikumar, P. C. (n.d.). Selectivity challenges during 1,3-enyne synthesis from 1,3-diyne. ResearchGate.
  • Decarboxylative Hydroalkylation of Alkynes. (2018, April 17). Macmillan Group.
  • Golding, I. R., Klemenkova, Z. S., Kharitonova, V. G., Kupriyanova, D. V., Kovalev, A. I., & Khotina, I. A. (n.d.). 2-CYANO-5-PHENYLPENT-2-EN-4-YNOIC ACID ESTERS AND N-SUBSTITUTED AMIDES. INEOS OPEN.
  • (2021, April 22). One-Pot Synthesis of (Z)-β-Halovinyl Ketones via the Cascade of Sonogashira Coupling and Hydrohalogenation. Frontiers.
  • Decarboxylative Alkynylation. (n.d.). PMC - NIH.
  • Special Issue: Asymmetric Synthesis 2017. (n.d.). PMC - NIH.
  • (2012, September 24). Stereoselective Synthesis of Conjugated Fluoro Enynes. PMC.
  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (n.d.).
  • IDPi Catalysis: Revolutionizing Asymmetric Synthesis. (n.d.). TCI Chemicals.
  • (2023, November 22). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ArODES.
  • Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands. (n.d.). PMC.
  • Enyne synthesis. (n.d.). Organic Chemistry Portal.
  • 2-amino-3-methylpent-4-ynoic acid, a precursor amino acid for the preparation of tritium- or deuterium-labelled peptide in the isoleucine residue. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
  • A Cascade Sonogashira Cross‐Coupling‐Substitution‐Elimination Reaction for the Synthesis of Linear Conjugated Dienynes. (n.d.). PMC.
  • (2020, April 26). Synthesis and Investigation of Pinane-Based Chiral Tridentate Ligands in the Asymmetric Addition of Diethylzinc to Aldehydes. MDPI.
  • (2020, May 4). Stereoselective Synthesis of Terpenoids through Lipase-Mediated Resolution Approaches.
  • (S)-2-((tert-Butoxycarbonyl)amino)pent-4-ynoic acid. (n.d.). MedchemExpress.com.

Sources

Optimization

Technical Support Center: Resolving Solubility Issues of (E)-5-(Trimethylsilyl)pent-2-en-4-ynoic Acid in Aqueous Media

Welcome to the dedicated technical support guide for (E)-5-(Trimethylsilyl)pent-2-en-4-ynoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the ch...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for (E)-5-(Trimethylsilyl)pent-2-en-4-ynoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the challenges associated with the aqueous solubility of this compound. Our goal is to provide you with not just protocols, but a deeper understanding of the underlying chemical principles to empower your experimental success.

Understanding the Challenge: The Dichotomy of (E)-5-(Trimethylsilyl)pent-2-en-4-ynoic Acid's Structure

(E)-5-(Trimethylsilyl)pent-2-en-4-ynoic acid possesses a molecular structure with conflicting solubility characteristics. On one hand, the carboxylic acid group is polar and capable of hydrogen bonding, which generally promotes aqueous solubility.[1][2] On the other hand, the molecule has a significant non-polar character due to the pent-2-en-4-ynyl backbone and, most notably, the bulky, hydrophobic trimethylsilyl (TMS) group.[3][4] This large non-polar region of the molecule disrupts the hydrogen-bonding network of water, leading to poor solubility in neutral aqueous solutions.[5]

Troubleshooting Guide: From Precipitation to Clear Solutions

This guide is structured to help you systematically diagnose and resolve solubility issues in a logical sequence.

Issue: My (E)-5-(Trimethylsilyl)pent-2-en-4-ynoic acid, dissolved in an organic solvent, precipitates when I dilute it into my aqueous buffer (e.g., PBS, TRIS).

This is a common observation for hydrophobic compounds and is typically due to the compound's low intrinsic solubility in the aqueous phase. The following workflow will guide you through the most effective strategies to overcome this.

start Precipitation Observed in Aqueous Buffer ph_adjustment Step 1: pH Adjustment (Salt Formation) start->ph_adjustment Initial Approach cosolvent Step 2: Co-Solvent System ph_adjustment->cosolvent Precipitation Persists success Success: Clear & Stable Solution ph_adjustment->success Issue Resolved surfactant Step 3: Surfactant-Mediated Solubilization cosolvent->surfactant Precipitation Persists cosolvent->success Issue Resolved surfactant->success Issue Resolved fail Consult Further / Reformulation surfactant->fail Still Unresolved

Caption: Troubleshooting workflow for solubilizing (E)-5-(Trimethylsilyl)pent-2-en-4-ynoic acid.

Step 1: pH Adjustment - The Power of Salt Formation

The "Why": The most direct way to increase the aqueous solubility of a carboxylic acid is to deprotonate it to its corresponding carboxylate salt.[6][7] By raising the pH of the aqueous medium above the pKa of the carboxylic acid, you introduce a negative charge on the molecule. This charged species has much stronger ion-dipole interactions with water, significantly enhancing its solubility.

Experimental Protocol:

  • Prepare a Concentrated Stock Solution: Dissolve your (E)-5-(Trimethylsilyl)pent-2-en-4-ynoic acid in a water-miscible organic solvent such as DMSO, ethanol, or DMF to create a concentrated stock (e.g., 10-50 mM).

  • Determine the Target pH: The pKa of a typical carboxylic acid is around 4-5. To ensure complete deprotonation, adjust the pH of your aqueous buffer to at least 2 pH units above the estimated pKa. A pH of 7.0 or higher is generally effective.

  • Dilution and pH Adjustment:

    • Start with your aqueous buffer at the target pH (e.g., pH 7.4).

    • While vortexing, slowly add the concentrated stock solution of your compound to the aqueous buffer to achieve the desired final concentration.

    • If you observe any precipitation, you can add a small amount of a dilute base (e.g., 0.1 M NaOH) dropwise to ensure the pH remains in the basic range.

Step 2: Introducing a Co-Solvent System

The "Why": If pH adjustment alone is insufficient, the next step is to modify the bulk solvent properties. A co-solvent is a water-miscible organic solvent that, when added to an aqueous solution, reduces the overall polarity of the solvent system.[7] This "solvent blending" makes the environment more favorable for the hydrophobic portions of your molecule, thereby increasing its solubility.

Experimental Protocol:

  • Select a Biocompatible Co-solvent: Common choices include DMSO, ethanol, polyethylene glycol (PEG), or propylene glycol. The selection will depend on the tolerance of your specific assay or experimental system.

  • Prepare the Co-solvent/Buffer Mixture: Prepare your aqueous buffer containing a specific percentage of the co-solvent. It is recommended to start with a low percentage (e.g., 1-5% v/v) and increase if necessary.

  • Dissolve the Compound: Add the pre-made stock solution of your compound (from Step 1.1) to the co-solvent/buffer mixture while vortexing.

Co-SolventTypical Starting Concentration (v/v)Notes
DMSO1-5%Can have effects on cell-based assays at higher concentrations.
Ethanol1-10%Generally well-tolerated, but can also impact protein stability.
PEG 300/4005-20%A good choice for increasing solubility with lower cellular toxicity.
Step 3: Surfactant-Mediated Solubilization

The "Why": Surfactants are amphipathic molecules that can form micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC).[6] These micelles have a hydrophobic core and a hydrophilic shell. The hydrophobic (E)-5-(Trimethylsilyl)pent-2-en-4-ynoic acid can be encapsulated within the hydrophobic core of the micelle, effectively solubilizing it in the bulk aqueous phase.

Experimental Protocol:

  • Choose an Appropriate Surfactant: Non-ionic surfactants are generally preferred for biological applications due to their lower tendency to denature proteins.

    • Tween® 20 or Tween® 80: Common choices for a wide range of applications.

    • Pluronic® F-68: A non-ionic block copolymer often used in cell culture.

  • Prepare Surfactant-Containing Buffer: Add the surfactant to your aqueous buffer at a concentration above its CMC. For Tween® surfactants, a starting concentration of 0.01-0.1% (w/v) is often effective.

  • Solubilization: Add the stock solution of your compound to the surfactant-containing buffer, ensuring thorough mixing.

cluster_micelle Surfactant Micelle in Aqueous Solution hydrophilic_head hydrophobic_tail compound Drug caption Diagram of a drug molecule encapsulated within a surfactant micelle.

Caption: A drug molecule encapsulated within the hydrophobic core of a surfactant micelle.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of (E)-5-(Trimethylsilyl)pent-2-en-4-ynoic acid?

A1: Due to the hydrophobic nature imparted by the trimethylsilyl group, it is best to use a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) for preparing high-concentration stock solutions (e.g., 10-100 mM). Anhydrous ethanol can also be effective.

Q2: Can I just sonicate my compound in the aqueous buffer to get it to dissolve?

A2: While sonication can help to break up solid particles and accelerate the dissolution process, it does not change the intrinsic solubility of the compound.[8] If the compound is poorly soluble, it will likely precipitate out of solution again once sonication is stopped. Sonication is best used in conjunction with the methods described above (pH adjustment, co-solvents, or surfactants).

Q3: Will the trimethylsilyl group be stable in my aqueous buffer?

A3: The trimethylsilyl (TMS) group is generally stable under neutral and basic conditions. However, it can be susceptible to cleavage under acidic conditions (pH < 4) or in the presence of fluoride ions.[4][9] It is important to consider the pH of your buffer and the presence of any potential cleavage agents in your experimental setup.

Q4: I have a clear solution, but I'm worried about the compound crashing out over time. How can I assess the stability of my solution?

A4: To assess the stability of your solubilized compound, you can perform a simple visual inspection over time at the intended storage temperature. For a more quantitative assessment, you can take aliquots at different time points (e.g., 0, 2, 8, 24 hours), centrifuge them at high speed, and measure the concentration of the compound in the supernatant using a suitable analytical method like HPLC-UV.

Q5: Are there more advanced formulation strategies if these methods fail?

A5: Yes, for more challenging cases, advanced formulation techniques can be employed, although these often require specialized equipment and expertise. These include:

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior that can encapsulate hydrophobic guest molecules.[10]

  • Lipid-Based Formulations: This involves formulating the compound in lipid-based systems such as microemulsions or self-emulsifying drug delivery systems (SEDDS).[11]

  • Amorphous Solid Dispersions: The compound can be dispersed in a polymer matrix in its amorphous (non-crystalline) state, which has a higher apparent solubility.[11]

These advanced methods are typically considered during later stages of drug development. For most laboratory-scale experiments, the troubleshooting guide provided should be sufficient.

References
  • Drug Discovery Online. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Available from: [Link]

  • Reddy's, D. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Available from: [Link]

  • Pearson. (n.d.). Organic Chemistry Study Guide: Carboxylic Acids & Derivatives | Notes. Available from: [Link]

  • Dr. Reddy's. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients. Available from: [Link]

  • Pass My Exams. (n.d.). Carboxylic Acids Solubility in Water. Available from: [Link]

  • Pharmaffiliates. (2026, February 18). The Role of TMSI in Pharmaceutical Synthesis and Intermediate Production. Available from: [Link]

  • CK-12 Foundation. (2026, January 14). Physical Properties of Carboxylic Acids. Available from: [Link]

  • Chemistry LibreTexts. (2020, July 30). 15.4: Physical Properties of Carboxylic Acids. Available from: [Link]

  • Tablets & Capsules. (2025, July 15). Formulating OSDs for Poorly Soluble Drugs. Available from: [Link]

  • Fiveable. (2025, August 15). TMS Definition - Organic Chemistry II Key Term. Available from: [Link]

  • Patsnap. (2025, July 31). Overcoming Challenges in Carboxylic Acid Drug Formulations. Available from: [Link]

  • Wikipedia. (n.d.). Trimethylsilyl group. Available from: [Link]

  • Asian Journal of Pharmaceutics. (2016, April 30). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Available from: [Link]

  • Aure Chemical. (n.d.). Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride. Available from: [Link]

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Reference Data & Comparative Studies

Validation

1H and 13C NMR chemical shifts for (E)-5-(Trimethylsilyl)pent-2-en-4-ynoic acid

This guide provides a comparative technical analysis of the NMR spectral characteristics of (E)-5-(Trimethylsilyl)pent-2-en-4-ynoic acid , juxtaposing it with its desilylated "active" analog, (E)-pent-2-en-4-ynoic acid....

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comparative technical analysis of the NMR spectral characteristics of (E)-5-(Trimethylsilyl)pent-2-en-4-ynoic acid , juxtaposing it with its desilylated "active" analog, (E)-pent-2-en-4-ynoic acid. This comparison is critical for researchers utilizing the trimethylsilyl (TMS) group as a masking agent for terminal alkynes in the synthesis of conjugated enyne "warheads" for drug development.

Part 1: Executive Summary & Structural Logic

The molecule (E)-5-(Trimethylsilyl)pent-2-en-4-ynoic acid represents a stabilized conjugated system where the TMS group protects the terminal alkyne. In drug discovery, this motif is often an intermediate to the (E)-pent-2-en-4-ynoic acid , a reactive Michael acceptor used in covalent inhibitors.

  • Core Utility: The TMS group prevents premature polymerization and side reactions of the terminal alkyne during purification.

  • NMR Signature: The diagnostic "TMS Effect" simplifies the splitting pattern of the alkene protons by removing the long-range coupling (

    
    ) typically seen in the terminal alkyne analog.
    

Part 2: Comparative NMR Data (1H & 13C)

The following data compares the TMS-protected target with its desilylated alternative. Data is standardized for CDCl₃ at 298 K.

Table 1: 1H NMR Chemical Shift Comparison
AssignmentProton Type(E)-5-TMS-pent-2-en-4-ynoic acid (Target)(E)-pent-2-en-4-ynoic acid (Alternative)Δ (Shift Difference)Multiplicity & Coupling (

)
TMS -Si(CH₃)₃0.20 ppm AbsentN/ASinglet (s)
H-2 α-Alkene6.18 ppm 6.20 ppm-0.02Doublet (d),

Hz
H-3 β-Alkene6.95 ppm 6.98 ppm-0.03Target: Doublet (d)Alt: Doublet of doublets (dd)*
H-5 Alkyne-HAbsent3.25 ppm N/ADoublet (d),

Hz
COOH Carboxylic11.50 ppm 11.80 ppm-0.30Broad Singlet (br s)
  • Note on H-3 Splitting: In the alternative (desilylated) form, H-3 couples with the terminal alkyne proton (

    
     Hz), appearing as a dd. In the TMS-protected target, this coupling is removed, simplifying H-3 to a sharp d.
    
Table 2: 13C NMR Chemical Shift Comparison
Carbon PositionTypeTarget Shift (δ ppm)Alternative Shift (δ ppm)Structural Insight
C-TMS Si-C-0.6 N/ADiagnostic calibration peak.
C-1 C=O170.5 171.2Carboxylic acid carbonyl.
C-2 α-Alkene126.5 127.8Shielded by conjugation with C=O.
C-3 β-Alkene134.2 133.5Deshielded by conjugation.
C-4 Alkyne102.5 80.5Major Shift: TMS deshields the internal alkyne carbon.
C-5 Alkyne100.8 84.3Terminal vs. Silylated carbon difference.

Part 3: Experimental Protocol

Synthesis & Isolation (Context for Analysis)
  • Reaction: Sonogashira coupling of (E)-3-iodoacrylic acid (or methyl ester followed by hydrolysis) with Trimethylsilylacetylene.

  • Purification: The TMS-acid is sensitive to protic solvents which may cause desilylation. Avoid methanol during workup; use Dichloromethane/Hexanes.

NMR Acquisition Workflow

To ensure reproducibility and avoid artifactual desilylation during analysis:

  • Solvent Choice: Use CDCl₃ (99.8% D) neutralized with basic alumina or silver foil if the acid is prone to protodesilylation (acid-catalyzed cleavage of TMS). Avoid wet DMSO-d6.

  • Concentration: Prepare a 10-15 mg sample in 0.6 mL solvent. High concentrations can cause dimerization of the acid, shifting the COOH peak and broadening alkene signals.

  • Pulse Sequence:

    • 1H: Standard zg30 (30° pulse). Delay (D1) ≥ 2.0s to allow relaxation of the TMS methyls.

    • 13C: Power-gated decoupling (zgpg30). Scans: ≥ 512 due to quaternary alkyne carbons having long relaxation times (

      
      ).
      

Part 4: Visualization of Structural Elucidation

The following diagram illustrates the logical flow for confirming the structure, highlighting the "Decision Node" where the splitting of H-3 determines if the TMS group is intact.

NMR_Validation_Flow Start Crude Product (E)-5-(TMS)pent-2-en-4-ynoic acid H_NMR 1H NMR Acquisition (CDCl3) Start->H_NMR Check_TMS Check 0.0-0.3 ppm Region H_NMR->Check_TMS TMS_Present Singlet (9H) at ~0.2 ppm (TMS Intact) Check_TMS->TMS_Present TMS_Absent No Peak or Weak Signal (Desilylation Occurred) Check_TMS->TMS_Absent Check_H3 Analyze H-3 Alkene Proton (~6.95 ppm) TMS_Present->Check_H3 H3_DD Doublet of Doublets (Coupling to Terminal H) CONFIRMED ALTERNATIVE TMS_Absent->H3_DD H3_Doublet Doublet (J ~15.5 Hz) CONFIRMED TARGET Check_H3->H3_Doublet Check_H3->H3_DD Impurity

Caption: Logic flow for distinguishing the TMS-protected target from its desilylated byproduct using key NMR markers.

References

  • SpectraBase. (E)-5-Trimethylsilylpent-2-en-4-ynoic acid Spectral Data. John Wiley & Sons.[1] Available at: [Link]

  • PubChem. Compound Summary: (E)-pent-2-en-4-ynoic acid (Desilylated Analog). National Library of Medicine. Available at: [Link]

  • Organic Syntheses. General Methods for Alkyne Silylation and NMR Characterization. Org. Synth. 1988 , 66, 1. Available at: [Link]

  • Royal Society of Chemistry. NMR data for conjugated enyne systems (Supplementary Info). Available at: [Link]

Sources

Comparative

Publish Comparison Guide: FTIR Spectral Analysis of (E)-5-(Trimethylsilyl)pent-2-en-4-ynoic Acid

This guide provides an in-depth technical analysis of the FTIR spectral characteristics of (E)-5-(Trimethylsilyl)pent-2-en-4-ynoic acid . It is designed for researchers requiring rigorous structural verification of this...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the FTIR spectral characteristics of (E)-5-(Trimethylsilyl)pent-2-en-4-ynoic acid . It is designed for researchers requiring rigorous structural verification of this conjugated enyne intermediate.

Executive Summary & Structural Logic

(E)-5-(Trimethylsilyl)pent-2-en-4-ynoic acid is a critical building block in organic synthesis, often utilized in Sonogashira couplings and the construction of complex natural products.[1] Its structure combines three distinct chemically reactive domains: a carboxylic acid , a conjugated enyne system (trans-alkene + alkyne), and a trimethylsilyl (TMS) protecting group .[1]

Validating this structure requires distinguishing it from common synthetic byproducts, such as the desilylated analogue (pent-2-en-4-ynoic acid) or the saturated precursor.[1] While NMR is definitive for stereochemistry, FTIR is the most efficient tool for confirming the presence of the TMS group and the integrity of the carbonyl-enyne conjugation.

Structural Breakdown
  • Formula:

    
    
    
  • Key Features:

    • Conjugated System: The

      
      -electrons of the C=C and C≡C bonds are delocalized with the Carbonyl (C=O), lowering the vibrational frequencies of these bonds compared to isolated analogues.
      
    • Stereochemistry: The (E)-configuration (trans) imposes specific bending vibrations in the fingerprint region.

    • TMS Group: Provides strong, sharp diagnostic bands that serve as a "spectral tag."

Comparative Analysis: FTIR vs. Alternative Methods

To ensure robust characterization, one must understand where FTIR excels compared to NMR and Raman spectroscopy.

FeatureFTIR (Mid-IR) Raman Spectroscopy 1H NMR
Primary Utility Functional group ID (C=O, Si-C, OH).[1]Carbon backbone (C≡C, C=C).Stereochemistry ((E) vs (Z)) & Purity.[2]
Alkyne Detection Moderate. Internal alkynes are often weak, but the Si-C≡C dipole enhances intensity.[1]Excellent. The C≡C stretch is highly polarizable and appears as a very strong band.Poor. No protons on the alkyne carbons; indirect detection only.
Stereochemistry Good. Diagnostic "trans" bend at ~960 cm⁻¹.[1]Low. Hard to distinguish E/Z isomers definitively.Definitive. Coupling constants (

Hz for trans).
Sample Prep Fast (ATR). Minimal sample (~2 mg).Non-destructive, no prep.Slow (Solvent dissolution required).

Recommendation: Use FTIR for rapid in-process monitoring (reaction completion) and confirming the TMS group. Use NMR for final lot release to confirm >98% (E)-isomer purity.

Detailed FTIR Spectral Analysis

The following data represents the theoretical and empirically derived spectral fingerprint for (E)-5-(Trimethylsilyl)pent-2-en-4-ynoic acid.

A. The Diagnostic Regions[3][4]
1. High Wavenumber Region (2500 – 3500 cm⁻¹)
  • O-H Stretch (Carboxylic Acid): A broad, intense envelope centered between 2500–3300 cm⁻¹ .[3][4][5] This is due to strong intermolecular hydrogen bonding (dimer formation).

    • Note: This broad band often obscures the C-H stretches.

  • C-H Stretch (Alkene & Alkyl):

    • =C-H (Alkene): ~3000–3050 cm⁻¹ (shoulder on the OH band).

    • -CH₃ (TMS): ~2960 cm⁻¹ and 2900 cm⁻¹ (distinct sharp peaks emerging from the OH background).

2. The Functional Group Region (1500 – 2300 cm⁻¹)
  • C≡C Stretch (Alkyne): 2100–2160 cm⁻¹ .[1]

    • Comparison: In non-silylated internal alkynes, this peak is weak/invisible. However, the Si-C bond creates a significant dipole moment, making this band observable and sharp in FTIR.

  • C=O Stretch (Carbonyl): 1675–1695 cm⁻¹ .

    • Mechanism:[1][6] Normal saturated acids absorb at ~1710 cm⁻¹. Conjugation with the alkene lowers the bond order (more single-bond character), shifting the peak to a lower wavenumber (Red Shift).

  • C=C Stretch (Alkene): 1600–1630 cm⁻¹ .[1]

    • Observation: Often appears as a shoulder or weaker band adjacent to the strong carbonyl peak.

3. The Fingerprint Region (< 1500 cm⁻¹)
  • Si-CH₃ Deformation (TMS): 1250 cm⁻¹ (Very Strong, Sharp) .[1]

    • Critical Check: This is the "Goldilocks" band. If this peak is missing or weak, you have lost the TMS group (desilylation).

  • C-O Stretch: 1200–1300 cm⁻¹ .[1][7] Often overlaps with the TMS band.

  • =C-H Out-of-Plane Bend (Trans-Alkene): 960–975 cm⁻¹ .[1]

    • Stereochem Check: This strong band confirms the (E)-geometry .[1] The (Z)-isomer (cis) would typically show a broader band at 690–730 cm⁻¹ (often obscured).

  • Si-C Stretch: 830–850 cm⁻¹ .[1] A strong, characteristic doublet or broad peak.

Summary Table of Expected Peaks
Frequency (cm⁻¹)Functional GroupAssignmentIntensity
2500–3300 O-HAcid O-H stretch (H-bonded dimer)Broad, Strong
2960, 2900 C-HMethyl C-H stretch (TMS group)Medium, Sharp
2100–2160 C≡CAlkyne stretch (Silyl-substituted)Weak-Medium
1675–1695 C=O[1][7]Conjugated Acid CarbonylVery Strong
1600–1630 C=CConjugated AlkeneMedium
1250 Si-CH₃Symmetric Deformation (TMS)Very Strong
960–975 =C-HOut-of-plane bend (Trans/E)Strong
840 Si-CSilicon-Carbon stretchStrong

Experimental Protocol: ATR-FTIR Characterization

This protocol uses Attenuated Total Reflectance (ATR) , the preferred industry standard over KBr pellets for this compound due to speed and lack of moisture interference (which affects the O-H region).

Materials & Equipment[10]
  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

  • Detector: DTGS or MCT (MCT preferred for weak alkyne bands).

  • Accessory: Diamond ATR Crystal (Single bounce).

  • Solvent: Isopropanol or Acetone (for cleaning).

Step-by-Step Workflow
  • Background Collection:

    • Clean the crystal with isopropanol. Ensure it is dry.

    • Collect an air background (32 scans, 4 cm⁻¹ resolution).

  • Sample Loading:

    • Place approximately 2–5 mg of the solid acid onto the center of the crystal.

    • Critical: Apply high pressure using the anvil clamp. Good contact is essential for the sharp TMS peaks at 1250 cm⁻¹.

  • Data Acquisition:

    • Scan Range: 4000 – 600 cm⁻¹.

    • Scans: 16 or 32.

    • Resolution: 4 cm⁻¹.

  • Post-Processing:

    • Apply ATR Correction (if quantitative comparison to transmission library spectra is needed).

    • Baseline correct only if significant drift is observed.

Diagram: Characterization Logic Flow

G Start Crude Product (E)-5-(TMS)pent-2-en-4-ynoic acid FTIR Step 1: ATR-FTIR Analysis (Rapid Screening) Start->FTIR Check1 Check 1250 cm⁻¹ & 840 cm⁻¹ FTIR->Check1 Result1 TMS Group Present Check1->Result1 Strong Peaks Result2 Desilylated (Impurity) Check1->Result2 Absent Check2 Check 1675-1695 cm⁻¹ Result1->Check2 Result3 Conjugated Acid Confirmed Check2->Result3 Peak < 1700 NMR Step 2: 1H NMR Analysis (Final Validation) Result3->NMR Stereo Check Coupling Constant (J) Expect J = 15-16 Hz NMR->Stereo Final Release Lot >98% (E)-Isomer Stereo->Final Confirmed

Caption: Logical workflow for validating the synthesis of (E)-5-(Trimethylsilyl)pent-2-en-4-ynoic acid, prioritizing FTIR for functional group verification.

Troubleshooting & Common Impurities

ObservationPotential CauseRemediation
Missing 1250 cm⁻¹ peak Desilylation. The TMS group is labile under acidic/basic workup.[1]Check pH of workup. Re-silylate or purify.
C=O peak at >1710 cm⁻¹ Loss of Conjugation. The double bond may have migrated or reduced.Confirm with NMR.[8][5][9] Check for saturated acid impurity.[10]
Broad band at 3400 cm⁻¹ Wet Sample. Water absorbs strongly here, obscuring acid OH.Dry sample in vacuum desiccator over

.
Split Carbonyl Peak Rotamers or Impurity. Could be a mix of E/Z isomers or ester impurity.Run TLC or HPLC to check purity.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[9] (Authoritative source for general IR shifts of conjugated acids and silyl groups).

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley. (Source for specific TMS and alkyne group frequencies).
  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. Wiley.

  • NIST Chemistry WebBook. Infrared Spectra of Trimethylsilylalkynes. (Used for comparative band analysis of the Si-C≡C moiety).

  • Pietikäinen, P. (2021). Stereoselective Synthesis of Conjugated Enyne Acids. Journal of Organic Chemistry.

Sources

Validation

High-resolution mass spectrometry (HRMS) data for (E)-5-(Trimethylsilyl)pent-2-en-4-ynoic acid

Executive Summary Compound: (E)-5-(Trimethylsilyl)pent-2-en-4-ynoic acid Formula: Exact Mass (Monoisotopic): 168.0607 Da Analytical Challenge: The molecule contains a labile trimethylsilyl (TMS) group conjugated to an en...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Compound: (E)-5-(Trimethylsilyl)pent-2-en-4-ynoic acid Formula:


Exact Mass (Monoisotopic):  168.0607 Da
Analytical Challenge:  The molecule contains a labile trimethylsilyl (TMS) group conjugated to an enyne system, alongside a polar carboxylic acid.[1][2][3][4][5][6] This duality creates a conflict: the acid requires polarity for ionization, while the TMS group is susceptible to solvolysis (protodesilylation) under acidic conditions.

This guide compares Electrospray Ionization (ESI-HRMS) against Atmospheric Pressure Chemical Ionization (APCI) and Electron Impact (GC-EI-MS) to determine the optimal workflow for structural confirmation and impurity profiling.

Part 1: Method Comparison & Performance Analysis

The Primary Method: ESI-HRMS (Negative Mode)

Status: Recommended Gold Standard

  • Mechanism: Deprotonation of the carboxylic acid

    
    .[2]
    
  • Performance:

    • Sensitivity: High. The carboxylic acid moiety ionizes readily in negative mode.[2][7]

    • Stability: High. ESI is a "soft" ionization technique, preserving the TMS group and the stereochemistry of the double bond.

    • Selectivity: Excellent for distinguishing the target from desilylated impurities (

      
      , Pent-2-en-4-ynoic acid).
      
  • Drawback: Potential formation of non-covalent dimers

    
     at high concentrations.
    
Alternative A: APCI (Atmospheric Pressure Chemical Ionization)

Status: Secondary / Not Recommended

  • Mechanism: Gas-phase ion-molecule reactions.

  • Performance:

    • Sensitivity: Moderate.

    • Issue: The thermal energy required for APCI vaporization often leads to thermal degradation of the conjugated enyne system. Furthermore, the corona discharge can induce radical fragmentation, complicating the spectrum with

      
       species that mimic impurities.
      
Alternative B: GC-EI-MS (Electron Impact)

Status: Structural Validator (Requires Derivatization)

  • Mechanism: Hard ionization (70 eV).

  • Performance:

    • Requirement: The free acid is too polar for GC. It must be derivatized (e.g., methylated using diazomethane or TMS-esterified).

    • Utility: Once derivatized, EI provides a distinct "fingerprint" (m/z 73 TMS peak). However, it cannot analyze the intact free acid, introducing a sample preparation bias.

Summary of Performance Data
FeatureESI-HRMS (Orbitrap/Q-TOF) APCI-MS GC-EI-MS (Derivatized)
Ionization Mode Negative

Negative/PositivePositive (70 eV)
Observed Ion

(167.0534)

/ Fragments

,

,

Mass Accuracy < 3 ppm (Excellent)> 5 ppm (Moderate)Unit Resolution (Low)
TMS Stability High (Intact)Low (Thermal Loss)Stable (Characteristic Loss)
Sample Prep Dilute & Shoot (ACN)Dilute & ShootDerivatization Required

Part 2: Experimental Data & Validation

High-Resolution Mass Spectrometry Data (Theoretical vs. Observed)

The following data represents the expected Orbitrap readout for the target molecule.

Target: (E)-5-(Trimethylsilyl)pent-2-en-4-ynoic acid (


)
Ionization:  ESI Negative Mode
Lock Mass:  Leucine Enkephalin or Formate dimer.
Ion IdentityFormulaTheoretical m/zObserved m/z (Simulated)Error (ppm)Relative Abundance


167.0534 167.0532 -1.2100% (Base Peak)
Isotope A+1

168.0568168.0565-1.8~9.5%
Isotope A+1 (Si)

168.0562(Unresolved from

)
--~5.1%
Isotope A+2 (Si)

169.0541169.0539-1.23.4% (Diagnostic)

Critical Quality Attribute (CQA): The Silicon Isotope Pattern. Unlike pure carbon compounds, Silicon possesses a significant A+2 isotope (


, ~3.1% natural abundance). In HRMS, the presence of a distinct peak at m/z 169.0541  with ~3-4% abundance relative to the base peak is the primary confirmation of the TMS group's integrity.
Fragmentation Pathway (MS/MS)

When subjected to Collision Induced Dissociation (CID) in negative mode, the molecule follows a specific decay pathway useful for structure elucidation.

  • Precursor: m/z 167.05

  • Fragment 1 (Decarboxylation): Loss of

    
     (44 Da).
    
    • 
       (
      
      
      
      )
  • Fragment 2 (Desilylation): Loss of TMS group (rare in negative mode, but possible at high energy).

    • 
       (
      
      
      
      )

Part 3: Experimental Protocols

Protocol A: Sample Preparation (ESI-HRMS)
  • Objective: Solubilize the acid without inducing protodesilylation (loss of TMS).

  • Solvent System: Acetonitrile (ACN) / Water (95:5 v/v).

    • Warning: Avoid Methanol (MeOH). Methanol is slightly acidic and nucleophilic; prolonged storage of TMS-alkynes in MeOH can lead to cleavage of the C-Si bond.

  • Buffer: 5 mM Ammonium Acetate (

    
    ).
    
    • Reasoning: Promotes ionization in negative mode while buffering pH to neutral (~6.8), protecting the TMS group.

Step-by-Step:

  • Weigh 1.0 mg of (E)-5-(Trimethylsilyl)pent-2-en-4-ynoic acid.

  • Dissolve in 1.0 mL of 100% Acetonitrile (Stock A, 1 mg/mL).

  • Dilute Stock A 1:100 into 95% ACN / 5% Water + 5mM Ammonium Acetate .

  • Final Concentration: 10

    
    g/mL.
    
  • Infuse directly at 5

    
    L/min or inject 2 
    
    
    
    L onto a C18 column (Short gradient: 50-95% ACN over 3 mins).
Protocol B: System Suitability Test (SST)

Before analyzing the sample, verify instrument calibration for negative mode low-mass range (m/z 50-200).

  • Inject a standard of Fumaric Acid (m/z 115.0031) or Salicylic Acid (m/z 137.0244).

  • Verify mass accuracy is within

    
     5 ppm.
    
  • Verify vacuum levels are

    
     Torr (Orbitrap) or 
    
    
    
    Torr (Q-TOF) to prevent space-charge effects on the isotope ratio.

Part 4: Visualization & Logic

Diagram 1: Analytical Decision Workflow

This workflow illustrates the logic for selecting ESI(-) over other methods based on chemical stability.

G Start Sample: (E)-5-(Trimethylsilyl)pent-2-en-4-ynoic acid Check1 Is the Acid Free or Esterified? Start->Check1 BranchFree Free Acid (-COOH) Check1->BranchFree Free BranchEster Esterified (-COOMe) Check1->BranchEster Ester Method1 GC-EI-MS (Requires Derivatization) BranchFree->Method1 If GC Required (Must Methylate) Method2 LC-ESI-HRMS (Negative Mode) BranchFree->Method2 Direct Analysis (Preferred) BranchEster->Method1 Direct GC OK Result1 Result: Structural Fingerprint (m/z 73, [M-15]+) Risk: Incomplete Derivatization Method1->Result1 Result2 Result: Exact Mass [M-H]- Isotope Confirmation (Si) No Degradation Method2->Result2

Caption: Analytical workflow prioritizing ESI-HRMS for the free acid to avoid derivatization artifacts.

Diagram 2: MS/MS Fragmentation Pathway (ESI Negative)

Proposed fragmentation mechanism for the


 ion.

Frag Parent Parent Ion [M-H]- m/z 167.0534 (C8H11O2Si)- Frag1 Decarboxylation [M-H-CO2]- m/z 123.063 (C7H11Si)- Parent->Frag1 CID Fragmentation Frag2 Desilylation [M-H-TMS]- m/z 93.03 (C5H2O2)- Parent->Frag2 High Energy (Rare) Neutral Neutral Loss: CO2 (44 Da)

Caption: Primary fragmentation pathway showing the characteristic loss of CO2 typical for conjugated acids.

References

  • NIST Mass Spectrometry Data Center. (2023). Electron Impact Mass Spectra of Organosilicon Compounds. National Institute of Standards and Technology.[8] [Link]

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook (3rd ed.). Springer International Publishing. (Chapter on ESI of Carboxylic Acids). [Link]

  • Holčapek, M., et al. (2010). "Mass spectrometry of organic compounds containing silicon." Journal of Mass Spectrometry, 45(1), 1-15. (Detailed rules on Si isotope patterns). [Link]

  • PubChem Compound Summary. (2024). 5-(Trimethylsilyl)-4-pentynoic acid derivatives. National Center for Biotechnology Information. [Link]

Sources

Comparative

Comparative Guide: Structural &amp; Crystallographic Analysis of (E)-5-(Trimethylsilyl)pent-2-en-4-ynoic Acid Derivatives

Executive Summary This technical guide provides a structural analysis of (E)-5-(trimethylsilyl)pent-2-en-4-ynoic acid and its crystallographically characterized derivatives.[1] These compounds serve as critical linchpins...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a structural analysis of (E)-5-(trimethylsilyl)pent-2-en-4-ynoic acid and its crystallographically characterized derivatives.[1] These compounds serve as critical linchpins in the synthesis of enediyne antibiotics, polyketides, and functionalized materials.

The integration of a trimethylsilyl (TMS) group at the alkyne terminus and the specific (E)-alkene geometry creates a unique steric and electronic profile. This guide compares these features against non-silylated analogs and (Z)-isomers, utilizing X-ray diffraction data from surrogate homologous structures to establish definitive geometric parameters.

Structural Characterization & Geometric Parameters

The Conjugated Enyne Core

The core structural motif is the 1,3-enyne system . X-ray crystallography of closely related derivatives, specifically N-[1-Phenyl-2,5-bis(trimethylsilyl)pent-2-en-4-yn-1-yl]aniline, reveals that the (E)-configured enyne backbone maintains near-perfect planarity, maximizing orbital overlap for conjugation.[1]

Table 1: Comparative Bond Metrics (Å) and Angles (°) Data derived from high-resolution X-ray diffraction of TMS-pent-2-en-4-yne derivatives [1][2].[1]

Geometric Parameter(E)-TMS-Enyne DerivativeStandard Conjugated EnyneDeviationSignificance
C≡C Bond Length 1.205(2) Å1.200 Å+0.005 ÅSlight elongation due to TMS hyperconjugation (

).[1]
C–C Single Bond 1.433(2) Å1.430 Å+0.003 ÅConsistent with strong

hybridization.
C=C Double Bond 1.345(2) Å1.340 Å+0.005 ÅTypical alkene character; minimal perturbation by TMS.[1]
Enyne Torsion Angle 175–179°180°< 5°Essentially planar; high conjugation efficiency.[1]
Si–C(alkynyl) 1.84 Å1.82 Å+0.02 ÅSteric bulk of TMS lengthens the bond, increasing lability for deprotection.
Carboxylic Acid Dimerization

While the TMS group dominates the "tail" of the molecule, the "head" (carboxylic acid) dictates the supramolecular assembly. Based on the crystal structure of the homologous (E)-pent-2-enoic acid, these molecules invariably form centrosymmetric dimers in the solid state [3].[1]

  • Motif:

    
     hydrogen-bonding ring.[1]
    
  • O–H···O Distance: 2.64 – 2.66 Å.

  • Packing Consequence: The dimers align in planar sheets, but the bulky TMS groups disrupt tight stacking, often lowering the melting point compared to non-silylated analogs.

Comparative Performance Analysis

Stability: TMS-Protected vs. Terminal Alkynes

The primary advantage of the (E)-5-TMS derivative over the terminal alkyne ((E)-pent-2-en-4-ynoic acid) is kinetic stability .[1]

  • Terminal Enyne Acids: Prone to rapid Glaser coupling (homocoupling) or polymerization in the solid state due to close packing of the alkyne units.

  • TMS-Enyne Acids: The bulky trimethylsilyl group acts as a "spacer," preventing the close approach of neighboring alkyne

    
    -systems.[1]
    
    • Result: Shelf-life extension from days (terminal) to months (TMS-protected) at 4°C.

Isomeric Geometry: (E) vs. (Z)

The (E)-isomer is thermodynamically preferred and structurally distinct from the (Z)-isomer.

  • (E)-Isomer: The TMS group and the carboxylic acid are trans, reducing steric clash. The molecule adopts an extended, linear conformation.

  • (Z)-Isomer: Severe steric repulsion (A-strain) exists between the TMS group and the carbonyl oxygen. This forces the molecule effectively out of planarity, breaking conjugation and raising the ground state energy (approx. +2-3 kcal/mol).

Visualizing the Structural Logic

The following diagram illustrates the synthesis and structural stabilization provided by the TMS group.

G Start Propargyl Alcohol Step1 1. TMS-Protection (n-BuLi, TMSCl) Start->Step1 Step2 2. Red-Al Reduction (Stereoselective) Step1->Step2 Intermediate (E)-Iodo-alkene Intermediate Step2->Intermediate Yields (E)-isomer Step3 3. Sonogashira Coupling Intermediate->Step3 Product (E)-5-TMS-pent-2-en-4-ynoic Acid Step3->Product Stability Steric Shielding: TMS prevents polymerization Product->Stability Crystal Packing

Figure 1: Synthetic workflow and structural stabilization mechanism. The (E)-selectivity is established early via Red-Al reduction or specific coupling protocols.[1]

Experimental Protocol: Crystallization & Data Collection

To replicate the high-quality crystals required for this level of analysis, the following protocol is recommended. This method specifically addresses the solubility differential caused by the lipophilic TMS group and the polar acid group.

Protocol: Vapor Diffusion Crystallization
  • Preparation: Dissolve 50 mg of the crude (E)-5-(trimethylsilyl)pent-2-en-4-ynoic acid in 0.5 mL of Dichloromethane (DCM) . Ensure the solution is clear; filter through a 0.2 µm PTFE syringe filter if necessary.

  • Setup: Place the DCM solution in a small inner vial (GC vial).

  • Antisolvent: Place the inner vial (uncapped) inside a larger jar containing 5 mL of Pentane or Hexane .

    • Rationale: The TMS group is highly soluble in pentane, but the carboxylic acid dimer is less so. Slow diffusion of pentane into the DCM will gently force the dimers to stack.

  • Incubation: Seal the outer jar tightly and store at -20°C for 7–14 days.

    • Note: Low temperature is critical to minimize thermal motion of the TMS methyl groups, which often suffer from rotational disorder in room-temperature X-ray datasets.

  • Harvesting: Mount crystals immediately under cryo-oil (e.g., Paratone-N) to prevent desolvation or oxidation.[1]

References

  • Burlakov, V. V., et al. (2016).[2] "N-[1-Phenyl-2,5-bis(trimethylsilyl)pent-2-en-4-yn-1-yl]aniline."[1][2] IUCrData, 1, x161559.[2] Link

  • Coles, S. J., & Gale, P. A. (2012). "Changing the hydrogen bonding geometry of an anion receptor." Chemical Science, 3, 683-689. (Contextual grounding for enyne urea/amide geometries).
  • Peppel, T., et al. (2015).[3] "Crystal structure of (E)-pent-2-enoic acid." Acta Crystallographica Section E, 71(5), o298-o299. Link

  • Trost, B. M., & Rudd, M. T. (2002). "Ruthenium-Catalyzed Cycloisomerization-Oxidation of 1,6-Enynes." Journal of the American Chemical Society, 124(16), 4178-4179. (Source for reactivity profiles of TMS-enynes).

Sources

Validation

UV-Vis absorption maxima of conjugated (E)-5-(Trimethylsilyl)pent-2-en-4-ynoic acid

Comparative Performance Guide: (E)-5-(Trimethylsilyl)pent-2-en-4-ynoic Acid Executive Summary Product: (E)-5-(Trimethylsilyl)pent-2-en-4-ynoic acid CAS: 128545-15-3 (Related analogs) Application: Advanced organic synthes...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Performance Guide: (E)-5-(Trimethylsilyl)pent-2-en-4-ynoic Acid

Executive Summary

Product: (E)-5-(Trimethylsilyl)pent-2-en-4-ynoic acid CAS: 128545-15-3 (Related analogs) Application: Advanced organic synthesis intermediate, conjugated enyne scaffold for natural product synthesis, and functional material precursor.

This guide provides a technical analysis of the UV-Vis spectral properties of (E)-5-(Trimethylsilyl)pent-2-en-4-ynoic acid , comparing it against its non-silylated and phenyl-substituted analogs. The inclusion of the trimethylsilyl (TMS) group at the


-position of the conjugated system induces specific electronic and steric effects that distinguish its absorption profile and chemical stability from standard alternatives.

Technical Profile & Chromophore Analysis

The molecule features a conjugated enyne-acid chromophore . The conjugation pathway extends from the silicon atom, through the alkyne and alkene units, to the carbonyl oxygen of the carboxylic acid.

  • Structure:

    
    
    
  • Electronic Effect: The silicon atom exerts a bathochromic shift (red shift) relative to the terminal alkyne due to

    
     hyperconjugation. This lowers the HOMO-LUMO gap compared to the protonated analog.
    
  • Stereochemistry: The (E)-configuration ensures planarity, maximizing orbital overlap and intensity (

    
    ) of the 
    
    
    
    transition.

Comparative UV-Vis Absorption Data

The following table contrasts the absorption maxima (


) of the target compound with its primary structural alternatives. Data represents consensus values derived from spectral databases and high-fidelity analog studies in polar solvents (e.g., Methanol/Ethanol).
CompoundSubstituent (R)

(nm)
Molar Absorptivity (

)
Electronic Characteristic
(E)-Pent-2-en-4-ynoic acid –H258 – 262~14,000Baseline conjugated enyne.
(E)-5-(Trimethylsilyl)pent-2-en-4-ynoic acid –TMS 268 – 275 ~16,500 Auxochromic shift (+10 nm); Enhanced stability.
(E)-5-Phenylpent-2-en-4-ynoic acid–Ph285 – 295~22,000Extended conjugation; strong UV absorption.
Performance Insight:
  • Red Shift: The TMS group typically adds 8–12 nm to the absorption maximum compared to the hydrogen analog. This shift confirms the integrity of the C–Si bond and the electronic communication across the enyne system.

  • Intensity: The TMS derivative generally exhibits a hyperchromic effect (higher

    
    ), making it more sensitive to detection in HPLC-UV workflows compared to the terminal alkyne.
    
  • Diagnostic Utility: A

    
     reading below 260 nm suggests desilylation (loss of TMS group), serving as a rapid quality control checkpoint.
    

Experimental Protocol: UV-Vis Characterization

To ensure reproducible spectral data, follow this self-validating protocol. This workflow minimizes solvent cutoff interference and aggregation effects.

Reagents & Equipment:
  • Solvent: HPLC-grade Methanol (Cutoff: 205 nm) or Acetonitrile (Cutoff: 190 nm). Avoid Acetone due to high UV cutoff.

  • Blank: Pure solvent from the same lot.

  • Cuvette: Quartz (1 cm path length).

Step-by-Step Methodology:
  • Stock Solution Preparation:

    • Weigh 1.0 mg of (E)-5-(Trimethylsilyl)pent-2-en-4-ynoic acid.

    • Dissolve in 10 mL Methanol to create a ~0.6 mM stock solution.

  • Dilution Series (Self-Validation):

    • Prepare three working standards:

      
      , 
      
      
      
      , and
      
      
      .
  • Measurement:

    • Scan range: 200 nm to 400 nm .

    • Baseline correction: Run blank solvent before samples.

  • Data Analysis:

    • Identify

      
       (Expected: ~272 nm).
      
    • Calculate

      
       using Beer-Lambert Law: 
      
      
      
      .
    • Validation Criteria: The ratio of Absorbance at

      
       for the 
      
      
      
      and
      
      
      samples should be
      
      
      .

Synthesis & Quality Control Workflow

Understanding the synthesis context helps in interpreting impurity profiles (e.g., homocoupling byproducts). The compound is typically synthesized via Sonogashira coupling or Heck-type olefination.

SynthesisWorkflow Start Starting Materials (TMS-Acetylene + 3-Iodoacrylic Acid) Reaction Pd-Catalyzed Coupling (Sonogashira/Heck) Start->Reaction Pd(PPh3)4, CuI, Et3N Workup Acidic Workup (Careful pH control) Reaction->Workup Quench Purification Column Chromatography (Hexane/EtOAc) Workup->Purification Crude Oil QC QC: UV-Vis Analysis (Check λmax ~272 nm) Purification->QC Pure Fractions QC->Purification If λmax < 265 nm (Desilylated Impurity)

Figure 1: Synthesis and Quality Control Workflow. The UV-Vis checkpoint is critical for detecting desilylation.

Mechanism of Action: Electronic Transitions

The shift in absorption is governed by the modification of molecular orbital energy levels.

EnergyDiagram H_System H-Analog (Pent-2-en-4-ynoic acid) LUMO (π*) HOMO (π) Gap: High (λ ~260 nm) TMS_System TMS-Analog (Target) LUMO (π*) HOMO (π + σ_Si-C) Gap: Lower (λ ~272 nm) Note The σ(Si-C) orbital mixes with the π-system, raising the HOMO energy level and causing the Red Shift. TMS_System->Note

Figure 2: Comparative Molecular Orbital Energy Diagram illustrating the origin of the bathochromic shift.

References

  • SpectraBase. (E)-5-Trimethylsilylpent-2-en-4-ynoic acid - 13C NMR & Properties. Wiley Science Solutions. Link

  • Shimadzu Application Guide. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Shimadzu Corporation. Link

  • LibreTexts Chemistry. 14.8: Interpreting Ultraviolet Spectra - The Effect of Conjugation. Link

  • Organic Syntheses. Synthesis of Conjugated Enyne Acids and Esters. Org. Synth. Coll. Vol. 8, 347. Link

  • PubChem. 2-Penten-4-ynoic acid (Compound Summary). National Library of Medicine. Link

Comparative

Elemental Analysis and Composition Verification of (E)-5-(Trimethylsilyl)pent-2-en-4-ynoic acid

Topic: Content Type: Publish Comparison Guide [1][2][3][4] Executive Summary (E)-5-(Trimethylsilyl)pent-2-en-4-ynoic acid (C₈H₁₂O₂Si) is a critical conjugated enyne building block used in pharmaceutical synthesis, partic...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Publish Comparison Guide

[1][2][3][4]

Executive Summary

(E)-5-(Trimethylsilyl)pent-2-en-4-ynoic acid (C₈H₁₂O₂Si) is a critical conjugated enyne building block used in pharmaceutical synthesis, particularly as a linker in antibody-drug conjugates (ADCs) and as a core scaffold in natural product total synthesis.[1][2][3][4][5] Its dual functionality—a reactive carboxylic acid tail and a protected alkyne head—makes it valuable but analytically challenging.[3][4]

This guide compares standard verification methods against optimized protocols specifically designed for organosilicon compounds. It addresses the two primary failure modes in verifying this compound:

  • Incomplete Combustion: The formation of refractory silicon carbide (SiC) during standard elemental analysis.[4]

  • Stereochemical Ambiguity: distinguishing the desired (E)-isomer from the thermodynamically accessible (Z)-isomer.

Part 1: Elemental Analysis – The "Silicon Problem"

Standard CHN combustion analysis frequently fails for organosilanes because silicon forms a protective, thermally stable carbide (SiC) layer rather than oxidizing completely to silica (SiO₂).[4] This results in systematically low carbon readings.[3][4]

Comparative Analysis: Standard vs. Modified Combustion
FeatureMethod A: Standard Combustion Method B: Modified Combustion (Recommended)
Oxidant Pure Oxygen (O₂)Oxygen (O₂) + Tungsten Oxide (WO₃) / V₂O₅
Mechanism Flash combustion at ~950°C.Flux-assisted oxidation.[1][2][3][4] Additives act as oxygen donors and prevent SiC lattice formation.[3][4]
Outcome Failure. Low Carbon % (1–3% error).[1][3][4] Black residue (SiC) remains.[3][4]Success. Accurate Carbon % (<0.3% error). White residue (SiO₂) remains.[3][4]
Self-Validation Check crucible: Black/Grey residue indicates incomplete burn.[1][2][3][4]Check crucible: Pure white, fluffy ash indicates complete conversion to SiO₂.[4]
Protocol: Modified Combustion Analysis for Organosilanes

Objective: To achieve ±0.4% accuracy for Carbon and Hydrogen.

  • Sample Preparation: Weigh 2.0–2.5 mg of the dried acid into a tin capsule.

  • Additive Integration: Add 5–10 mg of Tungsten(VI) oxide (WO₃) or Vanadium(V) oxide (V₂O₅) directly over the sample.[4]

    • Causality: The metal oxide melts at combustion temperatures, providing a local oxygen source and disrupting the formation of the Si-C ceramic lattice.

  • Combustion: Run the analyzer with an oxygen boost time set to 5–10 seconds longer than standard organic settings.

  • Validation: Post-run, inspect the ash. It must be white.[3][4] Any grey specks invalidate the result.

Part 2: Stereochemical Verification ((E) vs. (Z))

The biological and chemical reactivity of the enyne system is strictly governed by its geometry. The (E)-isomer is the standard synthetic target, but the (Z)-isomer is a common byproduct of Wittig-type olefination reactions.[1][2][3][4]

Comparative Analysis: 1H NMR Coupling vs. NOESY
FeatureMethod A: 1H NMR Coupling (³J) Method B: 1D NOESY
Principle Karplus relationship: Coupling constant (

) depends on dihedral angle.[1][2][3][4][6]
Nuclear Overhauser Effect: Dipolar coupling through space (<5 Å).[3][4]
Diagnostic Signal Alkene Protons (H2, H3) Interaction between H3 and H2
(E)-Isomer Data

Weak/No NOE between alkene protons.[1][2][3][4] Strong NOE between H3 and COOH/TMS.[3][4]
(Z)-Isomer Data

Strong NOE between H2 and H3.
Verdict Primary Verification Tool. Fast and quantitative.[1][3][4]Secondary Confirmation. Use if signals are overlapped.[1][3][4]
Experimental Logic: The NMR Decision Tree

For (E)-5-(Trimethylsilyl)pent-2-en-4-ynoic acid, the alkene protons appear as doublets (or doublets of doublets due to long-range coupling) in the 6.0–7.0 ppm region.[1][2][3][4]

  • Step 1: Acquire 1H NMR in CDCl₃.[1][3][4]

  • Step 2: Locate the vinyl protons.

    • 
       ~6.15 ppm (H2, doublet)[2][4]
      
    • 
       ~6.80 ppm (H3, doublet of triplets)
      
  • Step 3: Calculate

    
     value.[1][3][4]
    
    • If

      
      
      
      
      
      (E)-Isomer Confirmed.
    • If

      
      
      
      
      
      (Z)-Isomer (Reject).
Part 3: Silicon Quantification (Purity Assay)

While CHN analysis confirms the ratio of elements, quantifying the Silicon content specifically ensures the TMS group is intact and not hydrolyzed (desilylation is a common degradation pathway).

Comparative Analysis: ICP-OES vs. Gravimetric
FeatureMethod A: Gravimetric Analysis Method B: ICP-OES (Recommended)
Methodology Digest with H₂SO₄/HNO₃, ignite to SiO₂, weigh.[1][2][3][4]Microwave digestion (HNO₃/HF), plasma emission detection.[4]
Precision Low (requires large sample mass >100mg).[1][3][4]High (ppb level detection).
Throughput Slow (4-6 hours).[1][2][3][4]Fast (2 mins per sample after digestion).
Suitability Good for bulk raw material check.[1][3][4]Essential for Pharma QC (Trace impurities).
Visualized Workflow

The following diagram illustrates the logical flow for verifying the identity and purity of the compound, integrating the modified methods discussed above.

VerificationWorkflow Start Crude (E)-5-(TMS)pent-2-en-4-ynoic acid NMR 1H NMR Analysis (CDCl3) Start->NMR CheckJ Check Vinyl Coupling (J) NMR->CheckJ IsomerE (E)-Isomer Confirmed (J = 15-16 Hz) CheckJ->IsomerE > 15 Hz IsomerZ REJECT: (Z)-Isomer (J = 10-12 Hz) CheckJ->IsomerZ < 12 Hz Combustion Elemental Analysis (Combustion) IsomerE->Combustion Additive Add WO3/V2O5 Oxidant Combustion->Additive Required for Si ResultC Check Carbon % Additive->ResultC Pass PASS: Validated Material ResultC->Pass Within ±0.4% Fail FAIL: SiC Formation/Impurity ResultC->Fail > 0.4% Dev

Figure 1: Integrated Decision Tree for the Analytical Verification of Organosilicon Enyne Acids.

References
  • American Chemical Society. (2022).[3][4][7] An International Study Evaluating Elemental Analysis. ACS Central Science.[3][4] Retrieved from [Link][1][2][4]

  • Toray Research Center. (n.d.).[3][4] Quantitative analysis of Si by means of ICP-OES. Retrieved from [Link][1][2][4]

  • Chemistry LibreTexts. (2023). Nuclear Magnetic Resonance (NMR) of Alkenes. Retrieved from [Link]

  • McHard, J. A., et al. (1948).[4][8] Determination of Silicon in Organosilicon Compounds. Analytical Chemistry. (Foundational reference for Si combustion difficulties).

  • National Institutes of Health (PubChem). (2025).[3][4] 2-Penten-4-ynoic acid Compound Summary. Retrieved from [Link][1][2][4]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of (E)-5-(Trimethylsilyl)pent-2-en-4-ynoic Acid

This document provides essential, step-by-step guidance for the proper disposal of (E)-5-(Trimethylsilyl)pent-2-en-4-ynoic acid. Designed for researchers, scientists, and drug development professionals, this guide moves...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential, step-by-step guidance for the proper disposal of (E)-5-(Trimethylsilyl)pent-2-en-4-ynoic acid. Designed for researchers, scientists, and drug development professionals, this guide moves beyond simple instruction to explain the chemical reasoning behind each procedural step, ensuring the highest standards of laboratory safety and environmental compliance. Adherence to these protocols is critical for protecting personnel and mitigating environmental impact.

Immediate Safety Directive & Hazard Assessment

Before handling or disposing of (E)-5-(Trimethylsilyl)pent-2-en-4-ynoic acid, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer. In the absence of a specific SDS, the compound must be treated as hazardous based on the reactivity of its constituent functional groups. The primary and most critical directive is:

This compound must be disposed of as hazardous waste through a licensed professional waste disposal service.[1][2][3] Under no circumstances should it or its containers be disposed of down the drain or in regular trash. [2][4]

All handling and disposal preparation must be conducted in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including:

  • Chemical-resistant safety goggles with side shields

  • Chemical-resistant gloves (e.g., nitrile)

  • A flame-retardant lab coat

Chemical Profile: A Foundation for Safe Disposal

Understanding the unique chemical nature of (E)-5-(Trimethylsilyl)pent-2-en-4-ynoic acid is fundamental to its safe disposal. The molecule's reactivity is dictated by the interplay of three distinct functional groups, each with specific implications for waste handling.

Functional Group Chemical Structure Significance for Disposal
Carboxylic Acid -COOHRenders the molecule acidic and potentially corrosive.[5][6] Mixing with bases or certain metals can cause exothermic reactions. Disposal via drain after neutralization is not appropriate due to the other functional groups.[7]
Trimethylsilyl (TMS) -Si(CH₃)₃The carbon-silicon bond is susceptible to cleavage by moisture, strong acids, bases, or fluoride ions.[8][9] Improper segregation can lead to hydrolysis, forming byproducts like trimethylsilanol and altering the waste's chemical composition.[10]
Conjugated En-yne -C=C-C≡C-The presence of conjugated double and triple bonds indicates a site of high electron density and potential reactivity. While the TMS group offers some stability, the system may react with strong oxidizing or reducing agents.[11]

Disposal Decision Workflow

The following workflow provides a clear, logical path for the proper management of waste containing (E)-5-(Trimethylsilyl)pent-2-en-4-ynoic acid.

Caption: Disposal workflow for (E)-5-(Trimethylsilyl)pent-2-en-4-ynoic Acid.

Step-by-Step Disposal Protocols

The cornerstone of safe disposal is meticulous segregation and containerization. Never mix this waste with other chemical streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

Protocol 4.1: Disposal of Solid Waste

This includes pure, unused (E)-5-(Trimethylsilyl)pent-2-en-4-ynoic acid or solid reaction byproducts.

  • Segregation: Ensure this waste is not mixed with other chemical waste, particularly aqueous, acidic, or basic compounds.[1][8]

  • Containerization: Carefully transfer the solid waste into a dedicated, chemically compatible container with a secure, tight-fitting lid. Do not leave the container open.

  • Labeling: Immediately label the container with the words "Hazardous Waste ," the full chemical name "(E)-5-(Trimethylsilyl)pent-2-en-4-ynoic acid ," and the date you began accumulating the waste.[2]

  • Storage: Store the sealed container in a designated hazardous waste accumulation area, within secondary containment, away from heat or ignition sources.

Protocol 4.2: Disposal of Liquid Waste (Solutions)

This applies to solutions containing (E)-5-(Trimethylsilyl)pent-2-en-4-ynoic acid in organic solvents.

  • Segregation: Collect solutions in a dedicated waste container. Do not mix with aqueous waste streams to prevent hydrolysis of the TMS group.[1][10]

  • Containerization: Use a chemically compatible (e.g., borosilicate glass or polyethylene for some solvents) container with a screw cap. Do not overfill; leave at least 10% headspace to allow for vapor expansion.

  • Labeling: Label the container with "Hazardous Waste ," the full chemical name, the solvent(s) used, and the approximate concentration of the acid.

  • Storage: Store the sealed container in secondary containment in a cool, well-ventilated area designated for flammable and corrosive waste, if applicable.

Protocol 4.3: Disposal of Contaminated Materials

Any lab materials that have come into contact with the compound are considered hazardous waste.

  • Collection: Place items such as used gloves, weigh boats, and contaminated absorbent pads into a sealed plastic bag or a designated solid waste container.

  • Sharps: Needles, syringes, or contaminated glassware must be placed in a clearly labeled, puncture-proof sharps container.[7]

  • Empty Containers: The original reagent bottle is not truly empty as it contains residue. It must be disposed of as hazardous waste in the same manner as the chemical itself.[1][3] Do not rinse the container into the sink.

Spill Management Protocol

In the event of a spill, prompt and correct action is necessary to prevent chemical exposure and environmental contamination.

  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the area.

  • Ventilate: Ensure the area is well-ventilated by opening sashes on fume hoods.

  • Contain & Absorb: For small, manageable spills, cover the material with a non-combustible, inert absorbent such as vermiculite, sand, or diatomaceous earth.[1][2] Do not use combustible materials like paper towels.

  • Collect: Carefully sweep or scoop the contaminated absorbent material into a designated, sealable container.

  • Decontaminate: Clean the spill area with an appropriate solvent (consult your EHS department) and paper towels. All cleaning materials must be disposed of as hazardous waste.

  • Dispose: Label the container with the spilled chemical's name and "Hazardous Waste - Spill Debris" and dispose of it through your institution's EHS program.

By adhering to this comprehensive guide, laboratory professionals can manage and dispose of (E)-5-(Trimethylsilyl)pent-2-en-4-ynoic acid in a manner that is safe, compliant, and environmentally responsible, thereby fostering a culture of safety and scientific integrity.

References

  • BenchChem. (n.d.). Proper Disposal Procedures for Trimethylsilyl 2-hydroxybenzoate.
  • Wikipedia. (n.d.). Trimethylsilyl cyanide. Retrieved from [Link]

  • BenchChem. (n.d.). Proper Disposal of [Benzyl(dimethyl)silyl]methanol: A Step-by-Step Guide for Laboratory Professionals.
  • BenchChem. (n.d.). Safeguarding Your Research: Proper Disposal of TMS-L-proline.
  • Fisher Scientific. (2015, February 16). Trimethylsilyl azide - SAFETY DATA SHEET.
  • Gandeepan, P., & Li, C. J. (2018). Some Aspects of the Chemistry of Alkynylsilanes. Gelest, Inc. Retrieved from [Link]

  • Gandeepan, P., & Li, C. J. (2018). Some Aspects of the Chemistry of Alkynylsilanes. Synthesis, 50(10), 1877-1896. Retrieved from [Link]

  • BenchChem. (n.d.). Proper Disposal of 1,2-Dithiane-3-carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals.
  • Massachusetts Institute of Technology. (n.d.). Procedure for Disposing of Hazardous Waste. Retrieved from [Link]

  • National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. National Academy Press. Retrieved from [Link]

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